5-Methoxyquinazoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(12)11-9(13)10-5/h2-4H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZRYTQAWAFKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287033 | |
| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-86-5 | |
| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxyquinazoline-2,4(1H,3H)-dione (CAS: 61948-86-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinazolinedione Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline-2,4(1H,3H)-dione core is a heterocyclic motif of significant interest in the fields of medicinal chemistry and agrochemistry. Recognized as a "privileged structure," this scaffold is present in a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with a diverse range of biological targets.[1][2][3] Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide focuses on a specific, yet important, derivative: 5-Methoxyquinazoline-2,4(1H,3H)-dione, providing a comprehensive technical overview for researchers engaged in its synthesis, study, and application.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white solid. Its chemical structure is characterized by a quinazoline-2,4-dione core with a methoxy group substituted at the 5-position of the benzene ring. This seemingly simple modification can significantly influence the molecule's electronic properties, solubility, and its interaction with biological targets.
| Property | Value | Source |
| CAS Number | 61948-86-5 | Internal Knowledge |
| Molecular Formula | C₉H₈N₂O₃ | Internal Knowledge |
| Molecular Weight | 192.17 g/mol | Internal Knowledge |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | >250 °C | [4] |
Structural Characterization Data (Exemplary):
-
¹H NMR (DMSO-d₆): Protons on the aromatic ring would appear in the range of δ 7.0-7.5 ppm. The methoxy group protons would present as a singlet around δ 3.8-4.0 ppm. The two N-H protons of the dione ring would appear as broad singlets at higher chemical shifts, typically above δ 10.0 ppm.[4][5]
-
¹³C NMR (DMSO-d₆): Aromatic carbons would resonate between δ 110-145 ppm. The carbon of the methoxy group would be observed around δ 55-60 ppm. The two carbonyl carbons of the dione ring would appear at the downfield end of the spectrum, typically in the range of δ 150-165 ppm.[4][5]
-
Mass Spectrometry (ESI-HRMS): The calculated mass for the protonated molecule [M+H]⁺ would be approximately 193.0608 m/z.[4]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a reliable and well-established route starting from 2-amino-5-methoxybenzoic acid. The following protocol is a representative procedure based on common synthetic methods for quinazoline-2,4-diones.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Experimental Protocol:
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Urea
-
High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent to the flask.
-
Heating: Heat the reaction mixture to a temperature of 180-200 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.
-
Isolation: Filter the solid product and wash it with a suitable solvent like ethanol to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Causality Behind Experimental Choices:
-
Excess Urea: Using an excess of urea ensures that the cyclization reaction goes to completion. Urea serves as the source of the two nitrogen atoms and the C2 carbonyl group of the quinazolinedione ring.
-
High Temperature: The reaction requires a high temperature to overcome the activation energy for the cyclization and dehydration steps.
-
High-Boiling Point Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperature and to keep the reactants in the solution phase.
Core Application: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant and well-documented application of quinazoline-2,4-dione derivatives is their potent inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][6] This enzyme is a key component of the tyrosine catabolism pathway in plants and is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and protection against oxidative damage.[7] Inhibition of HPPD leads to a bleaching effect in susceptible plants, making HPPD inhibitors effective herbicides.[1][6]
Mechanism of Action:
The quinazoline-2,4-dione scaffold acts as a competitive inhibitor of HPPD, binding to the active site of the enzyme and preventing the binding of its natural substrate, 4-hydroxyphenylpyruvate.[7] The methoxy group at the 5-position can influence the binding affinity and selectivity of the compound.
Signaling Pathway and Mechanism of Action Diagram:
Caption: Mechanism of action of this compound as an HPPD inhibitor.
Experimental Protocol for HPPD Inhibition Assay:
The following is a generalized protocol for determining the inhibitory activity of compounds against HPPD.
Materials:
-
Recombinant HPPD enzyme
-
4-Hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant HPPD in the assay buffer.
-
Reaction Mixture Preparation: In a microplate well, combine the assay buffer, ascorbate, and catalase.
-
Inhibitor Addition: Add various concentrations of the test compound (this compound) to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the HPPD enzyme solution to each well and incubate for a specific period at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate.
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer. The rate of the reaction is proportional to the rate of HPPA consumption.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Quantitative Data (Hypothetical):
While specific inhibitory data for this compound is not available in the provided search results, related quinazolinedione derivatives have shown potent HPPD inhibition with IC₅₀ values in the nanomolar to low micromolar range.[1]
| Compound | Target | IC₅₀ / Kᵢ | Reference Compound |
| Quinazolinedione Derivatives | HPPD | nM to µM range | Mesotrione (commercial herbicide) |
Future Perspectives and Broader Applications
The exploration of this compound and its analogs extends beyond herbicidal applications. The inherent biological activity of the quinazolinedione scaffold suggests potential for this compound in various areas of drug discovery. Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-methoxy group and other positions on the quinazolinedione ring could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.
-
Anticancer Drug Development: Given the known anticancer properties of many quinazoline derivatives, investigating the efficacy of this compound against various cancer cell lines is a promising avenue.
-
Antimicrobial Research: The quinazolinedione scaffold has been associated with antimicrobial activity, and this compound could be screened against a panel of bacterial and fungal strains.[2]
Conclusion
This compound is a valuable heterocyclic compound with a straightforward synthetic route and significant potential in both agrochemical and pharmaceutical research. Its role as a potent inhibitor of HPPD underscores the importance of the quinazoline-2,4-dione scaffold in designing targeted and effective molecules. This technical guide provides a foundational understanding of its synthesis, characterization, and primary application, intended to facilitate further research and development in this exciting area of chemistry.
References
- Wang, D. W., Lin, H. Y., et al. (2015). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 71(8), 1122-1132. [Link]
- Wang, D. W., Lin, H. Y., et al. (2014). Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones. Journal of Agricultural and Food Chemistry, 62(52), 12539-12548.
- New research for quinazoline-2,4-diones as HPPD inhibitors based on 2D-MLR and 3D-QSAR models. (2020). Request PDF. [Link]
- Lee, D. L., et al. (1998). The structure–activity relationships of the triketone class of HPPD herbicides. Pesticide Science, 54(4), 377-384.
- Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. (2016). PubMed Central. [Link]
- Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[ d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. (2019). PubMed. [Link]
- Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 15(6), 733. [Link]
- Luo, Y. P., Jiang, L. L., et al. (2008). Syntheses and herbicidal activities of novel triazolinone derivatives. Journal of Agricultural and Food Chemistry, 56(6), 2117-2124.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega, 5(16), 9476-9483. [Link]
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2022). MDPI. [Link]
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica, 69(6), 1193-1201.
- Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.).
- Electronic supplementary information. (2014). The Royal Society of Chemistry. [Link]
- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
- Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (2009). MDPI. [Link]
- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2018). PubMed Central. [Link]
- Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. (2018). PubMed. [Link]
- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). NIH. [Link]
- Synthesis and Characterization of Bi13B0.48V0.49-xPxO21.45 and Efficient Catalyst for the Synthesis of 2,3-dihydroquinazolin-4(1H)-ones Derivatives Synthesis. (2020).
- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 1-6.
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A-Z Guide to the Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione: A Technical Whitepaper for Drug Development Professionals
Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents with applications ranging from anticancer to antihypertensive therapies.[1][2][3] This guide provides an in-depth technical overview of the synthesis of a key derivative, 5-Methoxyquinazoline-2,4(1H,3H)-dione, starting from the readily available precursor, 2-amino-5-methoxybenzoic acid. We will explore the primary synthetic methodologies, delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating laboratory protocols, and present expected characterization data. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and professionals engaged in pharmaceutical research and development.
Introduction: The Significance of the Quinazolinedione Core
Heterocyclic compounds are paramount in drug discovery, and among them, the quinazoline nucleus and its oxidized forms, such as quinazoline-2,4(1H,3H)-diones, are of exceptional interest.[1][4][5] This bicyclic system, comprising a benzene ring fused to a pyrimidinedione ring, is a privileged scaffold. Its rigid structure and capacity for diverse substitutions at multiple positions allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2]
The introduction of a methoxy group at the 5-position of the quinazolinedione core can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is therefore not only a valuable final compound but also a critical intermediate for the elaboration of more complex drug candidates.[6] This guide focuses on its efficient and reliable synthesis from 2-amino-5-methoxybenzoic acid, a logical and commercially available starting material.[7][8][9]
Synthetic Pathways and Mechanistic Insights
The formation of the quinazoline-2,4(1H,3H)-dione ring from an anthranilic acid derivative involves the introduction of two carbonyl carbons. This is typically achieved by reaction with a C1 synthon that can be formally considered a source of "carbonyl" and "isocyanate" equivalents. The two most reliable and widely employed methods are cyclization with urea and reaction with an alkali metal cyanate.
Pathway A: Thermal Cyclization with Urea
This method is a robust, often solvent-free, one-pot procedure. The key reactant, urea, serves as the source for the C2 and C4 carbonyl groups of the quinazoline ring.
Mechanism: The reaction is initiated by the thermal decomposition of urea to generate isocyanic acid (HN=C=O) and ammonia. The nucleophilic amino group of 2-amino-5-methoxybenzoic acid then attacks the electrophilic carbon of isocyanic acid. This addition forms an N-carbamoyl intermediate (a substituted urea derivative). Subsequent intramolecular cyclization occurs through the nucleophilic attack of the secondary amide nitrogen onto the carboxylic acid carbonyl. This step is followed by the elimination of a water molecule, driven by the high reaction temperature, to yield the thermodynamically stable this compound.
Causality Behind Experimental Choices:
-
Reagent Ratio: A molar excess of urea is typically used to ensure the complete conversion of the anthranilic acid and to compensate for urea's sublimation and partial decomposition into other byproducts at high temperatures.
-
Temperature Control: The reaction temperature is critical. It must be high enough (typically 150-190 °C) to induce the decomposition of urea and drive the final dehydration step, but not so high as to cause significant charring or degradation of the starting material and product.
Pathway B: Cyanate-Mediated Cyclization in Acidic Media
This pathway offers an alternative, often milder, solution-phase method for synthesizing the quinazolinedione ring.
Mechanism: In an acidic aqueous solution (e.g., glacial acetic acid), potassium cyanate (KOCN) is protonated to form isocyanic acid (HN=C=O) in situ. Similar to the urea pathway, the amino group of 2-amino-5-methoxybenzoic acid adds to the isocyanic acid to form the same N-carbamoyl intermediate. The acidic environment catalyzes the intramolecular cyclization and subsequent dehydration, leading to the formation of the desired product.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid serves multiple roles: it is the solvent for the reactants, it provides the acidic environment necessary to generate isocyanic acid from the cyanate salt, and it acts as a catalyst for the cyclization/dehydration step.
-
Work-up: Pouring the reaction mixture into water is a crucial step. It precipitates the organic product, which has low water solubility, while water-soluble impurities like inorganic salts and excess reagents remain in the aqueous phase.
Visualization of Synthetic Strategy and Workflow
To clarify the process, the following diagrams illustrate the overall synthetic pathways and a generalized experimental workflow.
Caption: High-level overview of the two primary synthetic routes.
Caption: Step-by-step laboratory process from reagents to final analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps for the synthesis and purification of high-quality this compound.
Protocol 1: Synthesis via Thermal Cyclization with Urea
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 2-Amino-5-methoxybenzoic acid | 167.16 | 10.0 g | 59.8 | 1.0 |
| Urea | 60.06 | 21.6 g | 359.6 | 6.0 |
| Deionized Water | 18.02 | As needed | - | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - | - |
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly dried. To a 250 mL round-bottom flask, add 2-amino-5-methoxybenzoic acid (10.0 g, 59.8 mmol) and urea (21.6 g, 359.6 mmol).
-
Mixing: Thoroughly mix the solids using a spatula until a homogenous powder is obtained.
-
Reaction: Place the flask in a pre-heated oil bath at 170-180 °C. The mixture will melt, and ammonia gas will evolve (ensure the reaction is conducted in a well-ventilated fume hood).
-
Monitoring: Maintain the temperature and stir the molten mixture occasionally with a glass rod for 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Carefully remove the flask from the oil bath and allow it to cool slightly until it is warm to the touch but still liquid. Cautiously pour the hot reaction mixture into a beaker containing 500 mL of cold deionized water while stirring vigorously.
-
Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 80 °C overnight.
-
Purification: Recrystallize the crude solid from hot ethanol or glacial acetic acid to yield pure this compound as a white or off-white crystalline solid.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical data for this compound.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.3 (br s, 1H, NH), ~11.0 (br s, 1H, NH), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~7.1 (d, 1H), ~3.8 (s, 3H, -OCH₃). (Note: Exact shifts and coupling constants may vary slightly) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~163, ~155, ~150, ~135, ~124, ~117, ~115, ~108, ~56 (-OCH₃). |
| IR (KBr) | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1710 (C=O stretch, amide), ~1660 (C=O stretch, urea-like), ~1600 (C=C aromatic), ~1250 (C-O stretch, ether). |
| Mass Spec (ESI-HRMS) | m/z: Calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0608; Found: 193.0615. |
(Characterization data is based on analogous compounds reported in the literature and predicted values)
Conclusion
The synthesis of this compound from 2-amino-5-methoxybenzoic acid is a well-established and efficient process. Both the thermal urea fusion and the acid-catalyzed cyanate methods provide reliable access to this valuable heterocyclic scaffold. The choice between these methods may depend on available equipment, scale, and desired reaction conditions (solvent-free vs. solution phase). The protocols and data provided in this guide offer a robust framework for researchers to produce high-purity material, enabling further exploration of this compound and its derivatives in the critical field of drug discovery.
References
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI.
- Synthesis of quinazoline‐2,4(1H,3H)‐dione 32. (n.d.). ResearchGate.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
- A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. (2009). ACS Publications.
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
- Preparation method of betrixaban intermediate. (2020). Google Patents.
- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2023). MDPI.
- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate.
- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2020). MDPI.
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journal of Organic Chemistry.
- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). Scientific Reports.
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2008). Google Patents.
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (2014). Google Patents.
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
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An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the core spectroscopic techniques essential for the structural elucidation and characterization of 5-Methoxyquinazoline-2,4(1H,3H)-dione derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] Understanding the influence of the 5-methoxy substituent on the spectroscopic signature is critical for unambiguous structure confirmation and for guiding synthetic efforts. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Quinazoline-2,4-dione Scaffold: A Privileged Structure in Drug Discovery
The quinazoline-2,4(1H,3H)-dione core is a bicyclic heterocyclic system that serves as a foundational structure for numerous pharmacologically active agents.[3] Its rigid framework and capacity for hydrogen bonding make it an ideal scaffold for interacting with various biological targets. The introduction of a methoxy group at the 5-position significantly modulates the electronic properties of the aromatic ring. This electron-donating group influences not only the molecule's reactivity and potential biological interactions but also produces distinct and predictable effects on its spectroscopic output, which are crucial for analytical characterization.
Integrated Spectroscopic Workflow for Structural Elucidation
The unambiguous identification of a synthesized this compound derivative relies on the synergistic application of multiple spectroscopic techniques. No single method provides a complete picture; instead, data from each analysis are pieced together to confirm the final structure. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and spectroscopic confirmation of target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. For these derivatives, analysis is typically conducted in deuterated dimethyl sulfoxide (DMSO-d₆), which effectively solubilizes the compounds and allows for the observation of exchangeable N-H protons.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons.
-
N-H Protons (δ 11.0-11.5 ppm): The two N-H protons of the dione ring typically appear as broad singlets far downfield.[4] Their chemical shift can be sensitive to concentration and temperature.
-
Aromatic Protons (δ 6.9-7.8 ppm): The three protons on the benzene ring exhibit a characteristic splitting pattern. The electron-donating 5-methoxy group causes a notable upfield shift (shielding) for the adjacent proton at C6 and the para proton at C8. The C7 proton, situated between two electron-withdrawing amide functionalities, will be the most deshielded.
-
Methoxy Protons (-OCH₃, δ ~3.8 ppm): The methoxy group protons appear as a sharp singlet, integrating to three protons. Its position is highly characteristic.
-
Substituents on N1 or N3: Alkyl or aryl substituents on the nitrogen atoms will have their own distinct signals and coupling patterns. For example, a benzyl group would show methylene protons (~5.0 ppm) and additional aromatic signals.[4]
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insight |
| N1-H / N3-H | 11.0 - 11.5 | Broad Singlet | Confirms the dione tautomeric form. |
| Ar-H (C7) | 7.5 - 7.8 | Triplet (t) | Most deshielded aromatic proton. |
| Ar-H (C6, C8) | 6.9 - 7.2 | Doublet (d) | Shielded by the 5-OCH₃ group. |
| -OCH₃ | ~3.8 | Singlet (s) | Presence of the methoxy substituent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment.
-
Carbonyl Carbons (C=O, δ 150-163 ppm): The two carbonyl carbons (C2 and C4) are the most downfield signals in the spectrum, a direct result of the strong deshielding effect of the bonded oxygen atoms.[4][5]
-
Aromatic Carbons (δ 110-145 ppm): The six carbons of the benzene ring appear in this region. The carbon bearing the methoxy group (C5) is significantly shielded, while the quaternary carbons C4a and C8a are also clearly identifiable.
-
Methoxy Carbon (-OCH₃, δ ~55 ppm): This signal is characteristic of a methoxy group attached to an aromatic ring.[6]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between quaternary (absent in DEPT), CH (positive in DEPT-135/90), CH₂ (negative in DEPT-135), and CH₃ (positive in DEPT-135) carbons, aiding in definitive assignments.[7]
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insight |
| C2, C4 (C=O) | 150.0 - 163.0 | Presence of two carbonyl groups. |
| C8a, C4a (Quaternary) | 140.0 - 145.0 | Ring fusion carbons. |
| C5-OCH₃ | 140.0 - 150.0 | Aromatic carbon attached to OCH₃. |
| C6, C7, C8 | 110.0 - 135.0 | Aromatic CH carbons. |
| -OCH₃ | ~55.0 | Methoxy carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments: Run standard ¹H, ¹³C{¹H}, DEPT-135, and DEPT-90 experiments.
-
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
-
N-H Stretching (3100-3300 cm⁻¹): Moderate to sharp peaks in this region are characteristic of the N-H bonds in the dione ring.[8]
-
C-H Stretching (2850-3050 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are observed just below 3000 cm⁻¹.[8]
-
C=O Stretching (1650-1730 cm⁻¹): This is one of the most intense and informative regions. Two strong absorption bands are expected, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the dione ring.[8][9]
-
C=C Aromatic Stretching (1450-1620 cm⁻¹): Several sharp bands in this region confirm the presence of the aromatic ring.
-
C-O Stretching (~1250 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected here.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H | Stretch | 3100 - 3300 | Moderate, Sharp |
| C=O | Stretch | 1650 - 1730 | Strong, Sharp (often two bands) |
| C=C (Aromatic) | Stretch | 1450 - 1620 | Multiple Sharp Bands |
| C-O (Ether) | Stretch | ~1250 | Strong, Sharp |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (~1 mg) of the dry, purified compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[10]
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. It also offers structural clues through the analysis of fragmentation patterns.
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that typically yield the protonated molecular ion [M+H]⁺. Its mass confirms the molecular weight of the derivative.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within 0.0001 Da), which allows for the unambiguous determination of the molecular formula, a critical step in confirming the identity of a new compound.[4]
-
Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic losses can be observed. Common fragmentations may include the loss of CO, HNCO, or cleavage of substituents on the N1 or N3 positions. Analyzing these fragments helps to piece together the molecular structure.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Interpretation: Identify the [M+H]⁺ peak and compare its m/z value with the calculated molecular weight. For HRMS, compare the exact mass to the theoretical mass for the proposed formula.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the electronic transitions within the molecule, providing information about its chromophoric and conjugated systems.
-
π → π Transitions:* The quinazoline-2,4-dione ring contains a conjugated aromatic system, which gives rise to strong π → π* transitions. These are typically observed as two main absorption bands between 240-300 nm and 310-425 nm.[11]
-
n → π Transitions:* The carbonyl groups and nitrogen heteroatoms possess non-bonding electrons. The n → π* transitions of the C=O groups are also possible, though often they are weaker and can be overlapped by the more intense π → π* bands.[12]
-
Effect of the 5-Methoxy Group: The methoxy group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its electron-donating nature can cause a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to the unsubstituted parent compound.
| Transition Type | Typical λₘₐₓ (nm) | Solvent |
| π → π* (Band 1) | 240 - 300 | Acetonitrile/DMSO |
| π → π* (Band 2) | 310 - 425 | Acetonitrile/DMSO |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., DMSO, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.[12]
-
Cuvette: Use a quartz cuvette for measurements in the UV region.
-
Blank Correction: Fill the reference cuvette with the pure solvent and record a baseline spectrum.
-
Data Acquisition: Fill the sample cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.
Conclusion
The structural characterization of this compound derivatives is a multi-faceted process that requires the logical integration of data from several spectroscopic techniques. NMR provides the definitive map of the C-H framework, FT-IR confirms the presence of key functional groups, mass spectrometry validates the molecular weight and elemental formula, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the systematic workflow and protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these medicinally important compounds.
References
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- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.
- Nale, D. B., et al. (2014). Electronic supplementary information. The Royal Society of Chemistry.
- ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile...
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Navarrete-Vázquez, G., et al. (n.d.). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI.
- Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). New Journal of Chemistry.
- Wang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.
- ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)...
- Journalasjt. (n.d.). Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects.
- Wang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. NIH.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). NIH.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central.
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). NIH.
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A Senior Application Scientist's Guide to the Biological Activity of Quinazoline-2,4(1H,3H)-dione Scaffolds
An In-Depth Technical Guide for Researchers
Introduction: The Quinazoline-2,4(1H,3H)-dione as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse protein targets with high affinity. The quinazoline core, a fusion of benzene and pyrimidine rings, is a quintessential example of such a scaffold.[1][2] Specifically, the oxidized derivative, quinazoline-2,4(1H,3H)-dione, has emerged as a nucleus of intense research, demonstrating a remarkable breadth of pharmacological activities.[3][4][5]
This versatility is not merely academic; quinazoline-based structures form the backbone of several FDA-approved drugs, particularly in oncology, validating their clinical relevance.[3][6][7] The scaffold's rigid, planar nature, combined with its hydrogen bond donors (N-H at positions 1 and 3) and acceptor (C=O at positions 2 and 4), provides an ideal template for molecular recognition. By strategically modifying this core at various positions, chemists can fine-tune its interaction with specific biological targets, leading to a wide array of therapeutic effects.
This guide provides a comprehensive exploration of the multifaceted biological activities of the quinazoline-2,4(1H,3H)-dione scaffold. We will delve into its primary therapeutic applications, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing detailed experimental protocols for evaluating these activities. The objective is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to harness the full potential of this remarkable chemical entity.
Synthetic Strategies: Building the Core
The accessibility of a scaffold is paramount for its exploration in drug discovery. Fortunately, the quinazoline-2,4(1H,3H)-dione core can be constructed through several reliable synthetic routes, most commonly starting from readily available anthranilic acid derivatives.[8] A prevalent method involves the reaction of anthranilic acid with potassium cyanate to form an o-ureidobenzoic acid intermediate, which then undergoes acid- or base-catalyzed cyclization.[8] Another efficient approach utilizes 2-aminobenzonitriles, which can be carbonylated using various reagents.[9] These foundational syntheses provide the key quinazoline-2,4(1H,3H)-dione intermediate, which can then be further functionalized, typically through N-alkylation at the N-1 and N-3 positions, to generate diverse libraries of compounds for biological screening.[3][10][11]
Caption: Generalized synthesis of quinazoline-2,4(1H,3H)-diones.
Anticancer Activity: A Multi-Targeted Approach
The quinazoline scaffold is arguably most renowned for its anticancer properties, with derivatives targeting several hallmarks of cancer. This is achieved not through a single mechanism, but by interacting with multiple, distinct molecular targets crucial for tumor growth and survival.[12]
Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)
Causality: Uncontrolled cell proliferation is often driven by the aberrant signaling of RTKs like the Epidermal Growth Factor Receptor (EGFR).[7][13] The ATP-binding pocket of the EGFR kinase domain presents a druggable target. The 4-anilino-quinazoline scaffold has proven to be an exceptional fit for this pocket, mimicking the adenine portion of ATP.[6] Hydrogen bonds form between the N-1 and N-3 positions of the quinazoline ring and key methionine and threonine residues in the kinase hinge region, anchoring the inhibitor and blocking ATP from binding, thereby shutting down the proliferative signaling cascade.[6][14] This mechanism is the basis for approved drugs like gefitinib and erlotinib.[7][15]
Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.
Table 1: Representative Quinazolinone EGFR Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Erlotinib | EGFR-TK | ~2 | [14] |
| Compound 8b | EGFR-TK | 1.37 | [14] |
| Compound 1 | EGFR-TK | 0.05 |[14] |
Mechanism: Disruption of Microtubule Dynamics
Causality: The cell's cytoskeleton, particularly microtubules formed by the polymerization of α- and β-tubulin, is essential for forming the mitotic spindle during cell division.[16][17] Disrupting this dynamic process is a validated anticancer strategy. Certain quinazoline derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[16][18] This binding physically obstructs the assembly of tubulin dimers into microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[19][20]
Caption: Quinazoline derivatives inhibit tubulin polymerization.
Table 2: Activity of Quinazoline-based Tubulin Inhibitors
| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) (HT-29 Cells) | Reference |
|---|---|---|---|
| Q19 | Not specified, but effective | 51 | [16] |
| 2a | 0.77 | 1.9 - 3.2 | [17] |
| CA-4 (Reference) | ~1-2 | Varies |[17] |
Mechanism: Inhibition of DNA Repair (PARP)
Causality: Poly(ADP-ribose) polymerases (PARP), especially PARP-1 and PARP-2, are critical enzymes in the repair of single-strand DNA breaks.[21][22] In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP creates a "synthetic lethality" scenario, where the accumulation of unrepaired DNA damage leads to cell death. The quinazoline-2,4(1H,3H)-dione core can act as a bioisostere of the nicotinamide moiety of NAD+, the natural substrate for PARP, effectively blocking the enzyme's catalytic activity.[23] Derivatives have been designed to fit snugly into the PARP active site, showing potent inhibition at nanomolar concentrations.[21][24]
Table 3: Activity of Quinazoline-2,4(1H,3H)-dione PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
|---|---|---|---|
| Compound 10 | <10 | ~10-100 | [21][24] |
| Compound 11 | <10 | ~10-100 | [21][24] |
| Olaparib (Reference) | ~1-5 | ~1-5 |[23] |
Experimental Workflow: In Vitro Anticancer Activity Assessment
Trustworthiness: To ensure the reliability of cytotoxicity data, a robust, reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell viability.[25] Its principle is based on the reduction of the yellow, water-soluble MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases of metabolically active (i.e., living) cells.[26][27][28] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standardized workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity [25][26][29]
-
Cell Seeding: Harvest adherent cells during their exponential growth phase. Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "untreated controls" and "vehicle controls" (containing the same concentration of solvent, e.g., DMSO, as the treated wells). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline-2,4(1H,3H)-dione test compounds in a complete culture medium. After the 24-hour attachment period, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations.
-
Incubation: Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: Following the treatment incubation, prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells will reduce the MTT to visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 150 µL of a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Beyond cancer, the quinazoline-2,4(1H,3H)-dione scaffold has shown significant promise in combating bacterial infections, offering a potential solution to the growing problem of antibiotic resistance.[3][30]
Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Causality: Bacteria rely on two essential Type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, to manage DNA supercoiling during replication, transcription, and repair.[3] These enzymes are the validated targets of the highly successful fluoroquinolone class of antibiotics. It has been demonstrated that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors, targeting these very enzymes.[3][31] By inhibiting their function, these compounds prevent the proper decatenation and relaxation of bacterial DNA, leading to a halt in replication and ultimately, bacterial cell death.
Table 4: Antimicrobial Activity of a Quinazoline-2,4-dione Derivative
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 13 | Escherichia coli | 15 | 65 | [3] |
| Compound 13 | Staphylococcus aureus | 9 | Not specified |[3] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Trustworthiness: Determining the minimum inhibitory concentration (MIC) is the quantitative standard for measuring a compound's antibacterial potency. The Agar Well Diffusion method provides a good preliminary screen, while the Broth Microdilution method offers a more precise MIC value.
Protocol: Agar Well Diffusion Method [3][31]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Lawn Culture: Using a sterile cotton swab, evenly streak the prepared bacterial inoculum over the entire surface of the MHA plate to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.
-
Compound Loading: Pipette a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Neuropharmacological Activity: Modulating CNS Targets
The quinazoline scaffold's ability to cross the blood-brain barrier has led to its exploration for central nervous system (CNS) disorders, particularly epilepsy.
Mechanism: Positive Allosteric Modulation of GABAₐ Receptors
Causality: The γ-aminobutyric acid type A (GABAₐ) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[32][33] When activated by GABA, it opens a chloride ion channel, hyperpolarizing the neuron and making it less likely to fire an action potential. Enhancing this inhibitory effect is a key mechanism for controlling seizures. Certain pyrazoloquinazoline derivatives have been shown to act as positive allosteric modulators of the GABAₐ receptor, often interacting with the benzodiazepine binding site.[32][34][35] By binding to a site distinct from the GABA binding site, they increase the receptor's affinity for GABA or the efficacy of channel opening, thus potentiating the inhibitory signal and producing an anticonvulsant effect.[36]
Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway
Chronic inflammation is a key driver of numerous diseases. The quinazoline-2,4(1H,3H)-dione scaffold has been successfully adapted to inhibit key enzymes in the inflammatory cascade.
Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
Causality: Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[37] Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Researchers have designed quinazolinone derivatives that can selectively inhibit COX-2, which is preferentially upregulated at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[38][39][40][41]
Caption: Inhibition of COX enzymes by quinazoline derivatives blocks inflammation.
Table 5: Activity of Pyrazoloquinazoline Derivatives as COX Inhibitors
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3j | 667 | 47 | 14.2 | [40] |
| 3f | 1485 | Not specified | - | [40] |
| Celecoxib (Reference) | >15000 | 95 | >157 |[40] |
Structure-Activity Relationship (SAR) Insights
The extensive research into quinazoline-2,4(1H,3H)-diones has yielded valuable SAR insights that guide the rational design of new derivatives:
-
Anticancer (EGFR): A small, hydrophobic group at the 6- and 7-positions of the quinazoline ring is often crucial for high potency. The 4-anilino moiety is a key pharmacophore, and substitutions on this aniline ring can modulate selectivity and potency against various EGFR mutants.[6][13]
-
Antimicrobial: Synthetic modifications at the N-1 and N-3 positions are critical for antibacterial activity. The incorporation of heterocyclic rings, such as oxadiazole or triazole, at these positions has been shown to significantly enhance potency.[3]
-
PARP Inhibition: A key interaction involves a π-π stacking with Tyr907 in the PARP active site. Linkers attached to the N-1 position, such as a 3-carbamoyl-4-fluorobenzyl group, can engage in additional interactions with residues like Tyr896, boosting affinity.[42]
Conclusion and Future Directions
The quinazoline-2,4(1H,3H)-dione scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be tailored to interact with a wide range of biological targets—from kinases and polymerases to bacterial enzymes and CNS receptors—underscore its immense value. The successful development of numerous anticancer agents from this core provides a strong foundation for future exploration.
Future research should focus on several promising avenues. The development of dual-target inhibitors, such as compounds that simultaneously inhibit EGFR and another signaling node, could offer a strategy to overcome drug resistance. Further exploration of the scaffold's potential in neurodegenerative diseases and as antiviral agents is also warranted. As our understanding of disease biology deepens, the quinazoline-2,4(1H,3H)-dione scaffold will undoubtedly remain a vital and versatile tool in the arsenal of medicinal chemists and drug development professionals.
References
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- Galli, M., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Methoxyquinazoline-2,4(1H,3H)-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] While extensive research has illuminated the diverse pharmacological profiles of its derivatives, the specific mechanism of action for 5-Methoxyquinazoline-2,4(1H,3H)-dione remains a compelling area of investigation. This technical guide synthesizes the current understanding of the broader quinazoline-2,4(1H,3H)-dione class to postulate and provide a comprehensive framework for elucidating the precise biological activities of the 5-methoxy substituted variant. We will delve into probable molecular targets, propose robust experimental workflows for validation, and present the necessary tools for data interpretation, thereby empowering researchers to navigate the discovery process for this promising compound.
Introduction: The Quinazoline-2,4(1H,3H)-dione Core - A Scaffold of Versatility
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif present in numerous FDA-approved drugs.[4] The 2,4-dione substitution pattern, in particular, has given rise to a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4][5][6] These diverse effects stem from the ability of the quinazoline-2,4(1H,3H)-dione core to interact with a variety of biological targets.
The introduction of a methoxy group at the 5-position of the quinazoline ring in This compound (Figure 1) is anticipated to modulate its electronic and steric properties, thereby influencing its binding affinity and selectivity for specific molecular targets. While direct experimental evidence for the mechanism of action of this specific analog is not yet prevalent in the public domain, we can construct a robust hypothesis based on the well-documented activities of its structural congeners.
Figure 1: Chemical Structure of this compound Caption: The chemical structure of this compound, highlighting the quinazoline-2,4(1H,3H)-dione core and the methoxy substituent at the 5-position.
Postulated Mechanisms of Action: A Multi-Target Hypothesis
Based on the established pharmacology of the quinazoline-2,4(1H,3H)-dione scaffold, we propose that this compound is likely to exert its biological effects through one or more of the following mechanisms:
Inhibition of Protein Kinases
A significant number of quinazoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. The quinazoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
-
Potential Targets:
-
Receptor Tyrosine Kinases (RTKs): Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated inhibitory activity against c-Met and VEGFR-2, both of which are implicated in cancer progression and angiogenesis.[7][8]
-
Non-Receptor Tyrosine Kinases: Investigation into the effect on kinases such as those in the Src family or Abl kinase could also be fruitful.
-
-
Causality: The planar nature of the quinazoline ring system allows it to mimic the adenine moiety of ATP, leading to competitive inhibition. The 5-methoxy group could potentially form specific hydrogen bonds or van der Waals interactions within the ATP-binding pocket, conferring selectivity for certain kinases.
Interference with DNA Replication and Repair
The structural similarity of the quinazoline-2,4(1H,3H)-dione core to purine bases suggests a potential for interaction with enzymes involved in nucleic acid metabolism.
-
Potential Targets:
-
DNA Gyrase and Topoisomerase IV: Some quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of these bacterial enzymes, suggesting a potential antibacterial mechanism.[4]
-
Poly(ADP-ribose) Polymerase (PARP): Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors, which are key enzymes in the DNA damage response.[9][10][11]
-
-
Causality: The compound may intercalate into DNA or bind to the active site of these enzymes, preventing their normal function and leading to cell cycle arrest or apoptosis.
Modulation of Ion Channels
Certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to act as inhibitors of ion channels.
-
Potential Target:
-
Na+/H+ Exchanger Isoform 1 (NHE-1): Guanidine derivatives of this scaffold have been identified as NHE-1 inhibitors, with downstream effects on inflammation and platelet aggregation.[5]
-
-
Causality: The compound may directly bind to the ion channel protein, either at the ion-conducting pore or at an allosteric site, thereby modulating its activity.
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, quinazoline-2,4(1H,3H)-dione derivatives can modulate complex signaling cascades.
-
Potential Target Pathway:
-
Causality: The compound could interact with key protein components of the Wnt pathway, such as kinases or protein-protein interaction domains, leading to its downregulation.
Experimental Validation: A Phased Approach to Mechanism Deconvolution
To systematically investigate the mechanism of action of this compound, a multi-tiered experimental strategy is recommended.
Phase 1: Broad Phenotypic Screening
The initial step is to assess the broad biological effects of the compound across a panel of well-characterized cell lines.
Experimental Protocol: Cellular Viability and Proliferation Assays
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serial dilutions of the compound for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT/XTT Assay: Add MTT or XTT reagent to the wells and incubate. Measure the absorbance to determine the metabolic activity of the cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent and measure luminescence to quantify ATP levels as an indicator of cell viability.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) for each cell line.
Data Presentation: Summary of Cellular Activity
| Cell Line | Tissue of Origin | IC50 / GI50 (µM) |
| MCF-7 | Breast Cancer | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] |
| HCT116 | Colon Cancer | [Insert Data] |
| U87 MG | Glioblastoma | [Insert-Data] |
| HEK293 | Normal Kidney | [Insert Data] |
Workflow Diagram: Initial Cellular Screening
Caption: A diagram illustrating the potential inhibitory effect of this compound on a generic receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
While the precise mechanism of action of this compound awaits empirical determination, the rich pharmacology of the quinazoline-2,4(1H,3H)-dione scaffold provides a strong foundation for targeted investigation. The proposed multi-phased experimental approach, beginning with broad phenotypic screening and progressing to specific target validation and cellular mechanism of action studies, offers a robust framework for elucidating its biological activity. The insights gained from such studies will be invaluable for guiding the future development of this compound as a potential therapeutic agent. Further investigations could also include structure-activity relationship (SAR) studies by synthesizing and testing analogs with modifications to the methoxy group and other positions on the quinazoline ring to optimize potency and selectivity.
References
A comprehensive list of references is provided below to support the claims and protocols outlined in this guide.
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)
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- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review.
- Pharmacological effect of quinazoline-2,4(1H,3H)
- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
- Pharmacological effect of quinazoline-2,4(1H,3H)
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
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Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a "Privileged Structure"
An In-Depth Technical Guide to Quinazoline-2,4(1H,3H)-dione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The quinazoline-2,4(1H,3H)-dione core, an oxidized derivative of quinazoline, is a prominent member of this class.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, making them a focal point of intensive research in drug discovery and development.[2][4][5]
This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthetic methodologies, diverse biological applications, and structure-activity relationships (SAR) of quinazoline-2,4(1H,3H)-dione derivatives. We will explore the causality behind experimental choices, detail key protocols, and visualize complex pathways to offer field-proven insights into this critical area of medicinal chemistry.
Part 1: Synthetic Strategies for Quinazoline-2,4(1H,3H)-dione Derivatives
The versatility of the quinazoline-2,4(1H,3H)-dione scaffold stems from the numerous synthetic routes available for its construction and subsequent modification. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthesis from Anthranilic Acid
A classical and widely adopted method for constructing the core quinazoline-2,4(1H,3H)-dione ring system begins with anthranilic acid. This approach is valued for its simplicity and the commercial availability of the starting material.
The process involves the reaction of anthranilic acid with a cyanate source, typically potassium cyanate, to form an o-ureidobenzoic acid intermediate.[6] Subsequent intramolecular cyclization, usually promoted by heating in an acidic or basic medium, yields the desired quinazoline-2,4(1H,3H)-dione.[6] This foundational molecule serves as a crucial starting point for further derivatization.
Caption: Synthesis of the core scaffold from anthranilic acid.
General Protocol for N1 and N3 Alkylation
A primary avenue for creating diverse libraries of compounds involves substitution at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring. This is typically achieved through N-alkylation reactions. The differential reactivity of the N1 and N3 protons can be exploited for selective substitution, although bis-alkylation is also common.
Exemplary Protocol: Synthesis of Dimethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate
This protocol describes a common bis-alkylation reaction, creating a key intermediate for further functionalization.[4]
-
Solubilization: Suspend quinazoline-2,4(1H,3H)-dione (1.0 eq) in dry dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the suspension. The K₂CO₃ acts as a base to deprotonate the nitrogen atoms, forming nucleophilic anions.
-
Alkylation: Add ethyl chloroacetate (2.2 eq) dropwise to the stirring mixture at room temperature. The reaction is typically stirred for 24 hours to ensure completion.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum. The resulting product, dimethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate, can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as IR, NMR, and mass spectrometry.[4]
Advanced Synthetic Routes
More recent and sophisticated methods have been developed to streamline the synthesis and introduce greater molecular diversity.
-
Condensation of o-Aminonitriles: A facile method involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of a Lewis acid catalyst like ZnCl₂ at high temperatures.[7]
-
Catalytic One-Pot Synthesis: An efficient and green chemistry approach utilizes ZnO nanoparticles as a catalyst for the one-pot synthesis from 2-iodoaniline, isocyanides, and carbon dioxide.[8]
-
Annulation of Anthranilic Esters: This method involves the cyclocondensation of substituted anthranilic esters with N-aryl-N'-pyridyl ureas, proceeding without the need for metal catalysts and offering moderate to good yields.[9]
Part 2: Diverse Biological Activities and Mechanisms of Action
The therapeutic potential of quinazoline-2,4(1H,3H)-dione derivatives is rooted in their ability to modulate a wide array of biological targets. This section explores their most significant pharmacological effects, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Oncology is the most extensively studied therapeutic area for these derivatives.[1][2] They have shown efficacy against a range of cancers, including breast, prostate, colorectal, and glioblastoma.[2] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[3]
Mechanisms of Action in Oncology:
-
PARP-1/2 Inhibition: Certain derivatives, particularly those bearing a 3-amino pyrrolidine or a piperizinone moiety, have been designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2).[10][11] PARP enzymes are critical for DNA single-strand break repair. Their inhibition in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality and cell death. The quinazoline-2,4(1H,3H)-dione moiety effectively mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic site of the PARP enzyme.[11]
-
Kinase Inhibition: Many derivatives target protein kinases involved in oncogenic signaling. This includes inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are critical for angiogenesis and metastasis.[3]
-
HDAC and Carbonic Anhydrase Inhibition: Derivatives have been reported to inhibit histone deacetylase 6 (HDAC6) and human carbonic anhydrases (hCA) IX and XII, enzymes that are often overexpressed in tumors and contribute to cancer cell proliferation and survival.[3]
-
Wnt Signaling Pathway Modulation: The Wnt signaling pathway is fundamental in cell fate determination and proliferation, and its aberrant activation is a hallmark of many cancers. Quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit this critical pathway, thereby reducing cancer cell viability.[2][3]
Caption: Anticancer mechanisms of quinazoline-2,4(1H,3H)-diones.
Structure-Activity Relationship (SAR) Insights for Anticancer Agents:
-
Substitution at Position 3: o- or m-Chlorophenethyl substitutions at the N3 position result in highly potent compounds.[12]
-
Substitution at Position 7: A chlorophenethylureido group at the 7-position of the benzene ring is a key substituent for optimal activity.[12]
-
Substitution at Position 6: The introduction of methoxyl or 4-methylpiperazin-1-yl groups at the 6-position can enhance antitumor activity.[12]
Table 1: Selected Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | Target/Cell Line | Activity Metric | Value | Reference |
| 11 | PARP-1 | IC₅₀ | 10⁻⁹ M range | [10] |
| 11 | PARP-2 | IC₅₀ | 10⁻⁸ M range | [10] |
| 11 | MX-1 (Breast Cancer) | IC₅₀ | 3.02 µM | [10] |
| 69 | 60 Human Tumor Cell Lines | Average logGI₅₀ | -6.44 | [12] |
| 86 | 60 Human Tumor Cell Lines | Average logGI₅₀ | -6.45 | [12] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial agents. Quinazoline-2,4(1H,3H)-dione derivatives have emerged as promising candidates in this arena.[5]
Mechanism of Action:
A key mechanism involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV.[4] These enzymes are responsible for managing DNA supercoiling during replication, and their inhibition is lethal to bacteria. This mechanism is analogous to that of the widely used fluoroquinolone antibiotics, suggesting these derivatives could serve as a new class of "fluoroquinolone-like" inhibitors.[4]
General Protocol for Antibacterial Susceptibility Testing (Agar Well Diffusion)
This protocol is a standard method to evaluate the efficacy of new antimicrobial agents.[4]
-
Prepare Media: Autoclave Mueller-Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculate Plates: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli). Uniformly spread the inoculum over the surface of the agar plates using a sterile swab.
-
Create Wells: Use a sterile borer to create uniform wells (e.g., 6 mm diameter) in the agar.
-
Load Compounds: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Include a solvent control (DMSO only) and a positive control (a standard antibiotic like ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger diameter indicates greater antibacterial activity.
SAR Insights for Antimicrobial Agents:
-
N1 and N3 Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles or oxadiazoles, at both the N1 and N3 positions has been shown to significantly enhance antibacterial potency.[4]
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases. Certain guanidine-containing derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant anti-inflammatory properties.[13]
Mechanism of Action:
The primary mechanism identified is the inhibition of the Na⁺/H⁺ exchanger isoform 1 (NHE-1).[13] NHE-1 is a membrane protein that regulates intracellular pH and cell volume. Its activity is crucial for the function of immune cells, including migration and cytokine release. By inhibiting NHE-1, these derivatives can suppress the inflammatory response, for instance, by reducing the LPS-induced secretion of pro-inflammatory cytokines like IL-6 and inhibiting nitric oxide (NO) synthesis in macrophages.[13]
SAR Insights for Anti-inflammatory Agents:
-
Guanidine Moiety: The introduction of a guanidine group or a conformationally rigid bioisostere like 5-amino-1,2,4-triazole is favorable for NHE-1 inhibition.[13]
Conclusion and Future Perspectives
The quinazoline-2,4(1H,3H)-dione scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, giving rise to derivatives with a vast and diverse pharmacological profile. The synthetic accessibility and the potential for multi-point derivatization allow for the fine-tuning of activity and selectivity against a wide range of biological targets.
The research highlighted in this guide underscores the significant potential of these compounds, particularly in the fields of oncology and infectious diseases. Future efforts will likely focus on:
-
Multi-Targeting Agents: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously, such as dual PARP and kinase inhibitors, to overcome drug resistance.[2]
-
Elucidation of Novel Mechanisms: While key targets have been identified, further investigation into the broader impact of these derivatives on complex signaling networks is required.[2]
-
Optimization of Pharmacokinetic Properties: Moving beyond initial potency, the next generation of derivatives will require optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to translate in vitro success into in vivo efficacy and clinical viability.
The continued exploration of the chemical space around the quinazoline-2,4(1H,3H)-dione core promises to yield novel and effective therapeutic agents for a host of challenging diseases.
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The Emergence of Quinazoline-2,4(1H,3H)-diones as a New Frontier in Antibacterial Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel antibacterial agents that can circumvent existing resistance mechanisms. Within this landscape, the quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising and versatile platform for the development of a new class of antibacterial drugs. This technical guide provides an in-depth exploration of the discovery, mechanism of action, structure-activity relationships, and key experimental protocols associated with these compelling compounds.
Introduction: The Rationale for Quinazoline-2,4(1H,3H)-diones
The quinazoline core, a nitrogen-containing heterocyclic structure, is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs with diverse pharmacological activities.[1] The quinazoline-2,4(1H,3H)-dione derivative, in particular, has garnered significant attention for its potential as an antibacterial agent. A key impetus for this focus is the structural analogy and proposed mechanistic similarity of certain derivatives to the widely successful fluoroquinolone antibiotics.[1][2] With many bacterial strains having developed resistance to fluoroquinolones, the development of new compounds that target the same bacterial machinery but possess distinct structural features offers a strategic approach to overcoming this challenge.[1]
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial mechanism of quinazoline-2,4(1H,3H)-diones is believed to be the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, playing a crucial role in managing DNA supercoiling.[4][5]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during DNA unwinding for replication and transcription.[4][6]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[7]
By inhibiting these enzymes, quinazoline-2,4(1H,3H)-dione derivatives effectively halt bacterial DNA synthesis, leading to cell death.[4] This targeted action on essential bacterial enzymes, which have structural differences from their mammalian counterparts, provides a basis for selective toxicity against bacteria.
Caption: Mechanism of action of quinazoline-2,4(1H,3H)-diones.
Structure-Activity Relationship (SAR): The Key to Potency
The antibacterial efficacy of quinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1 and N-3 positions are particularly crucial for enhancing antibacterial activity.[1] The incorporation of various heterocyclic rings, such as oxadiazoles and triazoles, at these positions has been shown to yield compounds with significant potency against both Gram-positive and Gram-negative bacteria.[1]
For instance, a comprehensive study suggested that the introduction of an oxadiazole ring at both the N-1 and N-3 positions can lead to a significantly more potent antibacterial compound.[1] This highlights the importance of rational design and synthetic modification in optimizing the antibacterial profile of this class of compounds.
Experimental Protocols
Synthesis of the Quinazoline-2,4(1H,3H)-dione Scaffold
The foundational quinazoline-2,4(1H,3H)-dione core can be synthesized from readily available starting materials, such as anthranilic acid.[1][8]
Protocol: Synthesis from Anthranilic Acid and Urea
-
Reaction Setup: In a round-bottom flask, combine anthranilic acid and urea in a suitable molar ratio (e.g., 1:2).
-
Heating: Heat the mixture under controlled conditions, typically at a temperature range of 150-160°C, for a specified duration (e.g., 2-4 hours).[8]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product, which often precipitates out, can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain the pure quinazoline-2,4(1H,3H)-dione.[8]
Further derivatization at the N-1 and N-3 positions can be achieved through various alkylation and condensation reactions.[1]
Evaluation of Antibacterial Activity
The antibacterial efficacy of newly synthesized quinazoline-2,4(1H,3H)-dione derivatives is primarily assessed using in vitro susceptibility testing methods.
Protocol: Agar Well Diffusion Method
This method provides a qualitative to semi-quantitative assessment of antibacterial activity.[1][9][10]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a McFarland turbidity standard (typically 0.5).[11]
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[9][10]
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include positive (known antibiotic) and negative (solvent) controls on the same plate.[1][10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.[1]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][12][13]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton broth).[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar well diffusion method.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Data Presentation: A Snapshot of Antibacterial Efficacy
The following table summarizes representative antibacterial activity data for selected quinazoline-2,4(1H,3H)-dione derivatives against common bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Compound 13 | Staphylococcus aureus | - | 9 | [14] |
| Escherichia coli | 65 | 15 | [14][15] | |
| Candida albicans | - | 11 | [15] | |
| Compound 15 | Staphylococcus aureus | 80 | 10-12 | [15] |
| Escherichia coli | 75 | 10-12 | [15] | |
| Candida albicans | 77 | 10-12 | [15] | |
| Compound 14a | Staphylococcus aureus | 70 | 12 | [15] |
| Candida albicans | - | 12 | [15] | |
| Compound 14b | Staphylococcus aureus | 75 | 13 | [15] |
| Compound 2b | Staphylococcus aureus | 13 | - | [16] |
| Staphylococcus haemolyticus | 13 | - | [16] | |
| Compound 2c | Staphylococcus aureus | 16 | - | [16] |
| Staphylococcus haemolyticus | 13 | - | [16] |
A Generalized Workflow for Discovery
The discovery and development of novel quinazoline-2,4(1H,3H)-dione antibacterial agents typically follow a structured workflow.[17][18][19]
Caption: Generalized workflow for antibacterial drug discovery.
Conclusion and Future Directions
Quinazoline-2,4(1H,3H)-diones represent a highly promising class of antibacterial agents with a compelling mechanism of action and significant potential for structural optimization. The versatility of their synthesis allows for the creation of diverse chemical libraries, and established in vitro screening methodologies provide a robust framework for identifying potent lead compounds. Future research will likely focus on expanding the chemical diversity of these derivatives, elucidating the molecular interactions with their target enzymes through techniques like X-ray crystallography, and conducting in vivo studies to evaluate their efficacy and pharmacokinetic profiles. The continued exploration of this scaffold holds great promise for the development of next-generation antibiotics to combat the growing threat of drug-resistant bacteria.
References
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- Al-Suwaidan, I. A., Abdelmonsef, A. H., AL-Fifi, Z. I., & Khodairy, A. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]
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The 5-Methoxyquinazoline-2,4(1H,3H)-dione Core: A Technical Guide to a Privileged Pharmacophore in Drug Discovery
Section 1: Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provides an in-depth technical analysis of a specific, strategically important variant: 5-methoxyquinazoline-2,4(1H,3H)-dione . We will dissect the critical role of the 5-methoxy substitution in modulating the scaffold's electronic and steric properties, thereby influencing its target affinity and selectivity. This document is structured to provide drug development professionals with a comprehensive understanding of the pharmacophore's mechanism of action, structure-activity relationships (SAR), and synthetic accessibility. By detailing key biological targets—including protein kinases, PARP enzymes, and components of the bacterial replication machinery—and providing validated experimental protocols, this guide serves as a practical resource for leveraging this potent pharmacophore in the design of next-generation therapeutics.
Section 2: The Quinazoline-2,4(1H,3H)-dione Scaffold: A Foundation of Versatility
The quinazoline framework, a fusion of benzene and pyrimidine rings, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[3] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, offers a rigid, bicyclic structure with strategically positioned hydrogen bond donors (at N1 and N3) and acceptors (at C2 and C4 carbonyls). This arrangement facilitates multiple points of interaction with biological macromolecules, underpinning its diverse pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][4]
The core structure is amenable to substitution at three primary points of diversity: the N1 and N3 positions of the pyrimidine-dione ring and various positions on the fused benzene ring. This synthetic tractability allows for the fine-tuning of physicochemical and pharmacological properties.
Caption: Core structure of Quinazoline-2,4(1H,3H)-dione.
Section 3: The Strategic Importance of the 5-Methoxy Group
The introduction of a methoxy (-OCH₃) group at the C5 position of the quinazoline-2,4(1H,3H)-dione scaffold is a deliberate design choice that imparts distinct physicochemical characteristics. Understanding these effects is crucial for rational drug design.
-
Electronic Influence: The methoxy group is a potent electron-donating group through resonance, while being weakly electron-withdrawing through induction. Its net effect is to increase the electron density of the aromatic ring. This modulation can significantly alter the pKa of the N1 and N3 protons and influence the molecule's ability to participate in π-π stacking or cation-π interactions within a protein binding pocket.
-
Steric and Conformational Effects: Positioned ortho to the N1-C8a junction, the 5-methoxy group can exert a significant steric influence. It can restrict the rotation of substituents at the N1 position and orient them in a specific conformational space, which can be leveraged to achieve target selectivity. For instance, this steric hindrance can favor binding to one protein isoform over another that possesses a slightly smaller binding pocket.
-
Metabolic Stability: The methoxy group can influence the metabolic profile of the molecule. While O-demethylation is a common metabolic pathway, the presence of the methoxy group can also block a potential site of aromatic hydroxylation, potentially increasing the compound's half-life.
-
Hydrogen Bonding Capability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional interaction point with a protein target that can enhance binding affinity and specificity.
Caption: Physicochemical contributions of the 5-methoxy group.
Section 4: Key Biological Targets and Mechanisms of Action
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been validated as inhibitors of several critical enzyme families and signaling pathways. The 5-methoxy substitution can be exploited to enhance potency and selectivity for these targets.
Protein Kinase Inhibition (e.g., VEGFR-2, c-Met)
Many quinazoline-based compounds function as ATP-competitive inhibitors of protein kinases. The scaffold mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. Derivatives have shown potent activity against tyrosine kinases like VEGFR-2 and c-Met, which are crucial in tumor angiogenesis and metastasis.[5] The 5-methoxy group can occupy a hydrophobic pocket adjacent to the hinge, enhancing affinity, while substituents at N1 and N3 can extend into solvent-exposed regions to improve selectivity and pharmacokinetic properties.
Caption: General synthetic workflow for derivative synthesis.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol describes a reliable method for synthesizing the parent this compound core.
Objective: To synthesize this compound from 2-amino-6-methoxybenzoic acid and urea.
Materials:
-
2-amino-6-methoxybenzoic acid
-
Urea
-
Sulfolane (or other high-boiling polar solvent)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
-
Filtration equipment
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-6-methoxybenzoic acid (1.0 eq) and urea (3.0-5.0 eq).
-
Solvent Addition: Add sulfolane to the flask to create a slurry (approx. 5-10 mL per gram of benzoic acid).
-
Inert Atmosphere: Purge the apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 190-210 °C under the inert atmosphere. The mixture will become homogeneous as the reactants melt and dissolve.
-
Reaction Monitoring (Self-Validation): Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting benzoic acid.
-
Workup: Cool the reaction mixture to approximately 80-100 °C. Carefully and slowly add deionized water to the flask with vigorous stirring. A precipitate will form.
-
Isolation: Continue cooling the mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid sequentially with ample amounts of cold deionized water and then cold ethanol to remove residual sulfolane and unreacted urea.
-
Drying & Characterization (Self-Validation): Dry the purified white solid under vacuum. Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral data serve as the validation of a successful synthesis.
Section 7: Future Perspectives and Conclusion
The this compound pharmacophore represents a highly versatile and synthetically accessible starting point for the development of novel therapeutics. Its "privileged" structural features, enhanced by the specific electronic and steric properties of the 5-methoxy group, enable potent and selective modulation of diverse biological targets.
Future research in this area should focus on:
-
Exploring Novel Targets: Leveraging phenotypic screening and chemoproteomics to identify new biological targets for libraries based on this scaffold.
-
Structure-Based Design: Using co-crystal structures of existing derivatives (such as those targeting PARP or kinases) to rationally design next-generation inhibitors with improved potency and isoform selectivity. [6]* Targeting Drug Resistance: Developing derivatives that are active against resistant forms of kinases or microbial enzymes.
-
CNS Applications: Exploring the potential of this scaffold for central nervous system targets, building on initial findings of its utility for cannabinoid receptor modulation. [7] In conclusion, the this compound core is a pharmacophore of significant value. The foundational knowledge of its SAR, biological activity, and synthetic accessibility, as detailed in this guide, provides a solid framework for researchers and drug development professionals to build upon in the quest for innovative medicines.
Section 8: References
-
Manoharan, S., & Perumal, Y. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity.
-
Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Source not specified.
-
Manoharan, S., & Perumal, Y. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF.
-
Bioengineer.org. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org.
-
MDPI. (n.d.). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI.
-
Li, P., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.
-
Request PDF. (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Request PDF.
-
Li, R., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219.
-
El-Gamal, M. I., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports.
-
O'Brien, N. S., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry.
-
El-Abd, M., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PubMed Central.
-
ResearchGate. (n.d.). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. ResearchGate.
-
Zhang, L., et al. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4188-4198.
-
Thomas, M. G., et al. (2025). Structure-activity relationships of 1,5-dihydro-2H-benzo[b]d[1][4]iazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry.
-
Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202.
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- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5-Methoxyquinazoline-2,4(1H,3H)-dione: A Hypothesis-Driven Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 5-Methoxyquinazoline-2,4(1H,3H)-dione is a member of the quinazolinedione family, a chemical scaffold recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of bioactive compounds. While this specific derivative remains sparsely characterized in scientific literature, the extensive bioactivity of its structural analogs provides a robust foundation for predicting its therapeutic targets. This guide presents a hypothesis-driven framework for the systematic identification and validation of these targets. We will deconstruct the core scaffold's known interactions, analyze the potential influence of the 5-methoxy substitution, and propose a pipeline of high-probability target classes, including Poly(ADP-ribose) Polymerases (PARPs) and receptor tyrosine kinases. This document serves as a strategic manual, providing detailed, field-proven experimental workflows—from initial in silico screening to definitive cellular engagement assays—to empower researchers to efficiently unlock the therapeutic promise of this compound.
Part 1: The Quinazoline-2,4-dione Scaffold: A Foundation of Versatile Bioactivity
The quinazoline-2,4-dione core is a heterocyclic aromatic structure that has proven to be an exceptionally versatile scaffold for engaging a wide array of biological targets. Its rigid, planar nature, combined with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions within the binding pockets of numerous enzymes and receptors.
Historically, compounds bearing this core have demonstrated significant activity as:
-
PARP Inhibitors: Several quinazolinedione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase, an enzyme critical to DNA damage repair. This has made them attractive candidates for oncology, particularly in synthetic lethality approaches for cancers with BRCA mutations.
-
Receptor Tyrosine Kinase (RTK) Inhibitors: The broader quinazoline framework is famously a cornerstone of many approved RTK inhibitors, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). The quinazolinedione variant retains the potential for ATP-competitive inhibition in the kinase domain.
-
Central Nervous System (CNS) Agents: Certain derivatives have shown activity as antagonists for ionotropic glutamate receptors like AMPA and kainate, suggesting potential applications in neurological disorders such as epilepsy.
The established precedent of this scaffold provides a logical starting point for our investigation. The primary question is not if this compound is bioactive, but which of these potential targets it preferentially engages, and how the C5-methoxy group modulates this interaction.
Part 2: The 5-Methoxy Substitution: Predicting a Shift in Selectivity and Potency
The introduction of a methoxy (-OCH₃) group at the 5-position of the quinazoline ring is a critical modification that can profoundly influence the compound's pharmacological profile.
-
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring system. This can modulate the pKa of the imide protons and influence the strength of hydrogen bonds formed with target proteins.
-
Steric and Conformational Effects: The presence of the methoxy group introduces steric bulk. This can either be a favorable modification, promoting beneficial hydrophobic interactions within a binding pocket, or an unfavorable one, causing steric clashes that prevent binding to certain targets. This steric influence is a powerful tool for engineering selectivity. For instance, a pocket that accommodates the 5-methoxy group may be distinct from the pockets engaged by unsubstituted quinazolinediones, potentially leading to a novel target profile or improved selectivity for a known target.
Hypothesis: The 5-methoxy substitution is likely to enhance binding affinity and selectivity for targets with a defined hydrophobic pocket adjacent to the primary hydrogen bonding sites engaged by the quinazolinedione core. We predict this will favor targets like PARP1, whose active site contains such features.
Part 3: High-Probability Therapeutic Targets
Based on the evidence from the core scaffold and the predicted influence of the 5-methoxy group, we can prioritize two primary target classes for initial investigation.
Target Class 1: Poly(ADP-ribose) Polymerases (PARPs)
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA single-strand break repair pathway. Their inhibition leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells that have deficiencies in other repair pathways (e.g., homologous recombination due to BRCA1/2 mutations).
Rationale for Prioritization: The quinazoline-2,4-dione core is a known PARP-inhibiting pharmacophore. The active site of PARP1 features a nicotinamide-binding pocket that can be effectively occupied by this scaffold. The region corresponding to the C5 position of the inhibitor often points towards a solvent-exposed area adjacent to a hydrophobic cleft, making it amenable to substitution.
Mechanistic Hypothesis: this compound acts as an NAD+ competitive inhibitor of PARP1/2. The quinazolinedione core forms key hydrogen bonds with Gly863 and Ser904 in the PARP1 active site, while the 5-methoxy group engages in favorable hydrophobic interactions, enhancing binding affinity and potentially conferring selectivity over other PARP family members.
Caption: Proposed mechanism of action via PARP1 inhibition.
Target Class 2: Receptor Tyrosine Kinases (RTKs)
The quinazoline scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. It mimics the adenine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region.
Rationale for Prioritization: While many approved quinazoline kinase inhibitors are not 2,4-diones, the fundamental scaffold's ability to bind the ATP pocket is undeniable. The 5-methoxy group could confer selectivity for specific kinases whose ATP binding sites possess a suitable pocket to accommodate this substitution. EGFR, VEGFR, and FGFR families are primary candidates.
Part 4: An Integrated Workflow for Target Identification and Validation
A multi-phase, sequential approach is essential to rigorously test our hypotheses and definitively identify the molecular targets of this compound. This workflow is designed to be self-validating, with each phase providing the foundation for the next.
Caption: A sequential workflow for target validation.
Phase 1 Protocol: Initial Binding Assessment
Objective: To rapidly determine if the compound directly binds to our high-probability targets.
Methodology: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a powerful primary screening method. It measures the thermal stability of a target protein. A ligand that binds to the protein will typically stabilize it, resulting in an increase in its melting temperature (Tₘ).
-
Causality: We choose DSF first because it is a biophysical assay that detects direct physical interaction. This is crucial to avoid false positives from downstream functional assays that could be influenced by artifacts. It is rapid, low-cost, and requires minimal sample.
Step-by-Step Protocol:
-
Protein Preparation: Recombinantly express and purify the target proteins (e.g., PARP1 catalytic domain, EGFR kinase domain). Ensure a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to test final concentrations from 1 µM to 100 µM.
-
Assay Setup:
-
In a 96-well qPCR plate, add 20 µL of the protein solution to each well.
-
Add 1 µL of the fluorescent dye (e.g., SYPRO Orange, diluted 1:1000).
-
Add 1 µL of the compound dilution (or DMSO for vehicle control). Include a "no protein" control to check for compound fluorescence.
-
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute. Monitor fluorescence at the appropriate wavelength.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the sigmoidal transition is the Tₘ. A positive hit is defined as a ΔTₘ (Tₘ with compound - Tₘ with DMSO) of ≥ 2°C.
Table 1: Hypothetical DSF Screening Results
| Target Protein | Compound Conc. (µM) | Vehicle Tₘ (°C) | Compound Tₘ (°C) | ΔTₘ (°C) | Result |
| PARP1 (catalytic domain) | 20 | 48.5 | 53.2 | +4.7 | Hit |
| EGFR (kinase domain) | 20 | 51.2 | 52.0 | +0.8 | No Hit |
| VEGFR2 (kinase domain) | 20 | 49.8 | 50.1 | +0.3 | No Hit |
| HSA (negative control) | 20 | 62.1 | 62.3 | +0.2 | No Hit |
Phase 2 Protocol: In Vitro and Cellular Target Engagement
Objective: To confirm that the binding observed in DSF translates to functional inhibition and occurs within a cellular context.
Methodology 1: Biochemical Functional Assay (Example: PARP1 Inhibition)
-
Causality: After confirming direct binding, we must prove it is functionally relevant. A biochemical assay directly measures the enzymatic activity of the target, providing quantitative metrics like IC₅₀.
Step-by-Step Protocol:
-
Assay Principle: Use a commercially available PARP1 activity assay kit (e.g., from BPS Bioscience or R&D Systems). These kits typically use a histone-coated plate, biotinylated NAD+, and a streptavidin-HRP conjugate for colorimetric or chemiluminescent detection of PARylation.
-
Reagent Preparation: Reconstitute PARP1 enzyme, activated DNA, and other kit components as per the manufacturer's instructions.
-
Compound Dosing: Perform a serial dilution of this compound to achieve a final concentration range from 1 nM to 50 µM.
-
Assay Procedure:
-
Add PARP1 enzyme and activated DNA to the histone-coated wells.
-
Add the compound dilutions (and a DMSO vehicle control).
-
Initiate the reaction by adding the biotinylated NAD+ substrate. Incubate for 60 minutes at room temperature.
-
Wash the plate and add the streptavidin-HRP conjugate.
-
Add the colorimetric or chemiluminescent substrate and read the signal on a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
-
Causality: The ultimate proof of target engagement is demonstrating that the compound binds its intended target inside intact cells. CETSA is the gold standard for this. It extends the principle of thermal shift to the cellular proteome.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or a BRCA-mutant cancer line) to ~80% confluency. Treat the cells with the compound (e.g., at 10x the biochemical IC₅₀) or DMSO vehicle for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 62°C) for 3 minutes. One aliquot should remain at room temperature (non-heated control).
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g.
-
Target Detection (Western Blot): Quantify the amount of the target protein (e.g., PARP1) remaining in the soluble fraction at each temperature using Western Blotting.
-
Data Analysis: Plot the band intensity for the target protein versus temperature for both vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating stabilization.
Part 5: Summary and Future Directions
This guide outlines a systematic, hypothesis-driven strategy for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the quinazoline-2,4-dione scaffold, we have prioritized PARP enzymes and RTKs as high-probability targets. The proposed experimental workflow, progressing from biophysical binding assays to functional biochemical and definitive cellular engagement studies, provides a rigorous and efficient path to validation.
Successful identification of a primary target, such as PARP1, would immediately position this compound for further preclinical development in oncology. Future work should focus on lead optimization to improve potency and drug-like properties, as well as broader selectivity profiling against the entire PARP family and a panel of kinases to fully characterize its specificity and potential off-target effects.
References
- Title: Discovery of Novel Quinazoline-2,4(1H,3H)-dione Derivatives as Potent Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]
- Title: Quinazolinediones as a novel class of potent poly(ADP-ribose) polymerase-1 inhibitors. Source: Bioorganic & Medicinal Chemistry. URL:[Link]
- Title: Synthesis and anticonvulsant activity of some new 3-[5-substituted-1,3,4-thiadiazole-2-yl]-2-styryl-quinazoline-4-(3H)-one derivatives. Source: European Journal of Medicinal Chemistry. URL:[Link]
Methodological & Application
Experimental protocol for 5-Methoxyquinazoline-2,4(1H,3H)-dione synthesis
An Application Note for the Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinazoline-2,4(1H,3H)-diones are recognized as privileged structures in drug discovery, exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3] This guide details a reliable two-step synthetic route commencing with the reduction of 2-nitro-6-methoxybenzoic acid to the key intermediate, 2-amino-6-methoxybenzoic acid, followed by a cyclocondensation reaction with urea. The protocol is designed to be self-validating, with explanations for critical steps and expected outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Scientific Background
The quinazoline core is a foundational element in numerous FDA-approved pharmaceuticals and natural alkaloids.[4] The oxidized quinazoline, specifically the quinazoline-2,4(1H,3H)-dione (also known as benzoyleneurea), has attracted considerable attention due to its therapeutic potential.[5][6] The incorporation of various substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and biological targets.[7][8] The 5-methoxy group, in particular, can influence the molecule's lipophilicity and hydrogen bonding capacity, potentially enhancing its interaction with biological targets.
This protocol outlines a classical and robust approach to synthesize the title compound, which is valuable for constructing libraries of novel derivatives for screening and lead optimization in drug development programs.
Chemical Theory and Mechanism
The synthesis of this compound is achieved through a two-step process:
Step 1: Reduction of a Nitroarene The first step involves the reduction of the nitro group of 2-nitro-6-methoxybenzoic acid to an amine. While various reducing agents can accomplish this transformation (e.g., H₂/Pd-C, Na₂S₂O₄), this protocol utilizes tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is highly effective for the reduction of aromatic nitro groups, especially in the presence of other functional groups like carboxylic acids. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation steps to ultimately yield the amine and tin(IV) oxide.
Step 2: Cyclocondensation with Urea The core quinazolinedione scaffold is constructed via a cyclocondensation reaction between the synthesized 2-amino-6-methoxybenzoic acid and urea. This reaction is typically performed by heating the neat mixture of the reactants. The mechanism proceeds through an initial nucleophilic attack of the anthranilic acid's amino group on one of the carbonyl carbons of urea, eliminating ammonia. This is followed by an intramolecular cyclization where the nitrogen of the newly formed urea derivative attacks the carboxylic acid, leading to the elimination of a water molecule and the formation of the stable, six-membered heterocyclic ring.
Overall Reaction Scheme
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- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays Using 5-Methoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinazolinones in Antimicrobial Research
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1] The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[2] Quinazolin-2,4(1H,3H)-diones, a prominent class within the quinazoline family, have garnered significant interest as potential antibacterial agents.[3][4] This application note provides a detailed guide for the evaluation of 5-Methoxyquinazoline-2,4(1H,3H)-dione as a potential antimicrobial agent, focusing on standardized in vitro assays.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible antimicrobial assays.
Solubility: Quinazolinone derivatives often exhibit poor aqueous solubility due to their rigid, heterocyclic structure.[5] While specific solubility data for the 5-methoxy derivative is not extensively published, it is anticipated to have low water solubility. Therefore, the use of an organic co-solvent for the preparation of a stock solution is necessary. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization. However, it is crucial to note that some quinazoline derivatives have shown instability in DMSO over time, with modifications to their absorption spectra observed shortly after preparation.[6] Therefore, it is recommended to prepare fresh stock solutions in DMSO for each experiment.
Stability: The quinazolinone ring is generally stable to mild acidic and alkaline conditions, though it can be susceptible to degradation upon boiling.[7][8] For assay purposes, solutions should be stored at appropriate temperatures and protected from light to minimize degradation. One study on a quinazoline derivative demonstrated high stability in aqueous solutions for over 40 days when stored at 4°C in the dark.[6]
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Gentle warming and vortexing may aid dissolution.
-
For use in aqueous-based antimicrobial assays, this primary stock solution must be further diluted in the appropriate broth medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that would be toxic to the test microorganisms (typically ≤1% v/v).
Core Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality Control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[11][12]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of the Microdilution Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound by diluting the DMSO stock solution in CAMHB. The concentration should be four times the highest desired final concentration in the assay.
-
Add 100 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (containing CAMHB and inoculum, but no compound).
-
Well 12 should serve as a sterility control (containing only CAMHB).
3. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. This will bring the final volume in each well to 100 µL.
-
The final concentration of the compound will now be half of the concentration in the wells before inoculation.
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
4. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
The results for the QC strains must fall within the acceptable ranges as defined by CLSI to validate the assay.[14][15]
Data Presentation and Interpretation
The results of the MIC assay should be presented in a clear and concise table.
| Bacterial Strain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | [Insert Value] | [Insert Value] |
| Escherichia coli ATCC 25922 | [Insert Value] | [Insert Value] |
| Clinical Isolate 1 | [Insert Value] | [Insert Value] |
| Clinical Isolate 2 | [Insert Value] | [Insert Value] |
Exploring the Mechanism of Action
The antibacterial activity of quinazolinone derivatives has been attributed to several mechanisms of action. Understanding the potential mechanism of this compound can provide valuable insights for further drug development.
Potential Mechanisms:
-
Inhibition of Penicillin-Binding Proteins (PBPs): Some quinazolinones have been shown to inhibit PBPs, which are essential enzymes in bacterial cell wall biosynthesis.[1][16] This mechanism is particularly relevant for activity against Gram-positive bacteria.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Quinazolinones can also act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[16][17] This mechanism can confer activity against both Gram-positive and Gram-negative bacteria.
Suggested Follow-up Assays:
-
PBP Inhibition Assay: This can be performed using whole cells or isolated bacterial membranes. The assay typically involves incubating the bacterial preparation with the test compound, followed by labeling the remaining active PBPs with a fluorescently or radioactively tagged β-lactam.[18][19][20][21][22]
-
DNA Gyrase/Topoisomerase IV Inhibition Assay: These assays measure the ability of the compound to inhibit the supercoiling or decatenation activity of the purified enzymes on a DNA substrate.[23][24][25][26]
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial antimicrobial evaluation of this compound. By following standardized protocols and considering the physicochemical properties of the compound, researchers can obtain reliable and reproducible data. Positive results from these in vitro assays would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of clinical isolates, and in vivo efficacy studies in animal models of infection. The exploration of quinazolinone derivatives like this compound holds significant promise in the ongoing search for novel therapeutics to combat the growing threat of antimicrobial resistance.
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Application Notes & Protocols: Investigating 5-Methoxyquinazoline-2,4(1H,3H)-dione in Cancer Research
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Quinazoline Scaffold and the Promise of Methoxy Substitution
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs such as gefitinib, erlotinib, and afatinib.[1] Its rigid, planar structure and versatile substitution points allow for precise tuning of interactions with various biological targets. Within this family, the quinazoline-2,4(1H,3H)-dione sub-class has emerged as a particularly promising framework for developing novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2]
This guide focuses on a specific, yet under-explored derivative: 5-Methoxyquinazoline-2,4(1H,3H)-dione . While extensive research has been conducted on the broader quinazolinedione family, the strategic placement of a methoxy group at the C5-position of the benzene ring warrants dedicated investigation. Methoxy groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing cell permeability, metabolic stability, and target binding affinity.[3]
Notably, research on related structures suggests that methoxy substitution on the benzene ring of the quinazoline-2,4(1H,3H)-dione skeleton can lead to enhanced antitumor activity.[3][4] This observation forms the scientific premise for the protocols outlined herein. Lacking extensive direct data on the 5-methoxy derivative, this document serves as an expert-guided roadmap for its systematic evaluation, structured around the compelling hypothesis that its primary mechanism of action involves the inhibition of Poly (ADP-ribose) Polymerase (PARP), a critical enzyme in the DNA Damage Response (DDR) pathway.
II. Central Hypothesis: this compound as a PARP Inhibitor
The DNA Damage Response is a network of pathways that cells use to repair DNA lesions, ensuring genomic stability. Cancer cells, which often have defects in some of these pathways, become heavily reliant on the remaining ones. A key enzyme in this process is PARP1, which acts as a first responder to DNA single-strand breaks (SSBs).[5] PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR), which recruits other DNA repair proteins.
Inhibition of PARP's enzymatic activity has a dual anticancer effect:
-
Catalytic Inhibition: Prevents the repair of SSBs.
-
PARP Trapping: "Traps" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.[6]
When a replication fork encounters an unrepaired SSB (or a trapped PARP-DNA complex), the fork collapses, creating a more severe DNA double-strand break (DSB). In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly ovarian and breast cancers, have mutations in BRCA genes and are thus HR-deficient. In these cancer cells, the accumulation of DSBs caused by PARP inhibitors cannot be repaired, leading to cell death through a powerful concept known as synthetic lethality .[7]
Recent studies have explicitly identified the quinazoline-2,4(1H,3H)-dione scaffold as a potent inhibitor of PARP-1 and PARP-2.[8][9][10] This provides a strong, evidence-based rationale for hypothesizing that this compound functions as a PARP inhibitor. The following protocols are designed to rigorously test this hypothesis.
Caption: Proposed mechanism of action via PARP inhibition and synthetic lethality.
III. Experimental Applications and Protocols
This section provides a logical workflow for characterizing the anticancer properties of this compound, from initial screening to in-depth mechanistic studies.
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Application Notes and Protocols: 5-Methoxyquinazoline-2,4(1H,3H)-dione as a Potent VEGFR-2 Inhibitor
For Research Use Only.
Introduction: Targeting Angiogenesis in Cancer Therapy
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a cornerstone of modern cancer therapy.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is the primary mediator of the angiogenic signaling cascade initiated by its ligand, VEGF-A. Upon activation, VEGFR-2 triggers downstream pathways, including PI3K-AKT and PLCγ-PKC-MAPK, which promote endothelial cell proliferation, migration, and survival, ultimately leading to new blood vessel formation. Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a highly validated and clinically significant therapeutic target.[1][2]
The quinazoline scaffold has emerged as a privileged structure in the design of potent tyrosine kinase inhibitors.[2] This application note focuses on 5-Methoxyquinazoline-2,4(1H,3H)-dione , a specific derivative designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling. We provide detailed protocols for the synthesis, in vitro enzymatic and cell-based characterization, and in vivo evaluation of this compound class, offering researchers a comprehensive guide to investigating its potential as an anti-angiogenic agent.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR-2 intracellular kinase domain. The quinazoline-2,4(1H,3H)-dione core serves as the primary pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP. This occupation of the active site prevents the phosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade required for angiogenesis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Synthesis Protocol: this compound
The synthesis of this compound can be achieved from commercially available 2-amino-5-methoxybenzoic acid. The following protocol outlines a reliable, two-step synthetic route.
Step 1: Synthesis of 2-Ureido-5-methoxybenzoic Acid
-
To a stirred solution of 2-amino-5-methoxybenzoic acid (1.0 eq) in a mixture of acetic acid and water, add a solution of potassium cyanate (1.2 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-ureido-5-methoxybenzoic acid.
Step 2: Cyclization to this compound
-
Heat the 2-ureido-5-methoxybenzoic acid (1.0 eq) obtained from Step 1 in an excess of a high-boiling point solvent such as diphenyl ether or Dowtherm A at 240-250 °C.
-
Alternatively, the cyclization can be achieved by heating the ureido acid in a solution of hydrochloric acid (e.g., 2M HCl) at reflux for 2-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
In Vitro Characterization Protocols
Protocol 1: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the 50% inhibitory concentration (IC₅₀) of the test compound against recombinant human VEGFR-2 kinase activity by measuring the amount of ATP consumed.[4][5]
Materials:
-
Recombinant Human VEGFR-2 (KDR), GST-tagged (BPS Bioscience, Cat# 40301 or similar)[4]
-
5x Kinase Buffer (BPS Bioscience, Cat# 79334 or similar)[4]
-
ATP (500 µM solution) (BPS Bioscience, Cat# 79686 or similar)[4]
-
PTK Substrate (Poly (Glu:Tyr, 4:1)) (BPS Bioscience, Cat# 40217 or similar)[4]
-
Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat# V6071)[5]
-
This compound (Test Inhibitor)
-
Sorafenib or Vandetanib (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
White, solid-bottom 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare a 10 mM stock solution of the test inhibitor and positive control in 100% DMSO.
-
Create a serial dilution of the test inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add 25 µL of the Master Mix to each well of the 96-well plate.
-
Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Blank" (no enzyme) wells.
-
-
Kinase Reaction:
-
Dilute the VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[4]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Mix gently and incubate the plate at 30°C for 45 minutes.[4]
-
-
Signal Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes to stabilize the signal.[5]
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the ability of the test compound to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs) in vitro, a key step in angiogenesis.[6][7][8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel® Basement Membrane Matrix or similar ECM gel[7]
-
Calcein AM fluorescent dye
-
96-well culture plates
-
Fluorescence microscope
Procedure:
-
Plate Coating:
-
Thaw the ECM gel on ice.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the ECM gel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in a basal medium containing VEGF (pro-angiogenic stimulus).
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Seed the treated HUVEC suspension onto the solidified ECM gel.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.[8]
-
After incubation, carefully remove the medium and wash the cells.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube networks using a fluorescence microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Compare the results from treated wells to the vehicle control to determine the inhibitory effect.
-
In Vivo Characterization Protocol
Protocol 3: Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the compound's ability to inhibit VEGF-induced blood vessel formation within a subcutaneously implanted gel plug in mice.[9]
Materials:
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
Recombinant human VEGF
-
Heparin
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
-
CD31 antibody for immunohistochemistry (IHC)
Procedure:
-
Plug Preparation:
-
On ice, mix liquid Matrigel with heparin and VEGF.
-
For the treatment group, also add the test compound to the Matrigel mixture. For the control group, add the vehicle.
-
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel mixture into the dorsal flank of the mice. The mixture will solidify at body temperature, forming a plug.
-
-
Treatment:
-
Administer the test compound to the mice daily (or as per the desired dosing schedule) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Plug Excision and Analysis:
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Method A (Hemoglobin Assay): Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.
-
Method B (Immunohistochemistry): Fix, embed, and section the plugs. Perform IHC staining for the endothelial cell marker CD31 to visualize and quantify microvessel density.
-
Expected Results and Data Presentation
The inhibitory activity of quinazoline-2,4(1H,3H)-dione derivatives against VEGFR-2 can be potent. While specific data for the 5-methoxy derivative is under investigation, related compounds from this class have demonstrated significant activity. For illustrative purposes, the table below summarizes representative data for a potent quinazoline-based VEGFR-2 inhibitor.[7][10]
| Assay Type | Cell Line / Target | Endpoint | Representative IC₅₀ (nM) |
| In Vitro Kinase Assay | Recombinant VEGFR-2 | Enzymatic Inhibition | 50 - 100 |
| Cell Proliferation Assay | HCT-116 (Colon Cancer) | Growth Inhibition | 1,184 |
| Cell Proliferation Assay | HepG2 (Liver Cancer) | Growth Inhibition | ~9,000 |
| Cell Proliferation Assay | MCF-7 (Breast Cancer) | Growth Inhibition | ~5,000 |
Note: The values presented are for representative compounds from the quinazoline-2,4(1H,3H)-dione class and should be used as a general guideline for expected potency. Actual values for this compound must be determined experimentally.
Conclusion
This compound represents a promising scaffold for the development of targeted anti-angiogenic therapies. The protocols detailed in this guide provide a robust framework for researchers to synthesize and comprehensively evaluate its inhibitory effects on VEGFR-2, from enzymatic activity to in vitro and in vivo models of angiogenesis. The provided methodologies, when executed with precision, will yield reliable and reproducible data, facilitating the characterization of this and other novel VEGFR-2 inhibitors in the drug discovery pipeline.
References
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- Cell Angiogenesis Assays. (n.d.). Creative Bioarray.
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- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). Nature.
- Angiogenesis Assay. (n.d.). Cell Biolabs, Inc.
- VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Journal of Drug Delivery and Therapeutics.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health.
- Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs. (2023). Journal of Cancer Research and Clinical Oncology.
- An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker. (n.d.). PubMed.
- Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. (n.d.). National Institutes of Health.
- Inhibition of angiogenesis and xenograft tumor growth by AMG 273 a novel multi-kinase inhibitor. (2007). Cancer Research.
- In vivo response of tumor xenograft lines to anti-VEGF treatment. (n.d.). ResearchGate.
- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (n.d.). ResearchGate.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.
- Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (n.d.). PubMed.
- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). National Institutes of Health.
- Design, synthesis, molecular docking, and anticancer evaluations of 1-benzylquinazoline-2,4(1H,3H)-dione bearing different moieties as VEGFR-2 inhibitors. (n.d.). PubMed.
- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). National Institutes of Health.
- Synthesis of 5,6‐dimethoxyquinazolin‐2(1H)‐ones. (2025). ResearchGate.
- Discovery of new VEGFR-2 inhibitors based on bis([3][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). National Institutes of Health.
- Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. (2016). PubMed.
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In Vitro Evaluation of 5-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives: From Cytotoxicity Screening to Mechanism of Action
An Application Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in vitro evaluation of novel 5-Methoxyquinazoline-2,4(1H,3H)-dione derivatives. The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as anti-tumor agents that primarily function by inhibiting key signaling pathways.[1][2] This document outlines a strategic, multi-tiered approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to identify and validate promising anti-cancer drug candidates.
The protocols and workflows described herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step. This ensures that the data generated is reliable and provides clear, actionable insights for advancing lead compounds.
Strategic Workflow for In Vitro Evaluation
A systematic evaluation process is critical to efficiently identify potent and selective compounds while minimizing wasted resources. The workflow should progress from broad, high-throughput assays to more complex, low-throughput mechanistic studies, using data from each stage to inform the next.
Caption: A multi-phase workflow for the in vitro evaluation of novel compounds.
Phase 1: Primary Cytotoxicity Screening
Scientific Rationale: The initial step is to determine the cytotoxic potential of the synthesized derivatives across a panel of clinically relevant human cancer cell lines. This provides a broad view of anti-proliferative activity and helps identify which cancer types may be most susceptible.[3] The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a drug's potency in these assays.[4] Using a diverse panel of cell lines (e.g., breast, lung, colon) is crucial for early-stage assessment of activity spectrum.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction mediated by mitochondrial dehydrogenases.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
This compound derivatives dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells containing only medium with DMSO and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Summarize the results in a table for clear comparison of compound potency.
| Compound ID | Cell Line (Tissue Origin) | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 (Breast) | 8.5 ± 0.9 |
| Derivative 1 | A549 (Lung) | 15.2 ± 2.1 |
| Derivative 1 | HCT116 (Colon) | 11.7 ± 1.5 |
| Derivative 2 | MCF-7 (Breast) | 25.1 ± 3.4 |
| Derivative 2 | A549 (Lung) | > 100 |
| Derivative 2 | HCT116 (Colon) | 78.4 ± 8.2 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |
Note: Data are for illustrative purposes only.
Phase 2: Mechanistic Investigation
Scientific Rationale: Once potent compounds are identified, the next step is to elucidate their mechanism of action (MoA). Many quinazoline-based anticancer agents function by inducing apoptosis (programmed cell death), arresting the cell cycle, or inhibiting specific protein kinases.[9][10] Investigating these pathways provides critical insight into how the compounds exert their cytotoxic effects.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[4]
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration for 24-48 hours)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells as described in the cytotoxicity protocol. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: The intrinsic apoptosis pathway, a common MoA for anticancer agents.[11]
Protocol 3: Kinase Inhibition Assay
Many quinazoline derivatives are designed as protein kinase inhibitors, targeting enzymes like EGFR, VEGFR, or CDKs which are often dysregulated in cancer.[12][13] Biochemical assays using purified recombinant enzymes are ideal for confirming direct inhibition and determining potency (IC50) against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer
-
Test compounds and a known inhibitor (e.g., Gefitinib)
-
Kinase activity detection system (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Assay Preparation: In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant kinase.
-
Reaction Initiation: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., the ADP-Glo™ reagent measures the amount of ADP produced, which is inversely proportional to kinase inhibition).
-
Signal Measurement: Read the signal (e.g., luminescence) on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC50 value from the dose-response curve.
Phase 3: Target Validation & Selectivity
Scientific Rationale: Confirming that a compound interacts with its intended molecular target within a cellular context is a critical validation step.[14][15] This "target engagement" provides confidence that the observed phenotype (e.g., cell death) is a direct result of the drug binding to its target.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[16] Furthermore, assessing cytotoxicity in non-tumoral cell lines is essential to establish a preliminary therapeutic window.
Conceptual Protocol 4: Cellular Thermal Shift Assay (CETSA)
Principle:
-
Treatment: Treat intact cells with the test compound.
-
Heating: Heat the cell lysates to various temperatures. The target protein, when bound to the compound, will be more stable and remain in solution at higher temperatures compared to the unbound protein.[16]
-
Analysis: Separate soluble and aggregated protein fractions by centrifugation.
-
Detection: Quantify the amount of soluble target protein at each temperature using methods like Western Blot or AlphaLISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Protocol 5: Selectivity Profiling
Principle: To assess the selectivity of the lead compounds, their cytotoxicity is evaluated against one or more non-tumoral cell lines (e.g., MCF-10A for breast, or fibroblasts).[18][19] The same MTT protocol is used. A compound is considered selective if its IC50 value against cancer cells is significantly lower than its IC50 against normal cells.
References
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- Fernandez-Marcos, A., et al. (2005). New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. PubMed. [Link]
- Li, W., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
- Zahedifard, M., et al. (2015).
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
- Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
- Yong, J., et al. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Ingenta Connect. [Link]
- Yong, J., et al. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Bentham Science Publishers. [Link]
- Yong, J., et al. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Semantic Scholar. [Link]
- Vasta, J. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Taddei, M. L., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Kumar, D., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Concept Life Sciences. (n.d.). Target and pathway engagement assays. Concept Life Sciences. [Link]
- Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
- Al-Warhi, T., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. NIH. [Link]
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- ResearchGate. (n.d.). Cell viability assessed by the MTT method on the VERO cell line after....
- Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- ResearchGate. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
- Mosa, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
- NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Topic: High-Throughput Screening of Quinazoline-2,4(1H,3H)-dione Libraries
An Application Guide by a Senior Application Scientist
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Drug Discovery
The quinazoline-2,4(1H,3H)-dione core is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatility has led to the development of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] Many of these effects are achieved through the modulation of key enzymes and signaling pathways, making libraries of these compounds a rich source for discovering novel therapeutic leads.[1][4]
High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that interact with a biological target in a desired way.[5][6] This guide provides a detailed framework for designing and executing an HTS campaign for a quinazoline-2,4(1H,3H)-dione library. We will delve into the rationale behind assay selection, provide a robust step-by-step protocol for a fluorescence-based biochemical screen, outline rigorous data analysis and quality control procedures, and detail the critical subsequent steps of hit validation.
Section 1: Assay Development and Principles: Choosing the Right Tool for the Target
The success of any HTS campaign hinges on the development of a robust, reliable, and relevant assay.[7] The primary decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format.[8][9]
-
Biochemical Assays: These assays utilize purified components like enzymes or receptors to measure the direct interaction of a compound with its target.[9] They are advantageous for their simplicity, lower variability, and direct confirmation of target engagement.[10] For quinazoline derivatives, which are often designed as enzyme inhibitors (e.g., kinase or PARP inhibitors), biochemical assays are a logical starting point.[11][12]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, membrane permeability, and potential toxicity.[10][13][14] While powerful, they can exhibit higher variability and make target deconvolution more complex.[9]
For this guide, we will focus on a fluorescence-based biochemical assay , a dominant method in HTS due to its high sensitivity, versatility, and amenability to automation.[15][16] Specifically, we will describe a Fluorescence Polarization (FP) assay, which is ideal for monitoring molecular interactions, such as an inhibitor displacing a fluorescently labeled ligand from an enzyme's active site.[17] The homogenous "mix-and-read" format of FP assays is highly efficient, eliminating time-consuming wash steps that can introduce variability.[6][17]
Causality Behind Assay Choice: The selection of an FP-based biochemical assay is a strategic decision rooted in efficiency and precision. By directly measuring the binding of compounds to a purified target protein, we can rapidly identify molecules that engage the target of interest. This approach minimizes the confounding factors present in a cellular environment, ensuring that the primary screen identifies true binders. This direct evidence of target interaction is the foundational step upon which further, more complex cellular and in vivo studies can be built.
Section 2: The High-Throughput Screening Workflow: A Step-by-Step Protocol
This section details a comprehensive protocol for a 384-well plate format FP-based HTS campaign. The workflow relies on automated liquid handling robotics and plate readers to ensure consistency and high throughput.[18]
Experimental Protocol: Fluorescence Polarization Assay for a Target Kinase
Objective: To identify compounds from a quinazoline-2,4(1H,3H)-dione library that inhibit the binding of a fluorescently labeled tracer to a target kinase.
Materials:
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Compound Library: Quinazoline-2,4(1H,3H)-dione library, typically dissolved in 100% DMSO.
-
Reagents:
-
Target Kinase (purified).
-
Fluorescent Tracer (a ligand for the kinase conjugated to a fluorophore).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Positive Control: A known potent inhibitor of the target kinase.
-
Negative Control: 100% DMSO.
-
-
Equipment:
-
Automated liquid handler (e.g., Echo acoustic dispenser, multi-channel pipetting robot).
-
Microplate reader capable of measuring fluorescence polarization.
-
Protocol Steps:
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler, dispense 50 nL of each library compound from the source plates into the 384-well assay plates. This minimizes the final DMSO concentration.
-
In designated control wells, dispense 50 nL of the positive control inhibitor.
-
In designated negative control wells, dispense 50 nL of 100% DMSO. Typically, columns 1-2 are for negative controls and columns 23-24 are for positive controls.
-
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
The final concentrations must be optimized during assay development, typically with the kinase at its Kd and the tracer at a low nanomolar concentration.
-
-
Reagent Addition:
-
Add 10 µL of the 2X target kinase solution to all wells of the assay plates.
-
Gently centrifuge the plates (e.g., 1 minute at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates for 30 minutes at room temperature to allow for compound-kinase interaction.
-
-
Reaction Initiation and Final Incubation:
-
Add 10 µL of the 2X fluorescent tracer solution to all wells. The final reaction volume is now 20 µL.
-
Seal the plates to prevent evaporation.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates using a microplate reader configured for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
The output will be in millipolarization (mP) units for each well.
-
Caption: Automated High-Throughput Screening (HTS) workflow for a fluorescence polarization assay.
Section 3: Data Analysis, Quality Control, and Hit Identification
Raw data from an HTS campaign requires rigorous statistical analysis to ensure its quality and to confidently identify active compounds.[19] Data analysis and interpretation remain one of the most challenging aspects of the entire process.[18]
Assay Quality Control (QC)
Before identifying hits, the quality of each assay plate must be validated.[20] The primary metric for this is the Z-factor (Z') , a statistical parameter that reflects the dynamic range and data variation of the assay.[21]
The Z' formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Parameter | Acceptance Criterion | Rationale & Interpretation |
| Z-Factor (Z') | Z' ≥ 0.5 | A Z' value between 0.5 and 1.0 indicates an excellent assay with a clear separation between positive and negative controls, making it suitable for HTS.[21][22] Plates failing this criterion should be flagged for review or repeated. |
| Signal-to-Background (S/B) | > 2 | Represents the dynamic range of the assay. While useful, it does not account for data variability and is considered a weaker metric than Z'.[22] |
| Coefficient of Variation (%CV) | < 15% for controls | Measures the relative variability within control populations. High %CV can indicate dispensing errors or reagent instability. |
Data Normalization and Hit Identification
To compare results across multiple plates and correct for systematic errors (e.g., row/column effects), raw data should be normalized.[23][24] A common method is calculating the percent inhibition for each compound well relative to the plate's internal controls.
Percent Inhibition = [ (μn - xi) / (μn - μp) ] * 100
Where:
-
xi is the signal (mP value) of the individual compound well.
After normalization, hits are identified based on their statistical significance. The Z-score is a robust method that quantifies how many standard deviations a compound's activity is from the mean of the entire sample population (or negative controls).[22][25]
Z-score = (xi - μsample) / σsample
A common threshold for identifying a primary hit is a Z-score ≤ -3 (for inhibition assays), which corresponds to activity that is three standard deviations below the mean of the inactive population.[22] It is crucial to be aware of potential false positives caused by assay interference, such as compound autofluorescence or aggregation.[7]
Section 4: Hit Validation and Confirmation: From "Hit" to "Lead"
A primary hit is not a confirmed active compound. A systematic validation cascade is essential to eliminate false positives and confirm the biological activity of the initial findings.[26] This process typically involves multiple orthogonal assays and detailed characterization.
1. Hit Confirmation:
-
Re-testing: Primary hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity and rule out experimental error.
-
Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50). This step is critical for establishing a structure-activity relationship (SAR).[26]
2. Orthogonal and Counter-Screens:
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology (e.g., a luminescence-based ATP depletion assay for a kinase instead of an FP binding assay).[27] This helps eliminate technology-specific artifacts.
-
Counter-Screens: These are used to assess the selectivity of the hit compound. For a kinase inhibitor, this would involve testing against a panel of related kinases to ensure the compound is not a promiscuous inhibitor.
3. False Positive Identification:
-
Specialized assays are run to identify compounds that interfere with the assay technology itself. This includes screens for autofluorescence and the use of detergents to identify colloidal aggregators.[7]
Caption: A typical workflow for hit validation and progression to a lead compound.
Conclusion
The high-throughput screening of quinazoline-2,4(1H,3H)-dione libraries offers a powerful avenue for the discovery of novel drug candidates. A successful campaign is not merely a matter of automation but a scientifically rigorous process built on a foundation of careful assay selection, meticulous execution, robust quality control, and a logical hit validation strategy. By understanding the causality behind each experimental choice—from the assay format to the statistical thresholds for hit selection—researchers can significantly increase the probability of identifying meaningful, validated lead compounds. This guide provides the protocols and strategic insights necessary to navigate this complex but rewarding process, ultimately accelerating the journey from a chemical library to a potential therapeutic.
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- An Overview of High Throughput Screening. (2024). The Scientist. [Link]
- Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
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- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. [Link]
- High-Throughput Screening Data Analysis.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Assay Validation in High Throughput Screening – from Concept to Application. (2015).
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020).
- Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]
- Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2023).
- Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (2018). Semantic Scholar. [Link]
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- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2007).
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
- Z-Score: Definition, Formula and Calculation. (No Date).
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023). MDPI. [Link]
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
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- Statistical analysis of systematic errors in high-throughput screening. (2006). PubMed. [Link]
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- Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central. [Link]
- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2016). NIH. [Link]
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- Guanidine Derivatives of Quinazoline-2,4(1H,3H)
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Application Notes and Protocols for the Characterization of 5-Methoxyquinazoline-2,4(1H,3H)-dione
For: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution of a methoxy group at the 5-position of the quinazoline-2,4(1H,3H)-dione core can significantly influence its physicochemical properties and biological activity. Therefore, accurate and comprehensive analytical characterization is paramount for its identification, purity assessment, and quality control in research and development settings.
This document provides a detailed guide to the analytical methods for the characterization of this compound, offering in-depth protocols and the scientific rationale behind the selection of each technique. The methodologies described herein are designed to be robust and self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for its handling and formulation.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₈N₂O₃ | - |
| Molecular Weight | 192.17 g/mol | - |
| IUPAC Name | This compound | [5] |
| CAS Number | 61948-86-5 | [5][6] |
| Melting Point | >300 °C (for the parent compound, quinazoline-2,4(1H,3H)-dione) | [4] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in alcohols; practically insoluble in water. | [4][7][8] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A well-developed HPLC method should be stability-indicating, capable of separating the main compound from any potential impurities or degradation products.[9]
Scientific Rationale
A reverse-phase HPLC method is generally suitable for a molecule of this polarity. A C18 column provides a good balance of hydrophobicity for retaining the analyte, while a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the retention time and resolution. UV detection is appropriate due to the presence of the chromophoric quinazoline ring system.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
Data Interpretation
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1][2][3][4]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts of the carbon signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. The data can be compared with predicted values or data from structurally similar compounds to confirm the identity.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's expected solubility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Based on the structure of this compound and data from similar compounds[8], the following spectral characteristics are anticipated:
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | Singlet | 1H | NH (amide) |
| ~11.0 | Singlet | 1H | NH (amide) |
| ~7.5 | Triplet | 1H | Aromatic CH |
| ~7.0 | Doublet | 1H | Aromatic CH |
| ~6.8 | Doublet | 1H | Aromatic CH |
| ~3.9 | Singlet | 3H | -OCH ₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O |
| ~155 | C-O (aromatic) |
| ~150 | C=O |
| ~141 | Quaternary C |
| ~134 | Aromatic CH |
| ~115 | Quaternary C |
| ~113 | Aromatic CH |
| ~108 | Aromatic CH |
| ~56 | -OC H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. The presence of characteristic absorption bands for N-H, C=O, C-O, and aromatic C-H and C=C bonds can confirm the key functional groups of this compound.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3000 | N-H stretching | Amide |
| 3100-3000 | C-H stretching | Aromatic |
| ~1710 | C=O stretching | Carbonyl (amide) |
| ~1660 | C=O stretching | Carbonyl (amide) |
| ~1610, ~1480 | C=C stretching | Aromatic ring |
| ~1250 | C-O stretching | Aryl ether |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
In the mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of this compound. The fragmentation pattern can provide clues about the connectivity of the atoms.
-
Instrumentation: A mass spectrometer with an electrospray ionization source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Molecular Ion: An intense peak at m/z 193.06, corresponding to the [M+H]⁺ ion.
-
Fragmentation: Potential fragmentation patterns may involve the loss of CO, OCH₃, or cleavage of the quinazoline ring.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
The quinazoline ring system is a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule and can be used for its quantification using the Beer-Lambert law.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A UV-grade solvent in which the compound is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of the sample to an appropriate concentration to obtain an absorbance reading between 0.2 and 0.8.
-
Acquisition: Scan the UV-Vis spectrum from 200 to 400 nm.
Based on the UV-Vis spectra of similar quinazoline derivatives, this compound is expected to exhibit strong absorbance in the UV region, with one or more λmax values between 220 and 350 nm.
Workflow Diagrams
Caption: General analytical workflow for the characterization of this compound.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently confirm the identity, purity, and structural integrity of this important molecule. Adherence to the principles of method validation is crucial to ensure the generation of reliable and reproducible data, which is essential for advancing research and development in the pharmaceutical sciences.
References
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- Vertex AI Search. (2025). Understanding ICH Q2(R2)
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- Kuran, B., Krawiecka, M., Kossakowski, J., Pindel, £., Młynarczyk, G., Cieślak, M., Kaźmierczak-Barańska, J., & Królewska, K. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(1), 145–151.
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- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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- Greene, L. M., Fleury, L., Schmidt, S., Boubaker, J., O’Connor, A., McCabe, T., ... & Zisterer, D. M. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European journal of medicinal chemistry, 90, 75-90.
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- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1258–1269.
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Cell-Based Assays for Characterizing the Biological Activity of 5-Methoxyquinazoline-2,4(1H,3H)-dione
An Application Guide for Researchers and Drug Development Professionals
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects[1][2]. The addition of a methoxy group, as in 5-Methoxyquinazoline-2,4(1H,3H)-dione, is a common feature in biologically active analogues, making this compound a person of interest for therapeutic development[1]. This guide provides a comprehensive framework for researchers to systematically evaluate the cellular effects of this compound. We move beyond simple protocols to explain the causality behind experimental choices, offering a tiered approach that begins with broad phenotypic screening and progresses to specific mechanistic and target engagement studies. This document outlines detailed, self-validating protocols for assessing cell viability, apoptosis, and cell cycle progression, culminating in methods to confirm direct target engagement within the cellular environment.
Section 1: Foundational Assays: Assessing Global Cell Health and Viability
The initial step in characterizing any bioactive compound is to determine its effect on cell viability and proliferation. These assays provide a global assessment of cellular health by measuring key indicators of metabolic activity or membrane integrity[3][4]. The resulting dose-response curve and IC50 (half-maximal inhibitory concentration) value are foundational metrics for all subsequent mechanistic studies.
The Principle of Viability Assays
Cell viability assays quantify the number of living, metabolically active cells in a population following treatment with the test compound. Several robust methods exist, each with unique advantages. The choice of assay can depend on the experimental context, required sensitivity, and throughput.
Comparison of Common Cell Viability Assays
A summary of the most common and reliable methods is presented below. Each assay relies on a different cellular marker to quantify viability[5].
| Assay Type | Principle | Advantages | Disadvantages | Citations |
| Tetrazolium Reduction (MTS) | Metabolically active cells reduce a tetrazolium salt (MTS) to a colored formazan product. | Simple, colorimetric readout; soluble product avoids extra steps. | Can be affected by compounds that alter cellular redox state. | [3][6] |
| Resazurin Reduction (AlamarBlue™) | Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. | High sensitivity, non-toxic, allows for kinetic monitoring. | Signal can be sensitive to pH and compound interference. | [5][6] |
| ATP Quantification (CellTiter-Glo®) | Quantifies ATP, an exclusive marker of viable cells, using a luciferase-based reaction that generates a luminescent signal. | Extremely sensitive, "add-mix-measure" format is ideal for high-throughput screening (HTS). | Enzymatic reaction can be inhibited by some test compounds. | [3][6][7] |
Experimental Workflow: A General Overview
The workflow for these assays is straightforward, making them amenable to high-throughput applications.
Caption: General workflow for cell viability assays.
Protocol: Cell Viability using CellTiter-Glo® Luminescent Assay
This protocol is optimized for determining the IC50 value in a 96-well format. The CellTiter-Glo® assay is chosen for its high sensitivity and simple "add-mix-measure" procedure[7][8].
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque-walled 96-well plates suitable for luminescence
-
Cell line of interest cultured in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Suspend cells in culture medium and seed 100 µL into each well of a 96-well plate. The seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from the stock solution. Include a vehicle control (DMSO-containing medium).
-
Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions. This results in a 1X final concentration.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes[3].
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well[7].
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[7].
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression model (four-parameter logistic) to calculate the IC50 value[9].
Section 2: Mechanistic Assays: Elucidating the Mode of Action
If this compound reduces cell viability, the next logical step is to investigate how. The two most common fates for cells treated with an anticancer agent are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Detection
Apoptosis is a controlled, multi-stage process of cell death. Assays are designed to detect key events in the apoptotic cascade, such as the translocation of phosphatidylserine (PS) to the outer cell membrane (an early event) and the activation of executioner caspases (a mid-stage event)[10][11].
Caption: Key stages of apoptosis and corresponding assays.
Protocol: Multiplexed Apoptosis Analysis by Flow Cytometry This protocol allows for the simultaneous detection of caspase activation and membrane integrity changes, providing a detailed snapshot of the cell population.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[12]
-
Live-cell Caspase-3/7 detection reagent (e.g., a DEVD-peptide-linked green fluorescent DNA dye)[12][13]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at 1X, 5X, and 10X the IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Caspase Staining: Resuspend the cell pellet in 100 µL of medium containing the Caspase-3/7 reagent. Incubate for 30 minutes at 37°C, protected from light.
-
Annexin V Staining:
-
Wash cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.
-
Data Analysis: The cell population will be resolved into four quadrants:
Cell Cycle Analysis
Many anticancer agents function by halting cell cycle progression at specific checkpoints, preventing cell division and leading to cell death[14]. Flow cytometry is the gold standard for analyzing cell cycle distribution by quantifying the DNA content of individual cells[15].
Caption: The cell cycle phases and their representation in a DNA content histogram.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining This protocol uses ethanol fixation to permeabilize cells, allowing the intercalating dye Propidium Iodide (PI) to stoichiometrically bind to DNA.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to prevent cell clumping[16].
-
Storage: Incubate cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks[17].
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading double-stranded RNA, which PI can also bind to.
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M populations from the DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control suggests a compound-induced cell cycle arrest.
Section 3: Target Engagement and Validation
Phenotypic assays demonstrate what a compound does to a cell, but not necessarily why. Target engagement assays are critical for confirming that the compound directly interacts with its intended molecular target within the complex cellular milieu[18][19]. For quinazoline derivatives, which are known to inhibit enzymes like PARP and various kinases, confirming target binding is a key step in validating the mechanism of action[20][21].
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells or tissue lysates[22]. It operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Conceptual CETSA with Western Blot Readout
Procedure:
-
Treatment: Culture cells to near confluency. Treat one set with a high concentration of this compound and another with vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Lysate Preparation: Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by high-speed centrifugation.
-
Thermal Challenge: Aliquot the clarified lysate from both vehicle and compound-treated groups into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western Blotting with a target-specific antibody.
-
-
Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein against the temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Section 4: Integrated Data Analysis and Future Directions
The true power of this tiered assay approach lies in integrating the results.
-
Does the IC50 from the viability assay correlate with the concentrations that induce apoptosis or cell cycle arrest?
-
Does the concentration required for target engagement in a CETSA experiment align with the concentrations that produce a cellular phenotype?
A consistent relationship across these assays builds a strong, evidence-based case for the compound's mechanism of action. For this compound, if it demonstrates potent cytotoxicity, induces G2/M arrest, triggers caspase-3/7 activation, and stabilizes a known cell cycle kinase in a CETSA experiment, this creates a compelling and cohesive biological narrative. Such a dataset provides the confidence needed to advance a compound into more complex preclinical models.
References
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- MedScien. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm.
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips.
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- Royal Society of Chemistry.
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
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- PubMed. Target Engagement Assays in Early Drug Discovery.
- Selvita. A Practical Guide to Target Engagement Assays.
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- Promega Corporation. Choosing the right cell-based assay for your research.
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- National Institutes of Health.
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- ResearchGate. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF.
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- Semantic Scholar. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
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Application Notes and Protocols for Efficacy Studies of 5-Methoxyquinazoline-2,4(1H,3H)-dione in Rodent Models
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3]. The addition of a methoxy group at the 5-position of this heterocyclic system, yielding 5-Methoxyquinazoline-2,4(1H,3H)-dione, suggests potential for modulation of central nervous system (CNS) pathologies where neuroinflammation and neuronal hyperexcitability are key pathological features. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to investigate the therapeutic efficacy of this compound.
These protocols are designed to be self-validating systems, incorporating detailed methodologies and endpoint analyses to ensure robust and reproducible data. The experimental choices outlined below are grounded in established preclinical neuroscience to provide a clear rationale for each step of the evaluation process.
Hypothesized Therapeutic Areas and Rationale for Model Selection
Given the known anticonvulsant and anti-inflammatory activities of the core quinazoline-2,4(1H,3H)-dione structure, the primary therapeutic areas for investigation of the 5-methoxy derivative are epilepsy and neuropathic pain. Both conditions are characterized by underlying neuroinflammatory processes and neuronal hyperexcitability.
-
Epilepsy: Characterized by recurrent seizures, this neurological disorder often involves neuroinflammation, which can contribute to epileptogenesis and the persistence of seizures. Animal models that mimic temporal lobe epilepsy (TLE), a common form of epilepsy in adults, are particularly relevant. The pilocarpine-induced status epilepticus model is a well-established method for replicating key features of human TLE, including an initial precipitating injury (status epilepticus), a latent period, and the subsequent development of spontaneous recurrent seizures[4][5][6].
-
Neuropathic Pain: This chronic pain state results from damage to the somatosensory nervous system and is maintained by a combination of peripheral and central sensitization, with neuroinflammation playing a critical role[7][8][9]. Models involving surgical nerve injury, such as the Chronic Constriction Injury (CCI) model, are widely used to reproduce the behavioral and cellular hallmarks of neuropathic pain, including allodynia and hyperalgesia[7][9].
The following sections provide detailed protocols for efficacy testing of this compound in these validated animal models.
Experimental Workflow for Efficacy Testing
A logical and phased approach is critical for the preclinical evaluation of this compound. The following workflow outlines the key stages of the investigation.
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Application Notes & Protocols: 5-Methoxyquinazoline-2,4(1H,3H)-dione in Antiviral Drug Discovery
Abstract
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] Within this class, quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising framework for the development of novel therapeutic agents, including those with potent antiviral properties.[3] This document provides a detailed guide for researchers on the application of a specific analogue, 5-methoxyquinazoline-2,4(1H,3H)-dione, in the context of antiviral drug discovery. We will explore its potential mechanisms of action based on related compounds, provide detailed protocols for its evaluation against clinically relevant viruses, and offer insights into data interpretation. The focus will be on leveraging this scaffold to target viral enzymes essential for replication, such as proteases and polymerases.
Introduction: The Quinazoline Scaffold in Antiviral Research
The urgent need for novel antiviral agents is underscored by the continual emergence of drug-resistant viral strains and novel pathogens. The quinazoline core, a fusion of benzene and pyrimidine rings, has attracted significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] In virology, quinazoline derivatives have been investigated for activity against a range of viruses, including influenza virus, HIV, Dengue virus (DENV), Zika virus (ZIKV), and coronaviruses.[5][6][7][8][9]
The quinazolinone backbone serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with viral targets. Specifically, derivatives have shown promise as inhibitors of key viral enzymes that have no direct counterpart in human cells, making them attractive targets for developing selective, non-toxic therapeutics.[10] Two of the most validated targets for quinazoline-based inhibitors are:
-
Viral Proteases: Enzymes like the SARS-CoV-2 main protease (Mpro or 3CLpro) are critical for processing viral polyproteins into functional units, an essential step in the viral life cycle.[10][11]
-
Viral Polymerases: RNA-dependent RNA polymerase (RdRp) is the core enzyme responsible for replicating the genome of RNA viruses.[12][13][14]
This guide focuses on This compound , a specific analogue whose potential can be inferred from the extensive research on the broader quinazolinone class. The methoxy group at the 5-position can significantly influence the molecule's solubility, electronic distribution, and binding interactions, making it a compound of interest for screening and development campaigns.
Postulated Mechanism of Action: Targeting Viral Enzymes
While direct experimental data on this compound may be limited, we can postulate its mechanism of action based on robust studies of structurally similar compounds. The quinazolinone core is frequently identified as a non-covalent inhibitor of viral proteases and polymerases.
Inhibition of SARS-CoV-2 Main Protease (Mpro/3CLpro)
The SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyprotein at 11 distinct sites.[15] Its inhibition blocks viral replication, making it a prime drug target.[15][16] Numerous quinazolinone derivatives have been identified as Mpro inhibitors.[10][11][15]
Hypothesized Binding Interaction: The this compound molecule could potentially bind within the Mpro active site. The quinazolinedione core can act as a scaffold, while the oxygen and nitrogen atoms can form crucial hydrogen bonds with key residues in the catalytic pocket (e.g., His41, Cys145). The methoxy group may form additional hydrophobic or hydrogen bond interactions, enhancing binding affinity.
Caption: Postulated inhibition of viral replication by targeting Mpro.
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
The RdRp enzyme is central to the replication of RNA viruses.[12][14][17] Studies have shown that quinoline and quinazoline derivatives can effectively inhibit the RNA synthesis activity of SARS-CoV-2 RdRp.[12][13][14]
Hypothesized Binding Interaction: The compound could act as a non-nucleoside inhibitor, binding to an allosteric pocket on the RdRp enzyme. This binding event would induce a conformational change that disrupts the enzyme's catalytic activity, thereby halting the synthesis of new viral RNA genomes.
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral potential of this compound. It is critical to include appropriate controls in every experiment to ensure data validity.
General Compound Preparation and Handling
-
Solubility Testing: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol). For cell-based assays, DMSO is commonly used. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions of the compound from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.5%).
Protocol 1: Cell Viability (Cytotoxicity) Assay
Principle of the Assay: Before assessing antiviral activity, it is essential to determine the concentration range at which the compound is not toxic to the host cells. This is crucial for calculating the selectivity index (SI), a key measure of a drug's therapeutic window. The CCK-8 assay is a sensitive colorimetric assay for determining cell viability.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV, A549 for Influenza)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare 2-fold serial dilutions of the compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until the "cells only" wells turn a distinct orange color.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Principle of the Assay: This "gold standard" assay measures the ability of a compound to inhibit virus-induced cell death and lysis. The number and size of plaques (clear zones of dead cells) are quantified to determine the viral titer and the compound's inhibitory effect.
Materials:
-
Confluent host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Compound dilutions (at non-toxic concentrations)
-
Overlay medium (e.g., 2X MEM containing 1.2% Avicel or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the adsorption period, prepare mixtures of the compound at various concentrations (e.g., 2-fold dilutions below the CC₅₀) with the overlay medium.
-
Overlay: After adsorption, remove the virus inoculum and wash the cells. Add 1-2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until clear plaques are visible in the virus control (no compound) wells.
-
Staining: Fix the cells with 4% paraformaldehyde for 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that reduces the plaque number by 50% compared to the virus control.
Caption: A typical workflow for screening and validating antiviral compounds.
Data Presentation and Interpretation
Quantitative data from antiviral and cytotoxicity assays should be systematically organized to facilitate comparison and decision-making.
Table 1: Sample Data Summary for this compound
| Virus Target | Cell Line | Assay Type | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | >100 | Value | CC₅₀ / EC₅₀ |
| Influenza A (H1N1) | A549 | Plaque Reduction | >100 | Value | CC₅₀ / EC₅₀ |
| Dengue Virus (DENV-2) | Huh-7 | Plaque Reduction | >100 | Value | CC₅₀ / EC₅₀ |
| Positive Control (e.g., Remdesivir) | Vero E6 | Plaque Reduction | >100 | 0.5 | >200 |
Scientist's Note: A higher Selectivity Index (SI = CC₅₀/EC₅₀) is desirable. An SI value greater than 10 is generally considered a good starting point for a potential antiviral lead compound, indicating that the compound is significantly more toxic to the virus than to the host cell.
Conclusion and Future Directions
This compound represents a promising starting point for antiviral drug discovery based on the well-established potential of the quinazolinone scaffold. The protocols outlined in this guide provide a robust framework for its initial characterization. Positive results from these cell-based assays should be followed by more detailed mechanistic studies, such as direct enzymatic assays using purified viral protease or polymerase. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing the potency and drug-like properties of this compound class, paving the way for the development of novel and effective antiviral therapeutics.
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- Zhang, L., et al. (2018). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 23(10), 2633.
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- Leyssen, P., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(23), 5756.
- Boshta, N.M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 15(10), 1271.
- Zhang, G., et al. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(11), 127143.
- Wang, Z., et al. (2015). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules, 20(7), 11861-11877.
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- El-Sabbagh, O.I., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione
Welcome to the dedicated technical support guide for the synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important heterocyclic compound. Quinazoline-2,4(1H,3H)-diones are a cornerstone scaffold in medicinal chemistry, and achieving a high-yielding, reproducible synthesis is critical for advancing drug discovery programs.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their root causes and actionable solutions.
Problem 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows only starting material (e.g., 2-amino-6-methoxybenzoic acid) or a complex mixture of unidentifiable spots.
-
No precipitate of the desired product is formed upon completion of the reaction or during workup.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Inadequate Reaction Temperature | The cyclization of the intermediate urea derivative to form the quinazolinedione ring is an endergonic process that requires sufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10-15 °C increments. For the reaction of 2-amino-6-methoxybenzoic acid with urea, temperatures in the range of 130-180 °C are typically required. Monitor the reaction progress by TLC at each temperature increment. |
| Poor Quality of Starting Materials | Impurities in the 2-amino-6-methoxybenzoic acid or urea can interfere with the reaction. For instance, residual solvents or byproducts from the synthesis of the starting material can quench reactive intermediates. | Verify the purity of your starting materials using techniques like NMR, melting point analysis, or elemental analysis. If necessary, recrystallize the 2-amino-6-methoxybenzoic acid from a suitable solvent such as ethanol or water. |
| Suboptimal Reagent Stoichiometry | An incorrect molar ratio of the starting materials can lead to incomplete conversion. While a 1:1 molar ratio is the theoretical ideal, an excess of the cyclizing agent (e.g., urea) may be necessary to drive the reaction to completion. | If using a 1:1 molar ratio, try increasing the amount of urea to 1.5-2.0 equivalents relative to the 2-amino-6-methoxybenzoic acid. |
| Presence of Moisture | Water can hydrolyze the intermediate isocyanate formed during the reaction, preventing the desired cyclization. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the reaction is performed in a solvent. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Problem 2: Formation of Significant Impurities
Symptoms:
-
TLC analysis shows multiple spots in addition to the product spot.
-
NMR spectrum of the crude product shows unexpected peaks.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Dimerization or Polymerization | At high temperatures, the intermediate isocyanate can react with itself or other nucleophiles present in the reaction mixture to form dimers, trimers, or polymers. | Optimize the reaction temperature and time. Avoid prolonged heating at excessively high temperatures. A slow, controlled heating ramp may be beneficial. |
| Decarboxylation of Starting Material | 2-amino-6-methoxybenzoic acid can undergo decarboxylation at elevated temperatures to form m-anisidine, which can then react to form other byproducts. | Use the lowest effective temperature for the cyclization reaction. Consider alternative synthetic routes that proceed under milder conditions, such as starting from 5-methoxyisatoic anhydride. |
| Side Reactions with Urea | At high temperatures, urea can decompose to form ammonia and isocyanic acid. These can react with the starting materials or intermediates to form undesired byproducts. | A moderate excess of urea is often beneficial, but a large excess should be avoided. The reaction temperature should be carefully controlled to minimize urea decomposition. |
Problem 3: Difficult Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Recrystallization attempts fail to yield a pure, crystalline product.
-
Column chromatography results in poor separation or loss of product.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Residual Starting Materials or Reagents | Unreacted 2-amino-6-methoxybenzoic acid or excess urea can co-precipitate with the product, making purification difficult. | After the reaction is complete, consider a workup procedure that helps to remove these impurities. For example, washing the crude product with a dilute acid solution can remove the basic 2-amino-6-methoxybenzoic acid. Washing with water will remove excess urea. |
| Inappropriate Recrystallization Solvent | The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | Screen a variety of solvents for recrystallization. Common choices for quinazolinediones include ethanol, methanol, acetic acid, or mixtures of these with water. For this compound, consider trying recrystallization from hot ethanol or a mixture of DMF and water. |
| Product is Amorphous | Some organic compounds have a tendency to precipitate as amorphous solids rather than crystalline materials, which can make them difficult to purify by recrystallization. | If direct recrystallization fails, try dissolving the crude product in a suitable solvent and then slowly adding an anti-solvent to induce crystallization. Alternatively, purification by column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol could be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and well-established routes for the synthesis of this compound:
-
From 2-amino-6-methoxybenzoic acid: This is a direct, one-step method involving the reaction of 2-amino-6-methoxybenzoic acid with a carbonyl source, most commonly urea, at high temperatures. Other carbonylating agents like phosgene or its surrogates can also be used, but urea is often preferred due to its lower toxicity and cost.
-
From 5-methoxyisatoic anhydride: This two-step route involves the initial formation of 5-methoxyisatoic anhydride from 2-amino-6-methoxybenzoic acid, followed by reaction with a nitrogen source, such as ammonia or an amine.[3][4] This method can sometimes offer better control and milder reaction conditions in the final cyclization step.
Q2: How critical is the reaction temperature in the synthesis from 2-amino-6-methoxybenzoic acid and urea?
The reaction temperature is a critical parameter. The reaction typically requires heating to temperatures above the melting point of the reactants to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials and the product, resulting in lower yields and the formation of impurities. A careful optimization of the reaction temperature is therefore essential for a successful synthesis.
Q3: What is the role of a solvent in the synthesis? Can the reaction be performed neat?
The reaction between 2-amino-6-methoxybenzoic acid and urea is often performed neat (without a solvent) by heating a mixture of the two solids. This approach is solvent-free and can be advantageous from an environmental and cost perspective. However, in some cases, using a high-boiling point solvent like diphenyl ether or sulfolane can help to better control the reaction temperature and improve the homogeneity of the reaction mixture, potentially leading to higher yields.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v), can be used to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light (254 nm). The reaction is considered complete when the spot corresponding to the 2-amino-6-methoxybenzoic acid has disappeared.
Q5: What are the expected spectroscopic characteristics of this compound?
While the exact values can vary depending on the solvent and instrument, you can generally expect the following:
-
¹H NMR (in DMSO-d₆): You would expect to see signals for the aromatic protons on the benzene ring, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and broad singlets for the two N-H protons of the dione ring (typically downfield, >10 ppm).
-
¹³C NMR (in DMSO-d₆): You would expect to see signals for the two carbonyl carbons (around 150-165 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm).
-
IR (KBr): Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching vibrations for the two carbonyl groups (around 1650-1750 cm⁻¹), and C-O stretching for the methoxy group.
-
Mass Spectrometry (ESI+): The [M+H]⁺ ion would be expected at m/z corresponding to the molecular weight of the compound plus one.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound from 2-amino-6-methoxybenzoic acid and urea.
Materials:
-
2-amino-6-methoxybenzoic acid
-
Urea
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-amino-6-methoxybenzoic acid (1.0 eq) and urea (1.5 eq).
-
Heating: Heat the mixture with stirring in a heating mantle. The temperature should be gradually increased to 150-160 °C. The mixture will melt and ammonia gas will be evolved.
-
Reaction Monitoring: Maintain the temperature and continue heating for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., mobile phase: ethyl acetate/hexane 1:1).
-
Cooling and Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Purification:
-
Add hot ethanol to the solidified crude product and heat to reflux to dissolve the material.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
-
Visualizing the Synthesis and Troubleshooting
Reaction Workflow:
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- PrepChem. Synthesis of 3-Ethyl-5,6-dimethoxyquinazolin-2,4(1H, 3H)-dione.
- Chen, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.
- Al-Obaid, A. M., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
- Google Patents. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- ResearchGate. Preparation of quinazoline‐2,4(1H,3H)‐dione 11.
- Madhubabu, M., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy.
- ResearchGate. Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.
- MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- Acta Poloniae Pharmaceutica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
- MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- Google Patents. Process for the preparation of substantially pure (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane.
- ResearchGate. Synthesis of New Quinazoline-2,4(1H,3H)-dione non-nucleoside Analogues of the reverse transcriptase inhibitor TNK-651:.
- PubMed Central. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.
- UMassD Repository. Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry.
Sources
Solubility issues of 5-Methoxyquinazoline-2,4(1H,3H)-dione in DMSO
Technical Support Center: 5-Methoxyquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity and reproducibility of your experiments.
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, known for a wide range of biological activities.[1][2] However, like many heterocyclic compounds, achieving a stable, soluble solution in DMSO for in vitro assays can be a critical, and sometimes challenging, first step.[3][4] This guide will walk you through potential issues and their solutions.
Troubleshooting Guide: Dissolution Issues in DMSO
Encountering solubility problems can be a significant roadblock. This section provides a systematic approach to diagnose and resolve issues with dissolving this compound.
Initial Observation: Compound is not dissolving at room temperature.
This is the most common starting point for solubility troubleshooting. Before resorting to more aggressive methods, it's crucial to address the foundational elements of your preparation method.
Question 1: I've added the calculated amount of DMSO to my vial of this compound, but the powder is not dissolving with simple mixing. What are my immediate next steps?
Answer:
When initial dissolution fails, a step-wise intervention is recommended. The goal is to increase the kinetic energy of the system to overcome the compound's crystal lattice energy without degrading the molecule.
Step-by-Step Dissolution Protocol:
-
Vigorous Vortexing: Securely cap the vial and vortex it at maximum speed for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles. Avoid introducing air bubbles, which can be counterproductive.[5]
-
Sonication: If vortexing is insufficient, place the vial in a water bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that break apart compound aggregates, significantly increasing the surface area available for solvation.[6][7]
-
Gentle Warming: As a next step, you can warm the solution in a water bath set to 30-40°C. Most dissolution processes are endothermic, meaning that an increase in temperature will increase solubility.[5][8]
-
Causality: Heat provides the necessary energy to disrupt the intermolecular forces within the crystal lattice of the solid, allowing DMSO molecules to solvate the individual compound molecules more effectively.[9][10]
-
Critical Note: Always monitor for any signs of compound degradation (e.g., color change). While many quinazoline derivatives are stable, prolonged exposure to heat should be avoided.
-
This troubleshooting workflow is designed to guide you through the decision-making process when encountering solubility issues.
Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.
Frequently Asked Questions (FAQs)
This section addresses deeper, more specific questions that arise during experimental work.
Q1: I've tried vortexing, sonication, and gentle heat, but my compound still won't fully dissolve. What other factors could be at play?
A1: If the primary physical methods fail, it's time to investigate the chemical properties of your system. Several factors can impede solubility.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][11][12] Water contamination significantly alters the solvent properties of DMSO, making it more structured and less capable of dissolving lipophilic compounds.[7][11] Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.
-
Compound Purity: The purity of the solid compound is paramount. Impurities can disrupt the crystal lattice, sometimes increasing solubility, but certain impurities can hinder it.[13] Furthermore, the polymorphic form of the compound matters; amorphous solids are generally more soluble than their stable crystalline counterparts.[4][7] If you suspect purity issues, purification via recrystallization may be necessary.[14]
-
Concentration Limit: You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO. While specific data for this compound is not widely published, quinazoline derivatives can have varying solubility profiles.[15][16] Try preparing a lower concentration stock solution.
Caption: Key factors contributing to poor compound solubility in DMSO.
Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?
A2: This is a very common and predictable phenomenon known as "crashing out."[6] It occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of your assay buffer or media.[17][18] When you dilute the DMSO stock, the solvent environment rapidly shifts from organic to aqueous, and the compound precipitates out of the solution.
Strategies to Prevent Precipitation:
-
Optimize Dilution Protocol: The best practice is to perform serial dilutions in 100% DMSO first to get to a concentration closer to your final desired concentration.[4][19] Then, add a small volume of this DMSO stock directly to the final volume of aqueous media with rapid mixing. This minimizes the time the compound spends at a high, intermediate concentration in a semi-aqueous environment.
-
Reduce Final Concentration: The most straightforward solution is often to lower the final concentration of the compound in your assay. Many compounds with poor aqueous solubility are still testable at lower concentrations.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), sometimes a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) can be enough to keep the compound in solution without compromising cell viability.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Q3: How should I store my this compound stock solution in DMSO to maintain its integrity?
A3: Proper storage is critical to prevent compound precipitation and degradation over time.
-
Aliquoting: Once your compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[5] This is the most important step to prevent repeated freeze-thaw cycles, which are a major cause of compound precipitation.[7][11]
-
Storage Temperature: Store the aliquots at -20°C or -80°C. The low temperature slows down potential degradation and reduces the kinetic energy available for the compound to fall out of solution.
-
Moisture Prevention: Use vials with tight-sealing caps to minimize moisture absorption from the air during storage and handling. Before opening a frozen vial, allow it to equilibrate completely to room temperature to prevent condensation from forming inside the tube.
| Factor | Potential Issue | Recommended Action | Scientific Rationale |
| DMSO Quality | Absorbed atmospheric water reduces solvating power. | Use fresh, anhydrous (≥99.9% purity) DMSO from a sealed bottle. | Water disrupts DMSO's solvent structure, making it less effective for dissolving lipophilic compounds.[11] |
| Physical Agitation | Insufficient energy to break the compound's crystal lattice. | Employ vigorous vortexing, followed by sonication in a water bath. | Mechanical and acoustic energy breaks apart aggregates, increasing the surface area for solvation.[6][7] |
| Temperature | Dissolution is an endothermic process. | Gently warm the solution to 30-40°C. | Increased thermal energy helps overcome the compound's intermolecular forces.[9] |
| Compound Purity | Presence of insoluble impurities or a highly stable crystal form (polymorph). | Verify purity. If necessary, consider recrystallization to obtain a more soluble form. | Amorphous solids are kinetically more soluble than their stable crystalline counterparts.[13] |
| Dilution into Aqueous Buffer | Compound has low aqueous solubility, causing it to "crash out". | Perform serial dilutions in 100% DMSO before adding a small aliquot to the final aqueous medium. | This minimizes the compound's exposure to an unfavorable semi-aqueous environment at high concentrations.[4][19] |
| Storage | Repeated freeze-thaw cycles and moisture absorption promote precipitation. | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. | Minimizing freeze-thaw cycles and water exposure maintains a thermodynamically stable solution.[11] |
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO. Benchchem.
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
- Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia.
- RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. RSC Publishing.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.
- BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem.
- Ziath. (2006). Samples in DMSO: What an end user needs to know.
- Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
- Molecules. (2023).
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Stack Exchange.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ResearchGate. (n.d.). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
- Semantic Scholar. (2023).
- Chemistry For Everyone. (2025). Why Do We Need To Purify Organic Compounds? YouTube.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Reddit. (2022). How to tackle compound solubility issue. Reddit.
- BenchChem. (2025).
- Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- Best Technology. (2020). Purity vs Concentration of a Solvent - Which One Affects Parts Washing Effectiveness? Best Technology.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
- ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Allan Chemical Corporation. (2025). 5 Ways Solvent Purity Impacts HPLC Results.
- PubChem. (n.d.). 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione.
- MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
- PubChem. (n.d.). Quinazolinedione.
- MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
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- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Methoxyquinazoline-2,4(1H,3H)-dione in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxyquinazoline-2,4(1H,3H)-dione. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate and resolve experimental hurdles, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution, even when stored at 4°C. What could be the cause?
A1: Gradual degradation of this compound in aqueous stock solutions, even under refrigeration, is often due to hydrolysis. The quinazolinedione ring system can be susceptible to cleavage, particularly if the pH of your solution is not neutral.
-
Probable Cause 1: Non-neutral pH. The pH of unbuffered aqueous solutions can shift over time due to dissolved atmospheric CO2, creating a slightly acidic environment that can promote hydrolysis. Conversely, residual basic contaminants in glassware can create a locally alkaline environment.
-
Solution 1: Prepare stock solutions in a buffered system at a neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). This will help maintain a stable pH environment and minimize acid- or base-catalyzed hydrolysis.
-
Probable Cause 2: Microbial Contamination. Although less common for organic compounds in pure water, microbial growth can alter the chemical environment of your stock solution, potentially leading to degradation.
-
Solution 2: Use sterile, high-purity water (e.g., HPLC-grade or Milli-Q) and sterile containers for preparing your stock solutions. For long-term storage, consider sterile filtering the solution.
Q2: During my HPLC analysis, I see a new, unidentified peak appearing and growing over time in my aqueous sample solutions. How can I identify if this is a degradation product?
A2: The appearance of a new peak that increases in area as the parent compound's peak area decreases is a strong indicator of degradation. To confirm this and identify the degradation product, a forced degradation study is recommended.
-
Solution: Perform a forced degradation study by subjecting your this compound solution to various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1][2] This will intentionally induce degradation and help you to:
-
Confirm the degradation pathway: By observing which stress condition generates the unknown peak, you can infer the mechanism of degradation (e.g., hydrolysis, oxidation).
-
Develop a stability-indicating method: A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products.[3][4] By analyzing the stressed samples, you can ensure your HPLC method provides adequate resolution.
-
Characterize the degradant: The stressed samples can be analyzed by mass spectrometry (LC-MS) to determine the molecular weight of the unknown peak and propose a structure for the degradation product.
-
Q3: My results are inconsistent when I repeat experiments on different days using the same stock solution of this compound. Why is this happening?
A3: Inconsistent results often point to the instability of your experimental solutions. The quinazolinedione scaffold can be sensitive to environmental factors.
-
Probable Cause 1: Photodegradation. Exposure to ambient laboratory light, especially UV light, can cause photodegradation of photosensitive compounds.[5][6]
-
Solution 1: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize the exposure of your solutions to light during experimental manipulations.
-
Probable Cause 2: Temperature Fluctuations. Frequent freeze-thaw cycles or prolonged storage at room temperature can accelerate degradation.
-
Solution 2: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For daily use, prepare fresh working solutions from a refrigerated or frozen stock.
-
Probable Cause 3: Oxidative Degradation. Dissolved oxygen in aqueous solutions can lead to oxidative degradation of susceptible functional groups.
-
Solution 3: If you suspect oxidation, you can try degassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
Q: What is the expected stability of this compound in aqueous solutions at different pH values?
Q: How does the methoxy group at the 5-position influence the stability of the molecule?
A: The electron-donating nature of the methoxy group can influence the electron density of the aromatic ring, which may have a modest effect on the susceptibility of the quinazolinedione core to nucleophilic attack (hydrolysis). However, the primary determinant of stability in aqueous solutions is likely to be the inherent reactivity of the dione ring system.
Q: What are the likely degradation products of this compound in aqueous solutions?
A: The most probable degradation pathway under hydrolytic conditions (acidic or basic) is the opening of the pyrimidine ring. This would likely result in the formation of N-(2-carbamoyl-4-methoxyphenyl)oxamic acid or related compounds arising from the cleavage of one of the amide bonds. Under oxidative conditions, hydroxylation of the aromatic ring or oxidation of the methoxy group could occur.
Q: What is the best way to prepare and store aqueous solutions of this compound to ensure stability?
A: For optimal stability, follow these guidelines:
-
Solvent: Use high-purity, sterile, and buffered water (e.g., PBS at pH 7.4).
-
Storage Temperature: For short-term storage (up to a few days), refrigerate at 2-8°C. For long-term storage, aliquot into single-use vials and store frozen at -20°C or -80°C.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Avoid Freeze-Thaw Cycles: Aliquoting prevents degradation that can be induced by repeated freezing and thawing.
Experimental Protocols
Here we provide detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to understand its stability profile and to generate degradation products for analytical method development.[1][8]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
- At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying this compound and its degradation products.[4][10]
1. Initial Chromatographic Conditions (Starting Point):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
- Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
2. Method Optimization:
- Inject the stressed samples from the forced degradation study.
- The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
- If co-elution occurs, optimize the mobile phase gradient, pH of the aqueous phase, or try a different column chemistry (e.g., phenyl-hexyl).
3. Method Validation:
- Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Data Presentation
The following table provides a hypothetical summary of results from a forced degradation study, which you can use as a template for your own experiments.
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 15.2% | 2 |
| 0.1 N NaOH (60°C) | 24 | 45.8% | 3 |
| 3% H₂O₂ (RT) | 24 | 8.5% | 1 |
| Heat (80°C, solution) | 48 | 5.1% | 1 |
| Photolysis | - | 12.3% | 2 |
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and a potential degradation pathway for this compound.
Caption: Potential degradation pathways of this compound.
References
- Bari, S. B., et al. (2012). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 74(1), 37–42.
- Galer, P., & Šket, B. (2015). Photodegradation of Methoxy Substituted Curcuminoids. Acta Chimica Slovenica, 62(2), 346–353.
- Kaplińska, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 629–634.
- Science.gov. (n.d.). Forced degradation study: Topics.
- Amanote Research. (n.d.). (PDF) Photodegradation of Methoxy Substituted Curcuminoids.
- MedCrave. (2016). Forced Degradation Studies.
- Haim, A. B., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?
- Patel, Y., & Bhaskar, V. (2016). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(4), 432.
- Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129.
- Al-Suwaidan, I. A., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(16), 4945.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-23.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- El-Sayed, N. N. E., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 969.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Bundesinstitut für Arzneimittel und Medizinprodukte. (2023). Guideline on Photostability Testing.
- Suneetha, D., & Anusha, A. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmaceutical Sciences and Research, 8(10), 4264-4270.
- Sreenivasulu, R., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 12(4), 183-189.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Veeprho. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
- Pawełczyk, A., & Sobiak, S. (2007). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Acta Poloniae Pharmaceutica, 64(3), 229-236.
- Falkner, P. R., & Harrison, D. (1960). The kinetics of alkaline hydrolysis of 2-, 3-, and 4-ethoxycarbonylpyridines and their 1-oxides. Journal of the Chemical Society (Resumed), 1171.
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- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
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- 9. bfarm.de [bfarm.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. saudijournals.com [saudijournals.com]
Technical Support Center: Crystallization of 5-Methoxyquinazoline-2,4(1H,3H)-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Methoxyquinazoline-2,4(1H,3H)-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome the common and complex challenges associated with the crystallization of this important heterocyclic scaffold. Achieving a highly pure, crystalline final product is critical for accurate downstream analysis and is a cornerstone of robust drug development. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Understanding Your Compound: Physicochemical Properties
Before troubleshooting, it is essential to understand the fundamental properties of the molecule. While specific experimental data for the 5-methoxy isomer is not widely published, we can infer its likely characteristics based on the parent quinazolinedione structure and related analogues. Use this table as a starting point for your experimental design.
| Property | Value / Expected Behavior | Rationale & Significance for Crystallization |
| Molecular Formula | C₉H₈N₂O₃ | The formula determines the molecular weight, which is crucial for calculating molarity and yield. |
| Molecular Weight | 192.17 g/mol | Affects dissolution speed and the mass-to-crystal volume ratio. |
| Appearance | Expected: White to off-white solid | Color can be an initial indicator of purity. Off-colors may suggest trapped solvent or impurities. |
| Melting Point (°C) | Expected: >250 °C | Quinazolinediones are typically high-melting solids.[1] A high melting point suggests strong intermolecular forces in the crystal lattice, which is favorable for crystallization but can sometimes lead to solubility challenges. |
| pKa | Expected: ~9-10 (N-H protons) | The acidic N-H protons mean the compound's solubility will be highly pH-dependent. It will be significantly more soluble in basic aqueous solutions. Avoid basic conditions unless performing a pH-swing crystallization. |
| Solubility Profile | Water: Very low to insoluble[2] Polar Aprotic: Soluble in DMSO, DMF Polar Protic: Sparingly soluble to soluble in hot alcohols (Methanol, Ethanol) Non-Polar: Likely insoluble in hexanes, toluene | The quinazolinedione core is planar and capable of hydrogen bonding, favoring polar solvents. The methoxy group adds some lipophilicity. Solubility in hot solvents is the key to successful recrystallization. |
| Key Structural Features | Planar aromatic rings, H-bond donors (N-H), H-bond acceptors (C=O, -OCH₃) | These features dictate the strong intermolecular interactions (π-stacking, hydrogen bonding) that drive crystal formation. Solvent choice must not disrupt these interactions too strongly at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a first attempt at crystallizing this compound?
A1: Based on the structure, a polar protic solvent is the ideal starting point. Ethanol or isopropanol are excellent choices. They are likely to dissolve the compound when hot while providing significantly lower solubility upon cooling, a key requirement for good recovery. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often too powerful as crystallization solvents and may lead to oils or prevent crystallization entirely, though they can be used as part of a solvent/anti-solvent system.
Q2: How does the 5-methoxy group affect crystallization compared to the unsubstituted quinazolinedione?
A2: The 5-methoxy group introduces two main effects. First, it adds steric bulk to one side of the molecule, which can influence the crystal packing arrangement (polymorphism). Second, its electron-donating nature and ability to act as a hydrogen bond acceptor can slightly alter intermolecular interactions. This may change the optimal solvent for crystallization compared to the parent compound and can sometimes increase solubility in organic solvents, potentially requiring the use of an anti-solvent to achieve a good yield.
Q3: My crude product is an amorphous powder. Why is this, and can I still crystallize it?
A3: An amorphous solid forms when a compound precipitates from solution too rapidly for the molecules to arrange themselves into an ordered crystal lattice. This is common if the compound is "crashed out" by adding a large volume of anti-solvent too quickly or by flash-freezing a solution. Yes, you can and should crystallize it. Simply redissolve the amorphous powder in a minimal amount of a suitable hot solvent and allow it to cool slowly to promote ordered crystal growth.
Detailed Troubleshooting Guides
Problem 1: No Crystals Form Upon Cooling
Q: I've dissolved my compound in a minimal amount of hot ethanol, the solution is clear, but after cooling to room temperature and even placing it in an ice bath, no crystals have formed. What should I do?
A: This is a classic case of a stable supersaturated solution. The energy barrier for nucleation (the formation of the first crystal seeds) has not been overcome. You must induce nucleation. Follow these steps in order:
-
Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that acts as a template for nucleation.[3]
-
Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add one tiny crystal to the solution. This provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.
-
Reduce Solvent Volume: Your "minimal" amount of hot solvent may have been too much. Gently heat the flask to boil off 10-15% of the solvent, then allow it to cool again. This increases the concentration, making supersaturation more favorable.[3]
-
Introduce an Anti-Solvent: If the above steps fail, your compound may be too soluble even in the cold solvent. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until persistent cloudiness appears. For an ethanol solution, deionized water is an excellent anti-solvent. Once cloudy, add a few drops of the primary solvent (ethanol) to redissolve the cloudiness and then allow the solution to cool slowly.
-
Refrigerate/Freeze: As a last resort, place the sealed flask in a refrigerator (4°C) or freezer (-20°C) for an extended period. The lower temperature will further decrease solubility, but be aware that very rapid cooling at this stage can lead to lower purity crystals.
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Q: When my hot solution cools, a viscous liquid or sticky solid forms instead of fine crystals. How do I prevent this "oiling out"?
A: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent system. It can also happen if the concentration of the solute is too high. Here are the primary solutions:
-
Increase the Solvent Volume: The most common cause is too high a concentration. Re-heat the mixture to dissolve the oil, then add more hot solvent (e.g., 20-30% more) before allowing it to cool slowly again. This lowers the saturation temperature.[3]
-
Slow Down the Cooling Rate: Rapid cooling can shock the system, promoting the formation of a disordered, liquid-like phase. After heating, insulate the flask by wrapping it in glass wool or placing it within a larger beaker (a makeshift Dewar flask) to ensure it cools over several hours.
-
Change Solvents: The chosen solvent may be unsuitable. If you are using a high-boiling point solvent like DMF or DMSO, the compound may be too soluble. Switch to a lower-boiling point solvent like ethanol or ethyl acetate.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., a small amount of DMSO) and then slowly add a miscible anti-solvent (e.g., water or isopropanol) at a slightly elevated temperature (e.g., 40-50°C) until it just begins to turn cloudy. Then, let it cool slowly to room temperature.
Problem 3: The Crystallization Yield is Very Low
Q: I successfully obtained beautiful crystals, but my yield after filtration was only 40%. How can I improve my recovery?
A: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[3] Here’s how to address this:
-
Ensure Complete Cooling: Make sure you have allowed sufficient time at a low temperature for crystallization to complete. After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes before filtration.
-
Minimize Wash Solvent: When washing the filtered crystals, use a minimal amount of ice-cold crystallization solvent. Using room-temperature or warm solvent will redissolve a portion of your product on the filter paper.
-
Recover a Second Crop: Do not discard the mother liquor. Transfer it to a separate beaker and reduce its volume by about 50% on a rotary evaporator or by gentle heating. Cool this concentrated solution to see if a second crop of crystals forms. Note that the purity of a second crop is typically lower than the first and should be analyzed separately.
-
Optimize the Solvent System: Your compound may be too soluble in your chosen solvent. Consider switching to a solvent in which it is slightly less soluble, or develop a solvent/anti-solvent system that maximizes precipitation.
Problem 4: The Crystals are Impure or Poorly Formed
Q: My final product is a mass of very fine needles or powder, and my purity analysis (NMR, LC-MS) shows trapped impurities. How can I grow larger, purer crystals?
A: Crystal size and purity are directly related to the rate of crystal growth. Rapid growth traps impurities and solvent, leading to poor crystal habit.[3] The goal is to slow down the process.
-
Employ Slow Cooling: This is the most critical factor. A solution that cools over several hours or even days will produce larger and more perfect crystals than one that cools in minutes. Insulate the flask as described previously.
-
Use a More Dilute Solution: While it may seem counterintuitive for yield, starting with a slightly larger volume of solvent can slow the onset of crystallization and allow for more ordered growth.[3]
-
Consider Advanced Methods: For the highest purity, consider methods that rely on slow changes in solvent composition:
-
Vapor Diffusion: Dissolve your compound in a small amount of a good, volatile solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the vial, gradually reducing the solubility of your compound and promoting the growth of large, single crystals.
-
Solvent Layering: Carefully layer a less dense anti-solvent (e.g., hexanes) on top of a solution of your compound in a dense solvent (e.g., dichloromethane) in a narrow tube. Crystals will form slowly at the interface as the solvents mix over time.
-
-
Investigate Polymorphism: Quinazoline derivatives can exhibit polymorphism—the ability to exist in different crystal forms.[4] Different solvents and cooling rates can produce different polymorphs with distinct habits (e.g., needles vs. prisms). If you consistently get needles, try a different solvent system (e.g., switch from an alcohol to ethyl acetate) to see if you can access a different, more stable crystal form.
Core Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is just fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Cover the flask with a watch glass and set it on a cork ring or insulated pad to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point (e.g., 40-50°C for ethanol) until a constant weight is achieved.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude solid in the absolute minimum volume of a "good" hot solvent (e.g., DMSO or hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still warm, add the "poor" solvent (anti-solvent, e.g., water) dropwise with swirling.
-
Induce Cloudiness: Continue adding the anti-solvent until the solution remains faintly cloudy (the "cloud point"). This indicates you have reached the saturation point.
-
Re-clarify: Add a few drops of the "good" solvent to just re-dissolve the cloudiness, resulting in a perfectly saturated solution.
-
Cooling & Isolation: Proceed with the slow cooling, ice bath, and isolation steps as described in Protocol 1.
Visual Workflow Guides
Caption: Troubleshooting Decision Tree for Crystallization.
Caption: Workflow for Rational Solvent Selection.
References
- Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 485-492.
- Al-Ostoot, F.H., et al. (2022). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Chen, C., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9353–9360.
- Al-Suhaimi, E. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(11), 3388.
- Ohmori, O., et al. (2018). Salts of quinazoline derivative or crystals thereof, and the process for producing thereof. Google Patents, US10513513B2.
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinazolinedione Synthesis
Welcome to the technical support center for the synthesis of quinazolinediones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of quinazoline-2,4(1H,3H)-diones and related structures, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final products.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The synthesis of the quinazolinedione scaffold, a privileged structure in medicinal chemistry, can be influenced by a multitude of factors.[1][2][3] This section provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in reactants such as anthranilic acid derivatives, isatoic anhydrides, or amines can lead to side reactions and inhibit catalyst activity.[4] | Solution: Verify the purity of all starting materials using techniques like NMR, melting point, or chromatography. If necessary, purify reactants by recrystallization or distillation before use.[4] This ensures that the reactive sites are available for the desired transformation. |
| 2. Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[4] | Solution: Perform small-scale temperature screening experiments (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal temperature for your specific substrates and catalyst system.[4] Monitoring reaction progress by TLC or LC-MS is crucial. | |
| 3. Inappropriate Solvent: Solvent polarity plays a critical role in reactant solubility, the stability of intermediates, and reaction rates.[4][5] For instance, in the synthesis from 2-aminobenzonitriles and CO2, polar solvents like DMF and water give excellent yields, while non-polar solvents like toluene are ineffective.[4][5] | Solution: Conduct a solvent screen using a range of polar and non-polar solvents (e.g., DMF, DMSO, water, ethanol, acetonitrile, toluene).[4][6] The choice of solvent can dramatically influence the reaction outcome. | |
| 4. Inactive or Poisoned Catalyst: In metal-catalyzed reactions, the catalyst may be inactive due to oxidation, moisture, or poisoning by impurities in the starting materials or solvent.[4][7] | Solution: Use a fresh batch of catalyst and ensure anhydrous and inert reaction conditions if required by the specific catalytic system. Consider optimizing the catalyst loading, as too much or too little can be detrimental.[4] | |
| Formation of Multiple Byproducts | 1. Competing Reaction Pathways: Depending on the synthetic route, various side reactions can compete with the desired quinazolinedione formation.[4] For example, in reactions involving isatoic anhydride, premature decarboxylation or reaction with nucleophiles at unintended sites can occur. | Solution: Carefully control the reaction temperature and the rate of addition of reagents. Modifying the catalyst or ligand can sometimes enhance the selectivity for the desired pathway.[8] For instance, the use of specific ligands like XANTPHOS has been shown to be optimal for certain nickel-catalyzed syntheses.[8] |
| 2. Decomposition of Starting Materials or Product: The desired product or starting materials may be unstable under the reaction conditions (e.g., high temperature, acidic or basic media).[2] | Solution: Attempt the reaction under milder conditions. Microwave-assisted synthesis can sometimes offer faster reaction times at lower overall temperatures, potentially reducing decomposition.[9][10] | |
| Poor Solubility of Reactants or Product | 1. Inappropriate Solvent Choice: The selected solvent may not be suitable for dissolving all reactants, leading to a heterogeneous mixture and slow reaction rates. The product may also precipitate prematurely, hindering reaction completion. | Solution: As mentioned earlier, a solvent screen is crucial. For products with poor solubility, consider performing the reaction at a higher dilution or in a solvent mixture that can maintain homogeneity. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts with similar polarity to the desired quinazolinedione can make chromatographic separation challenging. | Solution: Optimize the mobile phase for column chromatography. If silica gel causes decomposition, consider using alternative stationary phases like alumina or reverse-phase silica.[11] Recrystallization from a suitable solvent is often an effective purification method for solid products.[4] |
| 2. Product Instability on Silica Gel: Some quinazolinedione derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during purification.[11] | Solution: Deactivate the silica gel with a base like triethylamine before use.[11] Alternatively, employ non-chromatographic purification techniques such as recrystallization or washing with appropriate solvents.[4][11] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of quinazolinediones, providing insights into reaction mechanisms and experimental design.
Q1: What are the most common starting materials for synthesizing the quinazoline-2,4(1H,3H)-dione core?
A1: The most prevalent starting materials include:
-
Anthranilic acid and its derivatives: These are widely used in reactions with urea, isocyanates, or other carbonyl sources.[12][13]
-
Isatoic anhydrides: These are versatile precursors that react with various amines or isocyanates.[8]
-
2-Aminobenzonitriles: These can be cyclized with carbon dioxide or other carbonyl sources.[5][14]
-
2-Aminobenzamides: These can undergo cyclization with reagents like di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst such as DMAP.[15]
Q2: How does the choice of catalyst influence the reaction outcome?
A2: The catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and substrate scope.
-
Metal Catalysts (e.g., Pd, Ni, Cu): Transition metals are often used to facilitate cross-coupling and cyclization reactions, enabling the formation of C-N and C-C bonds under relatively mild conditions.[7][8][16] The choice of metal and ligand can influence the regioselectivity of the reaction.[8]
-
Organocatalysts (e.g., DMAP, p-TSA): These metal-free catalysts offer an environmentally benign alternative and are effective for specific transformations, such as the cyclization of 2-aminobenzamides.[15][17]
-
Acid/Base Catalysis: Simple acids or bases can be used to promote condensation and cyclization steps.[17][18]
Q3: What is the general mechanism for the formation of quinazolinediones from 2-aminobenzamides and a carbonyl source?
A3: A proposed pathway for the DMAP-catalyzed synthesis of quinazoline-2,4-diones from 2-aminobenzamides and (Boc)₂O involves the following key steps:
-
Activation of (Boc)₂O by DMAP to form a more reactive intermediate.
-
Reaction of the 2-aminobenzamide with the activated carbonyl source.
-
Intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, leading to the formation of the quinazolinedione ring system.[15]
Caption: Proposed mechanism for DMAP-catalyzed quinazolinedione synthesis.
Q4: Can microwave irradiation be beneficial for quinazolinedione synthesis?
A4: Yes, microwave-assisted synthesis has several advantages. It can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields.[9][10] The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts.[9] This technique is particularly useful for reactions that require high temperatures under conventional heating, as it can minimize thermal decomposition.[9][19]
Q5: What are some "green" or more environmentally friendly approaches to quinazolinedione synthesis?
A5: Greener synthetic strategies focus on reducing waste, using less hazardous materials, and improving energy efficiency. Some examples include:
-
Using water as a solvent: In some cases, water has been shown to be an excellent solvent for quinazolinedione synthesis, offering high yields and simplifying product isolation.[5]
-
Catalyst-free and solvent-free reactions: Some syntheses can be performed under neat conditions (without a solvent), often with microwave assistance, which significantly reduces solvent waste.[10]
-
Using organocatalysts: As mentioned earlier, metal-free catalysts are a more sustainable alternative to heavy metal catalysts.[17]
-
One-pot, multi-component reactions: These reactions combine multiple steps into a single procedure, reducing the need for intermediate purification and minimizing solvent usage and waste generation.[9][20]
Experimental Protocols
General Protocol for DMAP-Catalyzed Synthesis of Quinazoline-2,4-diones
This protocol is adapted from a method utilizing 2-aminobenzamides and di-tert-butyl dicarbonate.[15]
-
Reactant Preparation: To a solution of 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 mmol).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under microwave irradiation (e.g., 100 °C for 30 minutes) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinediones synthesis [organic-chemistry.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 17. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methoxyquinazoline-2,4(1H,3H)-dione
Welcome to the dedicated technical support guide for the chromatographic purification of 5-Methoxyquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this important heterocyclic scaffold. Quinazolinedione derivatives are prevalent in medicinal chemistry, but their purification can present unique challenges due to their polarity, potential for strong interaction with stationary phases, and stability issues.[1][2]
This guide provides in-depth, experience-driven answers to common problems and questions, moving beyond simple protocols to explain the underlying chemical principles that govern successful separation.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a systematic approach to identifying the root cause and implementing a robust solution.
Issue 1: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
Q: I'm analyzing this compound on a C18 column, but my main peak is showing significant tailing. How can I achieve a symmetrical peak?
A: Peak tailing is the most common issue encountered when analyzing nitrogen-containing heterocyclic compounds like quinazolinediones.[3] The primary cause is secondary interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3] This interaction is strong and non-specific, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.
Here is a systematic workflow to diagnose and resolve this issue:
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
Detailed Explanation:
-
Control Mobile Phase pH (Most Critical Factor): At neutral pH, the silanol groups on the silica surface are deprotonated (SiO⁻), creating strong ionic attractions for any protonated form of your basic analyte. By lowering the mobile phase pH to a range of 2.5-4.0, you achieve two crucial things:
-
You fully protonate the this compound, ensuring it exists as a single, positively charged species.
-
You suppress the ionization of the acidic silanol groups, minimizing the unwanted secondary interactions.[4][5]
-
Action: Prepare your aqueous mobile phase with a buffer like 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a 10-20 mM phosphate buffer adjusted to the target pH before mixing with the organic solvent.[5]
-
-
Employ a Highly Deactivated Column: Not all C18 columns are the same. Modern columns are often "end-capped," a process where most residual silanol groups are chemically blocked.[3] For challenging basic compounds, consider columns specifically designed for their analysis, which feature advanced end-capping or alternative bonding (e.g., embedded polar group phases).[4]
-
Check for Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion and tailing.[3]
-
Action: Dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, column overload was a contributing factor.
-
-
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like 0.1-0.5% triethylamine (TEA), to the mobile phase can help mask the active silanol sites and improve peak shape. However, this is less common in modern HPLC and can suppress ionization in mass spectrometry detection.[4]
Issue 2: Low or No Recovery from Silica Gel Flash Chromatography
Q: I purified my crude this compound using a standard silica gel flash column, but my final yield is extremely low. Where did my compound go?
A: This is a frequent and frustrating problem. There are several likely culprits when a compound seems to disappear during silica gel chromatography.
-
Compound Degradation on Acidic Silica: Standard silica gel is inherently acidic and can cause decomposition of sensitive compounds.[6] Quinazolinediones can be susceptible to this.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't present in the initial spot, your compound is likely unstable on silica.[6]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by pre-treating the column. You can do this by flushing the packed column with your eluent containing 1-2% triethylamine (TEA) or ammonia, then flushing with the plain eluent before loading your sample.[4]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina, or even a bonded phase like diol.[4][6] For highly polar compounds, reversed-phase flash chromatography on a C18 support is also an excellent option.
-
-
Compound is Stuck on the Column: Your compound may be too polar for the selected solvent system and has not eluted. The dione structure and methoxy group contribute to its polarity.
-
Solution: After your expected fractions have been collected, perform a "column flush" by passing a much stronger, more polar solvent (e.g., 10-20% methanol in dichloromethane or ethyl acetate) through the column. Collect these fractions and analyze them by TLC to see if your compound elutes. If it does, you will need to increase the polarity of your eluent for future purifications.
-
-
Compound Eluted in the Solvent Front: If you used a loading solvent that was significantly stronger (more polar) than your mobile phase, the compound may have been carried through the column immediately with the solvent front, resulting in no separation.[6]
-
Solution: Always check the very first fractions collected. For optimal separation, dissolve your crude material in a minimal amount of a solvent that is no stronger than your mobile phase. If solubility is an issue, use the "dry loading" technique.[7]
-
Dry Loading Protocol for Poorly Soluble Compounds
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude sample) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently load this powder onto the top of your packed chromatography column. This ensures the compound is introduced to the column in a concentrated band, leading to better separation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column and mobile phase selection for this compound?
A: A systematic approach starting with Thin Layer Chromatography (TLC) is always best practice.[8]
-
Stationary Phase: Start with standard silica gel 60 F254 TLC plates.
-
Mobile Phase Screening: The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.3 for column chromatography.[4] This Rf value typically provides the best balance for good separation from impurities.
-
Start with a non-polar solvent and gradually add a polar modifier. Common starting systems include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
If the compound remains at the baseline (Rf=0) even with high concentrations of the polar solvent, it is very polar. In this case, consider reversed-phase chromatography.
-
| Eluent System (v/v) | Polarity | Typical Compound Elution |
| 100% Hexane | Very Low | Non-polar hydrocarbons |
| 90:10 Hexane/EtOAc | Low | Less polar organics |
| 70:30 Hexane/EtOAc | Medium | Compounds of intermediate polarity |
| 100% Ethyl Acetate | Medium-High | Polar compounds |
| 95:5 DCM/Methanol | High | Very polar compounds |
| 90:10 DCM/Methanol | Very High | Highly polar, H-bonding compounds |
Q2: Should I use Normal-Phase or Reverse-Phase chromatography?
A: The choice depends on the polarity of your compound and its impurities.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione. Our focus is on minimizing the formation of side products to ensure high purity and yield of the target compound.
I. Introduction to the Synthesis and Potential Challenges
The most common and direct route to this compound involves the cyclocondensation of 2-amino-6-methoxybenzoic acid with a suitable carbonyl source, typically urea. While seemingly straightforward, this reaction is sensitive to conditions that can lead to the formation of several side products, complicating purification and reducing overall yield. Understanding the reaction mechanism and the genesis of these impurities is paramount for successful synthesis.
The primary reaction proceeds through the formation of an intermediate, 2-(3-carbamoylureido)-6-methoxybenzoic acid, which then undergoes intramolecular cyclization. However, high temperatures required for this process can also promote the decomposition of urea and other unwanted side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q1: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors, including incomplete reaction, degradation of starting materials, and the prevalence of side reactions.
Potential Causes and Solutions:
-
Incomplete Reaction: The cyclization step may not have reached completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. The disappearance of the 2-amino-6-methoxybenzoic acid spot is a key indicator.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If it's too low, the cyclization will be sluggish. Conversely, excessively high temperatures can lead to the degradation of both starting materials and the product, as well as the formation of polymeric byproducts.
-
Solution: The optimal temperature for this reaction is typically in the range of 150-180°C. Precise temperature control is essential. Using a high-boiling point, inert solvent such as diphenyl ether or sulfolane can help maintain a stable reaction temperature.
-
-
Improper Stoichiometry: An incorrect molar ratio of 2-amino-6-methoxybenzoic acid to urea can adversely affect the yield.
-
Solution: An excess of urea is often employed to drive the reaction to completion. A molar ratio of 1 equivalent of 2-amino-6-methoxybenzoic acid to 5-10 equivalents of urea is a common starting point.
-
Issue 2: Presence of Multiple Impurities and Purification Difficulties
Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities and how can I remove them?
A: The presence of multiple impurities is a common issue, particularly in high-temperature fusion reactions. These impurities are typically unreacted starting materials, reaction intermediates, and byproducts from side reactions.
Common Impurities and Their Origins:
-
Unreacted 2-amino-6-methoxybenzoic Acid: Can be carried through if the reaction is incomplete.
-
Biuret and Triuret: These are formed from the self-condensation of urea at elevated temperatures.[1][2]
-
Cyanuric Acid: A cyclic trimer of isocyanic acid, which is a primary decomposition product of urea.[1][2]
-
Decarboxylation Product (2-Methoxyaniline): The intermediate 2-ureido-6-methoxybenzoic acid can potentially undergo decarboxylation under harsh thermal conditions, leading to the formation of 2-methoxy-ureido-benzene, which can be further hydrolyzed to 2-methoxyaniline.
-
Polymeric Materials: High reaction temperatures can induce polymerization, resulting in insoluble, tar-like substances.
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying this compound.
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Dimethylformamide (DMF)/Water
-
Acetic Acid/Water
-
-
-
Washing:
-
To remove unreacted 2-amino-6-methoxybenzoic acid, the crude product can be washed with a dilute aqueous solution of sodium bicarbonate. The acidic starting material will form a water-soluble salt and be removed.
-
A wash with hot water can help remove water-soluble impurities like residual urea, biuret, and cyanuric acid.
-
-
Column Chromatography: For very impure samples, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexane or dichloromethane in methanol is often effective.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, monitor by TLC. |
| Suboptimal temperature | Maintain a stable temperature between 150-180°C. | |
| Incorrect stoichiometry | Use a 5-10 fold excess of urea. | |
| Impure Product | Unreacted starting material | Wash crude product with dilute NaHCO₃ solution. |
| Urea-derived impurities | Wash crude product with hot water. | |
| Decarboxylation | Use the lowest effective temperature and consider alternative reagents. | |
| Polymeric byproducts | Avoid excessively high temperatures; consider solvent-based synthesis. |
III. Frequently Asked Questions (FAQs)
Q3: What is the role of urea in this synthesis, and are there any alternatives?
A: Urea serves as the source for the two carbonyl carbons and the two nitrogen atoms of the pyrimidinedione ring. Upon heating, urea decomposes to isocyanic acid (HNCO) and ammonia (NH₃). The isocyanic acid reacts with the amino group of 2-amino-6-methoxybenzoic acid to form a ureido intermediate, which then cyclizes.
Alternatives to Urea:
-
Potassium Cyanate (KOCN): In the presence of an acid, KOCN generates isocyanic acid in situ. This can be a milder alternative to the high-temperature fusion with urea. An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones using potassium cyanate in water has been reported.
-
Chlorosulfonyl Isocyanate (CSI): A highly reactive reagent that can effect the cyclization under milder conditions, but it is hazardous and requires careful handling.
-
Phosgene or Phosgene Equivalents (e.g., triphosgene, carbonyldiimidazole): These can also be used but are highly toxic and require specialized handling procedures.
Q4: Can I run this reaction in a solvent to avoid the high-temperature fusion method?
A: Yes, using a high-boiling point, inert solvent is a viable strategy to achieve better temperature control and potentially reduce the formation of polymeric byproducts.
Recommended Solvents:
-
Diphenyl ether
-
Sulfolane
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
Running the reaction in a solvent may require longer reaction times compared to the neat fusion method.
Q5: How does the methoxy group at the 5-position influence the reaction?
A: The methoxy group is an electron-donating group. Its presence at the ortho-position to the amino group in the starting material (2-amino-6-methoxybenzoic acid) can have two main effects:
-
Electronic Effect: The electron-donating nature of the methoxy group can increase the nucleophilicity of the amino group, potentially facilitating the initial reaction with isocyanic acid.
-
Steric Effect: The steric hindrance from the ortho-methoxy group might slightly hinder the approach of reagents to the amino and carboxylic acid groups. However, in the cyclization step, it is generally not considered to be a major impediment.
Q6: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity checks.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method with UV detection is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
IV. Reaction Mechanisms and Side Product Formation
Understanding the reaction pathways is key to troubleshooting.
Main Reaction Pathway
Formation of Major Side Products from Urea
V. Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Fusion
-
In a round-bottom flask, thoroughly mix 2-amino-6-methoxybenzoic acid (1 equivalent) and urea (10 equivalents).
-
Heat the mixture in an oil bath at 160-170°C for 4-6 hours. The mixture will melt, and ammonia gas will evolve.
-
Monitor the reaction by TLC (e.g., in 10% methanol in dichloromethane) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Add hot water to the flask and stir vigorously to break up the solid.
-
Filter the solid and wash it with copious amounts of hot water to remove excess urea and its byproducts.
-
Wash the solid with a cold, dilute (5%) aqueous solution of sodium bicarbonate to remove any unreacted 2-amino-6-methoxybenzoic acid.
-
Wash the solid again with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in methanol or DMF.
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. BenchChem Scientific.
-
Tischer, S., Börnhorst, M., Amsler, J., Schoch, G., & Deutschmann, O. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16785-16797.
-
Kim, S. H., Park, J. H., & Lee, K. Y. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. International Journal of Environmental Research and Public Health, 18(20), 10893.
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the development of various therapeutic agents. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during scale-up, drawing from established chemical principles and field-proven insights.
I. Synthetic Overview & Core Protocol
The synthesis of this compound is typically achieved through the cyclization of 2-amino-6-methoxybenzoic acid with a suitable carbonyl source, such as urea. The reaction proceeds via an initial acylation followed by an intramolecular cyclization to form the desired quinazolinedione ring system.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale and includes considerations for scaling up.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 2-Amino-6-methoxybenzoic acid | 167.16 | 10.0 g | 1.0 |
| Urea | 60.06 | 17.9 g | 5.0 |
| Sulfolane | 120.17 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| 2 M Sodium Hydroxide | 40.00 | As needed | - |
| 2 M Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 2-amino-6-methoxybenzoic acid (10.0 g, 59.8 mmol) and urea (17.9 g, 298 mmol).
-
Solvent Addition: Add sulfolane (50 mL) to the flask. Stir the mixture to form a suspension.
-
Heating and Reaction: Heat the reaction mixture to 180-190 °C with vigorous stirring. The mixture will become a clear solution as the reaction progresses. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture to 80-90 °C. Slowly add deionized water (100 mL) to the reaction mixture with stirring. The product will begin to precipitate.
-
Basification and Filtration: Continue cooling the mixture to room temperature. Adjust the pH of the suspension to 8-9 with 2 M sodium hydroxide to dissolve any unreacted starting material. Filter the crude product using a Buchner funnel and wash the filter cake with deionized water (2 x 50 mL).
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low yields can be attributed to several factors, from reagent quality to reaction conditions.
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient reaction time or temperature. The cyclization step is often the rate-limiting step.
-
Solution: Ensure the reaction is heated to the recommended temperature of 180-190 °C. Monitor the reaction closely using TLC until the starting material is no longer visible. Consider extending the reaction time if necessary. For scale-up, ensure efficient heat transfer throughout the reaction vessel.
-
-
Suboptimal Reagents:
-
Side Reactions:
-
Cause: At high temperatures, decarboxylation of the starting anthranilic acid derivative can occur, leading to the formation of 3-methoxyaniline, which can then react to form byproducts.
-
Solution: While high temperatures are necessary for the cyclization, avoid exceeding 200 °C. A well-controlled heating mantle and a calibrated thermometer are essential.
-
Issue 2: Product Purity and Contamination
Q: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
A: Impurities are a common challenge, particularly when scaling up.
-
Unreacted Starting Material:
-
Cause: Incomplete reaction or insufficient purification.
-
Solution: During the work-up, washing the crude product with a dilute basic solution (like sodium bicarbonate or dilute sodium hydroxide) will help remove the acidic 2-amino-6-methoxybenzoic acid as a water-soluble salt.
-
-
Intermediate Formation:
-
Cause: Incomplete cyclization can leave the N-acylurea intermediate in the final product.
-
Solution: Ensure the reaction is driven to completion by maintaining the reaction temperature and time. Recrystallization is often effective at removing this less polar intermediate.
-
-
Byproduct Formation:
-
Cause: As mentioned, decarboxylation can lead to byproducts. Additionally, at very high temperatures, urea can decompose.
-
Solution: Strict temperature control is key. For purification, column chromatography may be necessary if recrystallization is insufficient, although this is less ideal for large-scale production.
-
III. Frequently Asked Questions (FAQs)
Q1: Why is an excess of urea used in the reaction?
An excess of urea is used to drive the reaction to completion. Under the high-temperature conditions, urea can also decompose, so an excess ensures that enough is present to react with all of the 2-amino-6-methoxybenzoic acid.
Q2: Can I use a different solvent for this reaction?
Sulfolane is a good choice due to its high boiling point and ability to dissolve the reactants at high temperatures. Other high-boiling polar aprotic solvents could be considered, but their performance would need to be optimized. Solvent-free conditions (neat melt) are also reported for similar reactions but can be challenging to control on a larger scale.
Q3: What is the role of the 5-methoxy group in this synthesis?
The methoxy group at the 5-position is an electron-donating group. This can influence the nucleophilicity of the starting aniline and the reactivity of the aromatic ring. While it shouldn't fundamentally change the reaction mechanism, it may affect the optimal reaction conditions compared to an unsubstituted quinazolinedione.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring the reaction progress and assessing purity.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Q5: Are there any safety precautions I should be aware of?
Yes. The reaction is run at high temperatures, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. The reaction should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
IV. Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
V. References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of 5-Methoxyquinazoline-2,4(1H,3H)-dione
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. Pathogenic microorganisms are developing resistance to existing drugs at an alarming rate, creating an urgent need for novel chemical entities with unique mechanisms of action.[1] Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly promising area of research. Among these, the quinazolinone scaffold is of significant interest due to the broad spectrum of pharmacological activities its derivatives have been shown to exhibit, including potent antibacterial effects.[2][3]
This guide provides a comprehensive framework for the systematic validation of a specific derivative, 5-Methoxyquinazoline-2,4(1H,3H)-dione. We will delve into its synthesis, propose a likely mechanism of action based on existing literature for related compounds, and provide detailed, field-proven protocols for evaluating its antibacterial efficacy against a panel of clinically relevant bacteria. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design to ensure scientific integrity and reproducible results.
Synthesis of the Target Compound
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through various routes. A common and effective method starts from the corresponding anthranilic acid derivative.[4] For our target compound, this compound, the synthesis can be initiated from 2-amino-6-methoxybenzoic acid.
The causality behind this choice of starting material is direct: it already contains the necessary methoxy group at the desired position relative to the amine, which will ultimately become position 5 on the quinazolinone ring. The synthesis proceeds via cyclization, often facilitated by a reagent like urea or a derivative thereof, which provides the remaining two carbon atoms and one nitrogen atom of the heterocyclic ring. A one-pot synthesis using di-tert-butyl dicarbonate has also been described as an efficient method for this class of compounds.[5]
Proposed Mechanism of Action: A Fluoroquinolone-Like Inhibition?
A compelling body of research suggests that many quinazoline-2,4(1H,3H)-dione derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. This mechanism is analogous to that of the widely successful fluoroquinolone class of antibiotics.[6]
Fluoroquinolones function by stabilizing a ternary complex between the topoisomerase enzyme and cleaved DNA, which stalls the replication fork and leads to bacterial cell death.[6] It is hypothesized that quinazoline-2,4-diones mimic this action. Notably, some dione derivatives have shown efficacy against fluoroquinolone-resistant bacterial strains. This suggests that their binding interaction within the enzyme-DNA complex may differ slightly, potentially bypassing common resistance mutations that affect fluoroquinolone binding.[6][7] Specifically, they may not rely on the same magnesium-water bridge interaction that is critical for many fluoroquinolones, granting them activity against mutants with alterations in this binding pocket.[6]
Caption: Proposed mechanism of this compound action.
Experimental Validation: A Step-by-Step Protocol
To rigorously validate the antibacterial potential of this compound, a series of standardized in vitro susceptibility tests must be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[8][9]
Selection of Bacterial Strains and Comparator Antibiotics
The choice of bacterial strains is critical for assessing the spectrum of activity. A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Staphylococcus haemolyticus, and a drug-resistant strain such as Methicillin-resistant Staphylococcus aureus (MRSA).
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
For a robust comparison, include well-characterized antibiotics. Given the proposed mechanism, Ciprofloxacin , a fluoroquinolone, is an essential comparator.[10] To assess broad-spectrum activity, also include an antibiotic primarily active against Gram-positives, such as Vancomycin .
Workflow for Antibacterial Susceptibility Testing
The overall workflow is a multi-stage process designed to move from a qualitative assessment of inhibition to a quantitative determination of potency.
Caption: Workflow for determining MIC and MBC values.
Detailed Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][11] The broth microdilution method is a quantitative and reproducible technique for its determination.[11][12]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)[11]
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[13]
-
Control antibiotics (Ciprofloxacin, Vancomycin)
Procedure:
-
Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB so that when 50 µL is added to each well, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.[13] Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours in ambient air.[13]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum. Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Comparative Analysis and Data Presentation
Objective comparison requires summarizing the quantitative data in a clear, structured format. The following table provides a template for presenting the experimentally determined MIC and MBC values. This allows for a direct comparison of the potency of this compound against the selected control antibiotics.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | |||
| MRSA (Clinical Isolate) | |||
| P. aeruginosa ATCC 27853 | |||
| Ciprofloxacin | S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | |||
| MRSA (Clinical Isolate) | |||
| P. aeruginosa ATCC 27853 | |||
| Vancomycin | S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | |||
| MRSA (Clinical Isolate) | |||
| P. aeruginosa ATCC 27853 |
Discussion, Interpretation, and Future Directions
The results from these validation studies will provide a clear initial assessment of the antibacterial potential of this compound.
-
Potency and Spectrum: Low MIC values (e.g., ≤16 µg/mL) against both Gram-positive and Gram-negative bacteria would indicate promising broad-spectrum activity.
-
Bacteriostatic vs. Bactericidal: If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is considered bactericidal. A high MBC/MIC ratio suggests bacteriostatic activity.
-
Activity against Resistant Strains: Potent activity against an MRSA strain, especially if it is superior to or comparable with Vancomycin, would be a significant finding. Similarly, activity against P. aeruginosa is a high bar for many developmental compounds.
Should the initial data be promising, future work should focus on elucidating the precise mechanism of action through enzyme inhibition assays (DNA gyrase supercoiling assay), investigating the potential for resistance development, and performing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to evaluate its drug-likeness.[14]
References
- Benchchem. Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Quinazolinone Derivatives.
- Koptyaeva, I., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
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A Comparative Guide to PARP-2 Inhibition: Evaluating the Quinazoline-2,4(1H,3H)-dione Scaffold Against Clinical Inhibitors
This guide provides a detailed comparative analysis of the emerging quinazoline-2,4(1H,3H)-dione class of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a focus on their activity against PARP-2, benchmarked against established clinical PARP inhibitors. We will delve into the mechanistic distinctions, comparative potency, and the experimental frameworks used to validate these agents, offering a critical resource for researchers in oncology and drug development.
Introduction: The Rationale for Targeting PARP-1 and PARP-2
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP-1 and PARP-2 being the most well-characterized members involved in the DNA damage response (DDR).[1][2] These enzymes act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating SSB repair primarily through the base excision repair (BER) pathway.[1][3]
The therapeutic relevance of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality .[1][4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic.[1][4] Unrepaired SSBs are converted into toxic DSBs during DNA replication.[4] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and, ultimately, cell death.[1][4]
While the five FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—have revolutionized the treatment of cancers with HR deficiencies, they primarily target both PARP-1 and PARP-2 due to high homology in their catalytic domains.[5][6] There is growing interest in developing inhibitors with selectivity for either PARP-1 or PARP-2, as evidence suggests they have both overlapping and distinct cellular functions.[7][8] Selective PARP-2 inhibition, for instance, has been implicated in attenuating androgen receptor (AR) signaling in prostate cancer, presenting a therapeutic avenue independent of HR deficiency status.[7][9]
This guide focuses on the quinazoline-2,4(1H,3H)-dione scaffold, a novel class of PARP-1/2 inhibitors. While specific data for the 5-methoxy derivative is not extensively available in public literature, we will analyze the performance of potent exemplars from this chemical series as a benchmark for its potential.
Mechanism of Action: Catalytic Inhibition vs. PARP Trapping
PARP inhibitors exert their cytotoxic effects through two primary mechanisms:
-
Catalytic Inhibition : All PARP inhibitors compete with the native substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site of PARP-1 and PARP-2.[2] This blocks the synthesis of PAR chains, thereby preventing the recruitment of downstream DNA repair proteins.
-
PARP Trapping : This refers to the stabilization of the PARP-DNA complex.[4][10] By binding to the active site, some inhibitors induce conformational changes that lock the PARP enzyme onto the DNA at the site of a break.[4] These trapped complexes are more cytotoxic than simple catalytic inhibition, as they create physical obstructions to DNA replication and transcription, leading to stalled replication forks and the formation of DSBs.[4][10] The potency of PARP trapping varies significantly among different inhibitors and is a key differentiator in their clinical efficacy.[10]
Comparative Inhibitor Potency and Selectivity
The efficacy of a PARP inhibitor is determined by its potency against PARP-1 and PARP-2, and its relative selectivity. While most clinical inhibitors target both isoforms, the ratio of inhibition can differ, potentially influencing both efficacy and side-effect profiles. Novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and shown to be potent PARP-1/2 inhibitors with IC50 values against PARP-1 in the nanomolar range and against PARP-2 in the 10-nanomolar range.[11]
Below is a comparative summary of the enzymatic inhibitory activity for representative compounds.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity Index (PARP-1/PARP-2) |
| Quinazoline-dione 11 | ~10-20 (est.) | ~30-50 (est.) | ~0.3 - 0.5* |
| Olaparib | 5[12] | 1[12] | 5.0 |
| Rucaparib | 1.4[12] | 5.3[13] | 0.26 |
| Niraparib | 3.8[12] | 2.1[12] | 1.8 |
| Talazoparib | 0.57[12] | 1.9[13] | 0.3 |
| Veliparib | 5.2 (Ki)[12] | 2.9 (Ki)[12] | 1.8 |
*Note: Specific IC50 values for 5-Methoxyquinazoline-2,4(1H,3H)-dione are not publicly available. Data is estimated based on potent derivatives (e.g., compound 11) from the same chemical class, which showed PARP-1 IC50 values at the 10-9 M level and PARP-2 IC50 values at the 10-8 M level.[11] The selectivity index is calculated as (IC50 for PARP-1) / (IC50 for PARP-2); a value >1 indicates PARP-2 selectivity, while <1 indicates PARP-1 selectivity.
From this data, we can observe that most clinical inhibitors, including the representative quinazoline-dione, show a slight preference for or equipotent inhibition of PARP-1 and PARP-2, with Olaparib being a notable exception with 5-fold selectivity for PARP-2 in these assays. The quinazoline-dione scaffold demonstrates a profile similar to Talazoparib and Rucaparib, suggesting it is a potent dual inhibitor.
Experimental Protocols for Inhibitor Characterization
To rigorously evaluate and compare PARP inhibitors, a standardized set of biochemical and cell-based assays is essential. Here, we provide validated, step-by-step protocols.
Cell-Free PARP-1/2 Enzymatic Assay (HTS Chemiluminescent)
This assay quantifies the catalytic activity of purified PARP-1 or PARP-2 enzyme in the presence of an inhibitor. It measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Causality and Design : This cell-free system isolates the enzyme-inhibitor interaction from cellular complexities like drug uptake or efflux, providing a direct measure of biochemical potency (IC50). A chemiluminescent readout offers high sensitivity and a wide dynamic range.
Protocol:
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA.
-
Enzyme: Recombinant human PARP-1 or PARP-2 enzyme.
-
Substrates: Histone H1, NAD+, and Biotinylated-NAD+.
-
Activated DNA: DNA pre-treated with DNase I to create nicks and breaks, which are required for PARP activation.
-
-
Assay Plate Preparation :
-
Coat a 96-well white plate with Histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).
-
Block with 5% BSA in PBS for 1 hour at room temperature. Wash 3x with PBS-T.
-
-
Inhibitor Incubation :
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer.
-
Add 20 µL of each inhibitor dilution to the wells. Include "No Inhibitor" (vehicle control) and "No Enzyme" (background control) wells.
-
-
Enzymatic Reaction :
-
Prepare a master mix containing Assay Buffer, Activated DNA (1 µg/mL), NAD+ (e.g., 25 µM), Biotinylated-NAD+ (e.g., 0.5 µM), and PARP-1 or PARP-2 enzyme (e.g., 1 nM).
-
Add 80 µL of the master mix to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection :
-
Stop the reaction by washing the plate 5x with PBS-T.
-
Add Streptavidin-HRP conjugate (diluted in Assay Buffer) and incubate for 30 minutes at room temperature.
-
Wash 5x with PBS-T.
-
Add a chemiluminescent HRP substrate and immediately measure luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background (No Enzyme) signal from all wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Cellular PARP Trapping Assay (Chromatin Fractionation)
This assay quantifies the amount of PARP-1 or PARP-2 that is "trapped" or tightly bound to chromatin following inhibitor treatment and DNA damage.
-
Causality and Design : This method directly measures the clinically important trapping mechanism. By biochemically separating cellular components, we can isolate the chromatin-bound protein fraction and quantify PARP levels via Western Blot. A DNA-damaging agent like methyl methanesulfonate (MMS) is used to induce SSBs, creating binding sites for PARP.
Protocol:
-
Cell Culture and Treatment :
-
Plate cells (e.g., HeLa or a BRCA-deficient cell line like MDA-MB-436) and allow them to adhere overnight.[14]
-
Pre-treat cells with the desired concentration of PARP inhibitor or vehicle for 1 hour.
-
Induce DNA damage by adding MMS (e.g., 0.01%) for 15 minutes.
-
-
Cell Fractionation :
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in Buffer A (cytoplasmic lysis buffer) and incubate on ice for 10 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes at 4°C. Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with Buffer A.
-
Resuspend the nuclear pellet in Buffer B (nuclear lysis buffer) and incubate on ice.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. The supernatant is the soluble nuclear fraction. The pellet contains the chromatin.
-
-
Chromatin Fraction Isolation :
-
Resuspend the chromatin pellet in a high-salt buffer containing DNase to digest DNA and release bound proteins.
-
-
Western Blot Analysis :
-
Quantify the protein concentration of the chromatin fraction using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP-1, PARP-2, and a loading control for the chromatin fraction (e.g., Histone H3).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis :
-
Quantify the band intensity for PARP-1 and PARP-2.
-
Normalize the PARP signal to the Histone H3 signal for each lane.
-
Compare the normalized PARP signal in inhibitor-treated samples to the vehicle-treated control to determine the fold-increase in trapped PARP.
-
Conclusion and Future Outlook
The quinazoline-2,4(1H,3H)-dione scaffold represents a promising chemical starting point for the development of novel PARP inhibitors.[11] Data from representative compounds indicate potent dual inhibition of PARP-1 and PARP-2, with biochemical potencies in the low nanomolar range, comparable to several clinically approved drugs.[11] Its performance profile suggests it would likely function as an effective agent in HR-deficient tumors through the mechanism of synthetic lethality.
The key differentiator for any new PARP inhibitor entering a crowded field will be a unique selectivity profile or an enhanced PARP trapping ability. While current data on the quinazoline-dione scaffold does not suggest significant selectivity for PARP-2 over PARP-1, further medicinal chemistry efforts could optimize for this. Achieving high PARP-2 selectivity could unlock new therapeutic applications, particularly in hormone-driven cancers like prostate cancer, where PARP-2 plays a distinct role in regulating transcription.[7]
Future work on this compound and related analogs should focus on rigorous head-to-head comparisons using the protocols outlined in this guide. Specifically, quantifying its PARP trapping efficiency relative to potent trappers like Talazoparib and Niraparib will be crucial in predicting its potential clinical cytotoxicity.[10] Furthermore, evaluating its efficacy in a broad panel of cancer cell lines, including those with and without BRCA mutations, will clarify its spectrum of activity and potential for broader application beyond HR-deficient tumors.[14]
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A Comparative Guide to the Structure-Activity Relationship of 5-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Among these, the quinazoline-2,4(1H,3H)-dione core, an oxidized form of quinazoline, has garnered significant attention.[2]
This guide focuses specifically on the 5-methoxy substituted quinazoline-2,4(1H,3H)-dione framework. The introduction of a methoxy group at the C5 position significantly influences the molecule's electronic and steric properties, providing a unique starting point for drug design. We will dissect the structure-activity relationships (SAR) of this family of compounds, offering a comparative analysis of how further structural modifications impact their biological efficacy. This analysis is supported by experimental data from peer-reviewed studies, providing researchers and drug development professionals with actionable insights.
The 5-Methoxyquinazoline-2,4(1H,3H)-dione Core: A Platform for Discovery
The foundational structure for our discussion is this compound. Its synthesis typically begins with the appropriately substituted anthranilic acid, which undergoes cyclization to form the heterocyclic core. This core serves as a versatile template for a multitude of chemical modifications.
A general synthetic approach involves the reaction of a substituted anthranilic acid with a source of carbonyl, such as potassium cyanate, to form an intermediate which is then cyclized under acidic or basic conditions to yield the quinazoline-2,4(1H,3H)-dione.[5]
Caption: Key substitution points on the quinazolinedione scaffold for SAR studies.
Substitutions at the N1 and N3 Positions
The nitrogen atoms at positions 1 and 3 are common sites for modification. Alkylation or arylation at these positions can drastically alter the compound's steric bulk, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
-
N1-Substitutions: Studies on related quinazoline-2,4-diones have shown that conjugating amino acids to the N1 position via an acetamido linker can yield potent inhibitors of enzymes like chitin synthase. [6]For instance, a series of (2-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) acetamido) acids were designed and synthesized, with some compounds showing inhibitory concentrations (IC50) comparable to the positive control, polyoxin B. [6]This suggests that the N1 position is crucial for interacting with the enzyme's active site.
-
N3-Substitutions: The N3 position is frequently substituted with aryl or heteroaryl groups. In the context of anticancer activity, particularly as dual VEGFR-2/c-Met tyrosine kinase inhibitors, a 3-phenylquinazoline-2,4(1H,3H)-dione scaffold has been explored. [7]The nature of the substituent on this phenyl ring is critical. For example, compounds with a thiourea moiety attached to the 3-phenyl group exhibited potent cytotoxic activity against the HCT-116 colorectal cancer cell line, with IC50 values in the low micromolar range. [7]
Substitutions on the Benzene Ring (C6, C7, and C8)
Modifying the benzene portion of the quinazolinedione ring allows for the modulation of electronic properties and can introduce new points of interaction with target proteins.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) is a well-established strategy in medicinal chemistry to enhance binding affinity and metabolic stability. [8]SAR analyses reveal that adding halogen groups at specific positions on the quinazoline ring can enhance kinase affinity and cytotoxic efficacy. [8]
-
Aryl Substitutions: In the development of anti-HCV agents based on a 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, it was found that C6 or C7 aryl substituents were beneficial for improving inhibitory activity. [9]Molecular docking studies suggested that these aryl groups could engage in cation-π interactions within the active site of the HCV NS5B polymerase, highlighting the importance of these positions for achieving potent antiviral activity. [9]
Comparative Analysis of Biological Activities
The diverse biological activities of this compound derivatives are best understood through a comparative analysis of their performance against specific targets.
Anticancer Activity: A Prominent Application
Quinazoline derivatives are renowned for their anticancer properties, with several FDA-approved drugs like Gefitinib and Erlotinib targeting key oncogenic pathways. [8]Derivatives of the this compound scaffold are being actively investigated as inhibitors of various cancer-related targets.
Table 1: Comparative Anticancer Activity of Quinazolinedione Derivatives
| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |
| 3-Phenylquinazoline-2,4-diones | VEGFR-2 / c-Met | Thiourea moiety on the 3-phenyl ring | 1.184 µM (HCT-116 cells) | [7] |
| 2,4-Disubstituted Quinazolines | ABCG2 Transporter | Varied substitutions at C2 and C4 | 55 nM (ABCG2 inhibition) | [10] |
| Quinazolin-4(3H)-ones | VEGFR-2 | Urea functionality | 0.117 µM (VEGFR-2 inhibition) | [11] |
| Quinazolinone-Hydrazones | Human Cancer Cells | 2-fluorobenzoyl hydrazone | 7.36 µM (A549 cells) | [12] |
-
Mechanism of Action: The anticancer effects are often attributed to the inhibition of protein kinases involved in cell proliferation and angiogenesis, such as VEGFR-2. [7][11]Some derivatives also function by inhibiting ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for multidrug resistance in cancer cells. [10]The ability to overcome multidrug resistance is a significant advantage in cancer therapy.
Antimicrobial and Anti-inflammatory Activities
Beyond cancer, these derivatives show promise in combating microbial infections and inflammation.
-
Antimicrobial: Novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as potential antibacterial agents, showing moderate to broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [3]* Anti-inflammatory: SAR studies have shown that substitutions on the quinazoline core can lead to significant anti-inflammatory activity. [13]For example, 10-iodosubstitution on a related quino-quinazolinedione derivative resulted in a significant increase in anti-inflammatory effects. [13]
Experimental Protocols: Ensuring Scientific Integrity
To maintain trustworthiness and allow for the replication of findings, we provide standardized protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: General Synthesis of a 3-Substituted-5-Methoxyquinazoline-2,4(1H,3H)-dione
This protocol describes a representative synthesis, which is crucial for verifying the chemical structures and exploring further derivatization.
Step 1: Synthesis of 5-Methoxy-2-isocyanatobenzoate
-
Dissolve 5-methoxy-2-aminobenzoic acid in a suitable anhydrous solvent (e.g., toluene).
-
Add triphosgene portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen).
-
Stir the reaction mixture at room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude isocyanate.
Step 2: Synthesis of the Urea Intermediate
-
Dissolve the crude isocyanate from Step 1 in an anhydrous solvent (e.g., dichloromethane).
-
Add the desired primary amine (e.g., aniline) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete.
-
The resulting urea intermediate can be isolated by filtration or evaporation.
Step 3: Cyclization to form the Quinazolinedione
-
Treat the urea intermediate with a base (e.g., sodium ethoxide in ethanol) or an acid (e.g., HCl in ethanol).
-
Heat the mixture to reflux to induce intramolecular cyclization.
-
After completion, neutralize the reaction mixture and extract the product.
-
Purify the final compound by recrystallization or column chromatography.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Step 1: Cell Seeding
-
Culture human cancer cells (e.g., HCT-116, A549) in appropriate media supplemented with fetal bovine serum.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the test compound in DMSO.
-
Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
Step 3: MTT Addition and Incubation
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
Step 4: Formazan Solubilization and Absorbance Reading
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow from synthesis to SAR analysis of quinazolinedione derivatives.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that strategic modifications at the N1, N3, and C6-C8 positions can lead to compounds with potent and selective activity against a range of targets, particularly in the fields of oncology and infectious diseases. The introduction of aryl, halogen, and thiourea moieties has been shown to be particularly effective in enhancing biological efficacy. This guide provides a comparative framework and validated experimental protocols to aid researchers in the rational design and synthesis of the next generation of quinazolinedione-based drugs.
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Verifying Target Engagement: A Comparative Guide to Confirming 5-Methoxyquinazoline-2,4(1H,3H)-dione Binding to Protein Targets
In the landscape of contemporary drug discovery, the validation of a small molecule's interaction with its intended protein target is a cornerstone of preclinical development. For researchers investigating the therapeutic potential of 5-Methoxyquinazoline-2,4(1H,3H)-dione and its analogs, a robust and multi-faceted approach to confirming target binding is paramount. This guide provides an in-depth comparison of key experimental methodologies for verifying the binding of this quinazolinedione derivative to its putative protein targets, with a special focus on its potential as an inhibitor of bacterial DNA gyrase. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of alternative compounds and methodologies, grounded in scientific integrity and supported by experimental data.
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and antiviral properties[1][2]. This versatility stems from the ability of this scaffold to interact with a diverse range of protein targets, such as protein kinases (VEGFR-2, c-Met), polymerases (HCV NS5B), and bacterial enzymes like DNA gyrase and topoisomerase IV[2][3][4]. The specific substitution of a methoxy group at the 5-position of the quinazoline ring is anticipated to modulate the compound's binding affinity and selectivity for its target proteins.
Identifying the Primary Target: The Case for DNA Gyrase
While the broader quinazoline-2,4(1H,3H)-dione class has multiple reported targets, compelling evidence points towards bacterial DNA gyrase as a primary target for methoxy-substituted derivatives. A study on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, which are structurally analogous to the 5-methoxy variant, demonstrated their potent inhibitory activity against Escherichia coli DNA gyrase[5][6]. This inhibition is particularly effective against gyrase resistance mutants, suggesting a distinct binding mode compared to traditional fluoroquinolone antibiotics[5]. Therefore, for the purpose of this guide, we will focus on the experimental confirmation of this compound binding to bacterial DNA gyrase, while also considering methodologies applicable to other potential targets.
A Triad of Techniques for Binding Confirmation: A Comparative Overview
To rigorously confirm the binding of a small molecule like this compound to its target protein, a combination of biophysical and cellular assays is recommended. Each technique offers unique insights into the binding event, and their collective data provides a comprehensive and validated picture of the molecule's mechanism of action. Here, we compare three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction. | Requires relatively large amounts of pure protein and ligand; may not be suitable for very high or very low affinity interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Binding affinity (Kd), association (kon) and dissociation (koff) rate constants. | Real-time, label-free analysis of binding kinetics; high sensitivity and throughput. | Requires immobilization of the protein, which may affect its conformation and activity; potential for non-specific binding to the sensor surface. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in cells or cell lysates upon ligand binding. | Target engagement in a cellular context; can be used for target identification and validation. | In-cell/in-situ measurement, reflecting a more physiologically relevant environment; does not require purified protein. | Indirect measure of binding; requires a specific antibody for detection; may not be suitable for all protein targets. |
Experimental Workflow: A Visual Guide
The selection and execution of these assays follow a logical progression, from initial biophysical characterization to in-cell validation.
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A Comparative Analysis of Quinazoline-2,4(1H,3H)-dione Analogs: A Guide for Researchers
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of various analogs of this scaffold, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols to aid researchers in the design and evaluation of novel therapeutic agents based on this versatile heterocyclic system.
Introduction to the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea, is a fused heterocyclic compound that has garnered significant attention from medicinal chemists. Its rigid structure and the presence of multiple sites for substitution (primarily at the N-1, N-3, and positions 5, 6, 7, and 8 of the benzene ring) allow for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a vast library of analogs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities.[1][2][3][4] The core structure's ability to interact with various biological targets is a key factor driving its prevalence in drug discovery programs.
Comparative Analysis of Biological Activity
The therapeutic potential of quinazoline-2,4(1H,3H)-dione analogs is highly dependent on their substitution patterns. This section provides a comparative overview of their anticancer and antimicrobial activities, supported by experimental data from the literature.
Anticancer Activity
Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
One of the key mechanisms of action for some quinazoline-2,4-dione analogs is the inhibition of the Wnt/β-catenin signaling pathway.[1][5] This pathway is aberrantly activated in many cancers, leading to uncontrolled cell growth. Certain quinazoline-2,4-diones have been shown to suppress this pathway downstream of β-catenin, thereby inhibiting the transcription of Wnt target genes.[5]
Another important target for this class of compounds is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6][7] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly in those with deficiencies in other DNA repair pathways.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinazoline-2,4(1H,3H)-dione analogs against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6,7-dichloro-3-phenyl | Leishmania mexicana | 6.2 | [8] |
| 2 | 3-(4-OMe-C6H4), R2=Ph | MCF-7 | 24.99 (72h) | [9] |
| 3 | R1=Ph, R2=2-Me-C6H4 | HCT-116 | 4.87 (72h) | [9] |
| 4 | 2-(thiadiazol-2-yl) | HCT-116 | 7.2 ± 0.5 µg/mL | [10] |
| 5 | Thiophene-isoquinolinone hybrid | Culex pipiens larvae | 0.1 µg/mL (LC50) | [10] |
| 6 | 6n (see reference) | SW-480 | 2.3 ± 0.91 | [11] |
| 7 | 6n (see reference) | A549 | 5.9 ± 1.7 | [11] |
| 8 | 6n (see reference) | MCF-7 | 5.65 ± 2.33 | [11] |
| 9 | 10b (see reference) | MCF-7 | 16.30 (72h) | [9] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at N-3: The nature of the substituent at the N-3 position significantly influences cytotoxic activity. Aromatic rings, such as a phenyl group, are common. The presence of electron-withdrawing groups on this phenyl ring can enhance activity.
-
Substitution on the Benzene Ring: Halogen substitutions, such as chloro groups at positions 6 and 7, have been shown to impart potent activity.[8]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as pyrimidine or thiadiazole, can lead to compounds with enhanced and sometimes selective cytotoxicity.[10][11]
Antimicrobial Activity
Quinazoline-2,4(1H,3H)-dione analogs also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][12] A key mechanism of action for their antibacterial effect is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2]
The following table presents the minimum inhibitory concentration (MIC) values for selected quinazoline-2,4(1H,3H)-dione derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 10 | 1,3-bis-((1,2,3-triazol-4-yl)methyl) | Escherichia coli | 65 | [2] |
| 11 | See reference 2 | Staphylococcus aureus | 9 (inhibition zone mm) | [2] |
| 12 | 2,3,6-trisubstituted (A-2) | Escherichia coli | Excellent activity | [4] |
| 13 | 2,3,6-trisubstituted (A-3) | Aspergillus niger | Excellent activity | [4] |
| 14 | 2,3,6-trisubstituted (A-4) | Pseudomonas aeruginosa | Excellent activity | [4] |
| 15 | 2,3,6-trisubstituted (A-6) | Candida albicans | Excellent activity | [4] |
| 16 | 3c (see reference) | Various pathogenic bacteria | Best antibacterial activity | [13] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Substitutions at N-1 and N-3: The introduction of heterocyclic moieties like triazoles at both N-1 and N-3 positions can lead to significant antibacterial activity.[2]
-
Hybridization with other Pharmacophores: Coupling the quinazoline-2,4-dione core with other known antibacterial pharmacophores, such as acylthiourea, pyrazole, or oxazole, can result in potent hybrid molecules.[13]
-
Influence of Electron-withdrawing Groups: The presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) can enhance the antibacterial activity of the compounds.[13]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. This section outlines the general procedures for the synthesis of quinazoline-2,4(1H,3H)-dione analogs and the in vitro evaluation of their biological activities.
General Synthesis of Quinazoline-2,4(1H,3H)-diones
A common and efficient method for the synthesis of the quinazoline-2,4(1H,3H)-dione core involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (Boc2O) catalyzed by 4-(dimethylamino)pyridine (DMAP).[14]
Step-by-step Protocol:
-
To a solution of the appropriately substituted 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., anhydrous THF or DMF), add DMAP (0.1 mmol).
-
Add di-tert-butyl dicarbonate (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or under gentle heating (e.g., 50 °C) for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinazoline-2,4(1H,3H)-dione.
-
Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[14]
A schematic of a typical synthesis is provided below:
Caption: General workflow for the synthesis of quinazoline-2,4(1H,3H)-dione analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Step-by-step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Step-by-step Protocol:
-
Prepare a nutrient agar plate and inoculate it with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a solvent control and a standard antibiotic as a positive control.
-
Incubate the plate at 37 °C for 24 hours for bacteria or at 28 °C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[2]
Signaling Pathway and Mechanism of Action
Understanding the molecular targets and signaling pathways affected by these compounds is crucial for rational drug design.
Inhibition of the Wnt/β-catenin Signaling Pathway
As mentioned earlier, the Wnt/β-catenin pathway is a key target for some anticancer quinazoline-2,4-dione analogs. The diagram below illustrates the canonical Wnt signaling pathway and the potential point of intervention for these inhibitors.
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of quinazoline-2,4-dione analogs.
Conclusion and Future Directions
The quinazoline-2,4(1H,3H)-dione scaffold continues to be a highly valuable template for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of substitution patterns on the anticancer and antimicrobial activities of its analogs. The structure-activity relationships discussed provide a rational basis for the design of new compounds with improved potency and selectivity.
Future research in this area should focus on:
-
Elucidation of precise molecular targets: While some targets are known, further studies are needed to identify the specific binding partners for many active analogs.
-
Optimization of pharmacokinetic properties: Improving the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds is crucial for their successful translation into clinical candidates.
-
In vivo efficacy studies: Promising in vitro candidates should be evaluated in relevant animal models to assess their in vivo efficacy and safety.
By leveraging the knowledge of SAR and employing the experimental protocols outlined in this guide, researchers can continue to explore the vast chemical space of quinazoline-2,4(1H,3H)-dione analogs and unlock their full therapeutic potential.
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A Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Quinazoline-2,4(1H,3H)-dione Analogs: A Case Study Approach
This guide provides a comprehensive framework for the cross-validation of preclinical data for novel therapeutic candidates, using 5-Methoxyquinazoline-2,4(1H,3H)-dione as a representative compound from the promising quinazoline-2,4(1H,3H)-dione class. While specific experimental data for this exact molecule is not yet extensively published, this document will leverage findings from closely related analogs to illustrate the critical workflow from benchtop assays to whole-organism studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust correlation between in vitro activity and in vivo efficacy, a cornerstone of translational research.
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic addition of a methoxy group at the 5-position is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The rigorous cross-validation of in vitro and in vivo results is paramount to de-risk the progression of such candidates into clinical development.
Section 1: Establishing In Vitro Biological Activity
The initial phase of evaluating a novel compound like this compound involves a battery of in vitro assays to determine its biological activity, mechanism of action, and preliminary safety profile. Based on the known activities of the quinazoline-2,4(1H,3H)-dione class, we will consider two primary therapeutic areas for our case study: oncology and microbiology.
In Vitro Anticancer Evaluation
The anticancer potential of numerous quinazoline-2,4(1H,3H)-dione derivatives has been widely reported.[2][3][4] These compounds can influence critical cellular pathways, including those regulated by vascular endothelial growth factor receptor 2 (VEGFR-2) and other tyrosine kinases.[5][6][7]
Experimental Protocol: Cell Viability Assay (MTT Assay)
A foundational step is to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, HepG2 for liver cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in culture media.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is then calculated.
Data Presentation: Hypothetical In Vitro Anticancer Activity
| Cell Line | Putative Target | This compound (IC50, µM) | Doxorubicin (IC50, µM) |
| HCT-116 (Colon) | VEGFR-2/c-Met | 8.5 | 1.2 |
| HepG2 (Liver) | VEGFR-2 | 12.3 | 0.9 |
| MCF-7 (Breast) | EGFR/VEGFR-2 | 6.8 | 1.5 |
In Vitro Antimicrobial Evaluation
Derivatives of quinazoline-2,4(1H,3H)-dione have also shown promise as antimicrobial agents, potentially acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[1][9][10]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains are used.
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Data Presentation: Hypothetical In Vitro Antimicrobial Activity
| Bacterial Strain | Putative Target | This compound (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |
| Staphylococcus aureus (Gram-positive) | Gyrase/Topoisomerase IV | 16 | 0.5 |
| Escherichia coli (Gram-negative) | Gyrase/Topoisomerase IV | 32 | 0.015 |
Section 2: In Vivo Efficacy and Pharmacokinetics
Positive in vitro results are the gateway to in vivo studies, which are essential for evaluating a compound's efficacy and safety in a whole-organism context.
In Vivo Anticancer Studies
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as histopathology and biomarker assessment, can be performed.
Data Presentation: Hypothetical In Vivo Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| This compound | 25 | 900 | 40 |
| This compound | 50 | 600 | 60 |
| Doxorubicin | 5 | 450 | 70 |
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for interpreting efficacy and toxicity data.
Experimental Protocol: Pharmacokinetic Analysis in Rodents
-
Animal Model: Healthy rodents (e.g., Sprague-Dawley rats) are used.
-
Compound Administration: A single dose of this compound is administered intravenously and orally to different groups of rats.
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Sample Analysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.[11]
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are calculated.
Section 3: Cross-Validation and Interpretation
The ultimate goal is to establish a clear and logical connection between the in vitro and in vivo data.
Logical Framework for Cross-Validation
Caption: Workflow for cross-validating in vitro and in vivo data.
Interpreting the Results
-
Correlation of Potency: Does the in vitro potency (IC50 or MIC) translate to in vivo efficacy? A compound with a low nanomolar IC50 in vitro should ideally demonstrate significant tumor growth inhibition in xenograft models at a well-tolerated dose.
-
Exposure-Response Relationship: Do the plasma concentrations achieved in pharmacokinetic studies exceed the in vitro IC50 or MIC values for a sustained period? This is a critical factor in predicting efficacy.
-
Mechanism of Action Confirmation: Can the proposed mechanism of action from in vitro studies be confirmed in vivo? For example, if the compound is a VEGFR-2 inhibitor, analysis of tumor tissue from the xenograft study should show a reduction in angiogenesis markers.
Signaling Pathway Visualization
If this compound is confirmed to be a VEGFR-2 inhibitor, its mechanism can be visualized as follows:
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The cross-validation of in vitro and in vivo data is a multi-faceted process that requires careful experimental design and thoughtful interpretation. For a novel compound such as this compound, this process is essential for building a compelling case for its therapeutic potential. By systematically evaluating its biological activity in vitro, assessing its efficacy and pharmacokinetic profile in vivo, and then critically analyzing the correlation between these datasets, researchers can make informed decisions about the future development of this and other promising drug candidates.
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A Senior Application Scientist's Guide to Benchmarking 5-Methoxyquinazoline-2,4(1H,3H)-dione Against Standard Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anticonvulsant and anti-inflammatory potential of the novel compound, 5-Methoxyquinazoline-2,4(1H,3H)-dione. By benchmarking its performance against established standard-of-care drugs—Carbamazepine and Valproic Acid for anticonvulsant activity, and Ibuprofen and Diclofenac for anti-inflammatory effects—this document outlines detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale. Our approach is designed to ensure scientific integrity and provide a self-validating system for assessing the therapeutic promise of this quinazoline derivative.
Introduction: The Therapeutic Potential of Quinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for compounds exhibiting a wide array of pharmacological activities.[1][2] Derivatives of this core have shown promise as anticonvulsant, anti-inflammatory, antimicrobial, and even anticancer agents.[1][2] The addition of a methoxy group at the 5-position of the quinazoline ring system is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide will provide the necessary tools to rigorously test this hypothesis.
Comparative Profiling: this compound vs. Standard Drugs
A thorough understanding of the benchmark drugs is crucial for a meaningful comparison. The following sections detail the mechanisms of action and pharmacokinetic profiles of the selected standard drugs.
Anticonvulsant Benchmarking
Standard Drugs:
-
Carbamazepine: A primary treatment for partial and tonic-clonic seizures. Its principal mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes.
-
Valproic Acid: A broad-spectrum antiepileptic drug effective against most seizure types. Its mechanism is multifaceted, involving the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of T-type calcium channels.[3][4][5][6][7]
Anti-inflammatory Benchmarking
Standard Drugs:
-
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID). It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][9][10][11]
-
Diclofenac: Another potent NSAID that also non-selectively inhibits COX-1 and COX-2 enzymes, leading to decreased prostaglandin production.
Experimental Benchmarking: In-Depth Protocols and Rationale
The following experimental workflows are designed to provide a robust comparison of this compound with the standard drugs.
Anticonvulsant Activity Assessment
a) Maximal Electroshock (MES) Seizure Test
This model is highly predictive of efficacy against generalized tonic-clonic seizures.[12][13] The test evaluates a compound's ability to prevent the spread of seizures through neural tissue.[12]
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) test.
Step-by-Step Protocol:
-
Animal Preparation: Use male albino mice (20-25 g), acclimatized for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Phenytoin, 25 mg/kg, i.p.), and Test compound (various doses).
-
Drug Administration: Administer the test compound and controls via the intended route (e.g., oral gavage).[14]
-
Timing: Conduct the test at the time of peak effect of the drug, determined from preliminary studies.[14]
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[13][15]
-
Endpoint: Observe for the presence or absence of the tonic hindlimb extension. Abolition of this phase indicates protection.[13][14]
-
Data Analysis: Calculate the percentage of protected animals in each group.
b) Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds effective against absence seizures and myoclonic seizures. PTZ is a GABA-A receptor antagonist.
Experimental Workflow: PTZ-Induced Seizure Test
Caption: Workflow for the PTZ-induced seizure test.
Step-by-Step Protocol:
-
Animal Preparation: Use male Swiss albino mice (20-25 g).
-
Grouping: As in the MES test, with a positive control such as Diazepam (5 mg/kg, i.p.).
-
Drug Administration: Administer compounds as described for the MES test.
-
PTZ Injection: After a pre-treatment time (e.g., 60 minutes), administer PTZ (60 mg/kg, i.p.) to induce seizures.[16]
-
Observation: Immediately after PTZ injection, observe the animals for the onset and duration of clonic and tonic convulsions.
-
Endpoint: The absence of clonic-tonic convulsions is considered protection.
-
Data Analysis: Record the latency to the first seizure and the percentage of protected animals.
To elucidate the potential mechanism of action, in vitro assays targeting key components of neurotransmission can be employed.
-
GABA-A Receptor Potentiation Assay: This assay will determine if this compound enhances the activity of the GABA-A receptor, a common target for anticonvulsant drugs.
-
AMPA Receptor Antagonist Assay: This assay will investigate if the compound inhibits the activity of AMPA receptors, which are involved in excitatory neurotransmission.
Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model of acute inflammation.[17][18] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[19]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema test.
Step-by-Step Protocol:
-
Animal Preparation: Use male Wistar rats (150-200 g).
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.[20]
-
Grouping: Randomly assign rats to groups: Vehicle control, Positive control (Indomethacin, 5 mg/kg, i.p.), and Test compound (various doses).[20]
-
Drug Administration: Administer compounds 30 minutes before carrageenan injection.[20]
-
Inflammation Induction: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[20]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
COX-2 Inhibition Assay
This assay will determine the direct inhibitory effect of this compound on the COX-2 enzyme, a key target for anti-inflammatory drugs.
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
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A Researcher's Guide to Deconvoluting the Selectivity of 5-Methoxyquinazoline-2,4(1H,3H)-dione
The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities, from anticancer to antimicrobial effects.[1][2] This versatility, however, presents a significant challenge: polypharmacology. A simple substitution, such as the methoxy group at the 5-position, can subtly yet critically alter the target landscape. For the researcher investigating 5-Methoxyquinazoline-2,4(1H,3H)-dione, a definitive primary target is not readily apparent from existing literature. Derivatives of the parent scaffold have been shown to inhibit diverse protein families, including protein kinases (e.g., VEGFR-2/c-Met), DNA repair enzymes (e.g., PARP-1/2), and metabolic enzymes.[1][2]
This guide eschews the premise of a single known target. Instead, we present a comprehensive, multi-tiered strategy for systematically evaluating the selectivity of this compound. Our approach is designed to first broadly survey the target landscape and then progressively narrow the focus to validate primary targets and quantify selectivity against relevant off-targets. This framework will enable drug development professionals to build a robust selectivity profile, a critical step in advancing any lead compound.
The Selectivity Profiling Funnel: A Strategic Workflow
The core of our evaluation strategy is a funneling approach. We begin with broad, high-throughput screening to identify potential target classes and progressively employ more specific and physiologically relevant assays to confirm on-target activity and quantify selectivity.
Caption: Tiered workflow for selectivity profiling.
Tier 1: Casting a Wide Net for Target Identification
The initial goal is to move from the unknown to a set of plausible target hypotheses. This is achieved through broad, unbiased screening methodologies.
1. Differential Cellular Proliferation Screening: A foundational step is to understand the compound's effect on cell viability across a diverse panel of human cancer cell lines, such as the NCI-60 screen. While not identifying a direct molecular target, the pattern of activity (the "COMPARE" algorithm) can provide clues. For instance, if this compound shows a pattern of cytotoxicity similar to known EGFR inhibitors, this suggests a potential interaction with the EGFR signaling pathway.
2. Large-Scale Biochemical Screening: Given the prevalence of kinase inhibition among quinazoline derivatives, a broad kinase panel screen is a logical and high-yield starting point.[2] Commercially available panels can test the compound at a single high concentration (e.g., 1-10 µM) against hundreds of kinases.
-
Rationale: This provides a direct, unbiased view of potential kinase targets across the human kinome. Significant inhibition (>70-80%) of specific kinases immediately generates high-quality leads for further investigation.
3. Chemoproteomics: For a truly unbiased approach beyond pre-defined panels, affinity-based chemoproteomics is unparalleled. This technique uses a modified version of the compound to "fish" for binding partners in cell lysates.
-
Rationale: This method is not limited to a specific protein class and can identify unexpected targets, including those that are difficult to purify for biochemical assays.[3][4][5] It provides a snapshot of the compound's interactome within a complex biological milieu.
Tier 2: Validating Hits and Confirming Cellular Activity
Data from Tier 1 provides a list of potential targets. Tier 2 focuses on validating these hits with robust quantitative data and confirming that the compound engages these targets in a cellular environment.
1. Dose-Response Biochemical Assays: For each putative target identified in Tier 1, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50).
-
Rationale: An IC50 value quantifies the potency of the compound for its target. Comparing IC50 values between the primary target(s) and other inhibited proteins provides the first quantitative measure of selectivity.
2. Cellular Target Engagement Assays: A compound that is potent in a biochemical assay may not be effective in cells due to poor permeability or rapid efflux. Cellular target engagement assays are crucial to confirm that the compound reaches and binds to its intended target inside a living cell.[6][7][8]
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells.
-
Rationale: These assays provide evidence of target binding in a physiologically relevant context, bridging the gap between biochemical potency and cellular activity.[7][8]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells expressing the target protein to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Harvest cells, lyse, and heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce denaturation.
-
Separation: Centrifuge the samples to pellet aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the target protein remaining in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.
Tier 3: In-Depth Selectivity Profiling and Mechanism of Action
With a validated on-target activity, the final tier aims to build a comprehensive selectivity profile and link target engagement to a functional cellular outcome.
1. Competitor and Orthogonal Target Analysis: Here, we compare this compound against a known, selective inhibitor of the primary target. For instance, if the primary target is identified as VEGFR-2, a head-to-head comparison with a compound like Cabozantinib would be informative.[2]
-
Rationale: This contextualizes the potency and selectivity of the compound against established benchmarks in the field.
2. Pathway-Specific Cellular Assays: This step connects target engagement to a biological response. If this compound is found to inhibit PARP-1, a key enzyme in DNA repair, its functional effect can be measured by assessing its ability to potentiate the cytotoxicity of DNA-damaging agents like temozolomide.[1]
Caption: Functional consequence of target engagement.
3. Off-Target Validation: Selectivity is never absolute. It is crucial to quantify the compound's activity against closely related proteins. If the primary target is a specific kinase, testing against other members of the same family is essential. The "Selectivity Score" can be a useful metric, often defined as the ratio of IC50 values for off-targets versus the primary target.
Data Summary and Interpretation
A robust selectivity evaluation culminates in a clear, quantitative summary.
| Target Class | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Selectivity Score (Off-Target IC50 / On-Target IC50) |
| Example Data | |||||
| Kinase | Kinase A | 50 | Kinase B (Family X) | 5,000 | 100x |
| Kinase C (Family Y) | >10,000 | >200x | |||
| DNA Repair | PARP-1 | 25 | PARP-2 | 250 | 10x |
Conclusion
Evaluating the selectivity of a compound derived from a privileged scaffold like quinazoline-2,4(1H,3H)-dione requires a systematic and unbiased approach. The presented tiered strategy provides a robust framework for researchers to move from an unknown target landscape to a well-defined selectivity profile for this compound. By integrating broad screening with specific biochemical and cellular assays, this guide empowers scientists to make data-driven decisions, understand the compound's true mechanism of action, and unlock its therapeutic potential.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxyquinazoline-2,4(1H,3H)-dione
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Methoxyquinazoline-2,4(1H,3H)-dione. As researchers and drug development professionals, our responsibility extends beyond the discovery phase to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is designed to instill deep trust by providing actionable, scientifically-grounded procedures that constitute a self-validating system for waste management in a laboratory setting.
Section 1: Hazard Assessment & Chemical Profile
This compound belongs to the quinazoline family of heterocyclic compounds. This class is of significant interest in medicinal chemistry for its diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Consequently, many quinazoline derivatives are biologically active and must be handled with care.
The Precautionary Principle: Given the biological potential of this chemical class and the specific warnings for related compounds, the core directive for handling and disposal must be based on the precautionary principle. This compound and all materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via standard trash or sanitary sewer systems.[6][7]
Section 2: The Core Principle: Segregation and Containment
The foundation of safe chemical disposal is the immediate and correct segregation of waste at the point of generation. This prevents unintended chemical reactions, protects personnel handling the waste, and ensures compliance with environmental regulations.
Operational Mandate: All waste streams containing this compound must be collected in designated hazardous waste containers. These containers must be:
-
Compatible: Made of a material (e.g., HDPE, glass) that does not react with the waste. For solutions, ensure compatibility with the solvent.
-
Sealed: Kept tightly closed except when actively adding waste.[8][9] This prevents the release of vapors and protects the integrity of the contents.
-
Labeled: Clearly marked with a completed Environmental Health & Safety (EHS) Hazardous Waste Label, detailing all chemical constituents by their full name and percentage.[9][10]
-
Segregated: Stored separately from incompatible waste classes, such as strong acids, bases, and oxidizers.[10]
-
Contained: Liquid waste containers must be stored in secondary containment bins to mitigate spills.[8]
Section 3: Step-by-Step Disposal Protocols
The following protocols detail the disposal procedures for the different types of waste you will generate when working with this compound.
Protocol 3.1: Unused/Expired Pure Compound (Dry Solid Waste)
-
Container Selection: Use the original manufacturer's container if possible. If not, use a new, clean, wide-mouth container made of a compatible material and clearly labeled as hazardous waste.
-
Transfer: Carefully transfer the solid chemical into the designated waste container, minimizing the generation of dust. This should be done in a chemical fume hood.
-
Labeling: Affix a hazardous waste tag to the container. List "this compound, 100%" as the content.
-
Storage: Seal the container and place it in your lab's designated Satellite Accumulation Area (SAA).[10]
Protocol 3.2: Contaminated Labware (Dry Solid Waste)
This stream includes items such as gloves, weighing paper, pipette tips, and other disposables that have come into direct contact with the solid compound or its solutions.
-
Collection: Designate a specific, leak-proof container or a durable, tear-resistant bag clearly labeled "Hazardous Waste: this compound Contaminated Debris."
-
Segregation of Sharps: Any contaminated needles, razor blades, or broken glass must be disposed of in a dedicated, puncture-resistant "Chemically Contaminated Sharps" container.[11] Do not mix these with general labware debris.
-
Storage: Once the container is full, seal it and attach a hazardous waste label detailing the primary contaminant. Store it in the SAA for EHS pickup.
Protocol 3.3: Empty Stock Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
-
Initial Rinse: The first rinse of the container must be collected as hazardous waste.[8] Use a small amount of a suitable solvent (one that will solubilize the compound and is compatible with your liquid waste stream).
-
Rinse Collection: Pour this first rinseate into your designated hazardous liquid waste container (see Protocol 3.4). The rationale is that this initial rinse will contain the highest concentration of residual chemical.
-
Subsequent Rinses: For a compound of unknown but potential toxicity, best practice dictates collecting the first three rinses as hazardous waste.[8]
-
Container Disposal: After triple rinsing, obliterate or remove the original chemical label.[8] The defaced, rinsed, and air-dried container can then be disposed of as regular solid waste (e.g., in a designated glass disposal box).
Protocol 3.4: Contaminated Liquid Waste (Aqueous & Organic Solutions)
This protocol applies to any solutions containing this compound, including reaction mixtures, chromatography fractions, and rinseate.
-
Waste Stream Segregation: It is critical to maintain separate waste streams for halogenated and non-halogenated organic solvents, as well as for aqueous waste. Do not mix these.
-
Container Selection: Use a sturdy, sealable, and chemically compatible container designated for the specific solvent type (e.g., "Non-Halogenated Organic Waste").
-
Labeling: Attach a hazardous waste label from the moment you begin adding waste. Meticulously log each component added, including the full chemical name and estimated percentage. For example:
-
Methanol: 80%
-
Water: 19.5%
-
This compound: ~0.5%
-
-
Storage: Keep the container sealed and within secondary containment in the SAA. Request a pickup from EHS when the container is approximately 90% full.[9]
| Waste Type | Key Disposal Action | Rationale |
| Pure Solid Compound | Collect in a labeled, sealed, compatible container. | Prevents exposure and ensures proper identification for disposal vendor. |
| Contaminated Labware | Segregate sharps from other debris in designated containers. | Prevents puncture injuries and cross-contamination.[11] |
| Empty Stock Bottle | Collect the first rinse (or first three rinses) as hazardous waste. | The initial rinse contains the highest concentration of residual chemical.[6][8] |
| Liquid Solutions | Collect in labeled, sealed containers segregated by solvent type. | Prevents dangerous reactions and allows for proper disposal routing (e.g., fuel blending vs. incineration).[11] |
| All Waste Streams | Never dispose of via sink or regular trash. | Biologically active compounds can harm aquatic ecosystems and disrupt wastewater treatment processes.[7][12] |
Section 4: Emergency Procedures: Spill Management
In the event of a spill, the primary goal is to contain the material safely and treat all cleanup materials as hazardous waste.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access.
-
Assess the Spill: For small spills of solid material that can be managed by lab personnel, proceed with caution. For large spills or any spill of liquid solution, evacuate and contact your institution's EHS immediately.[8]
-
Cleanup (Small Spills): Wear appropriate PPE (gloves, safety glasses, lab coat). Gently cover the solid spill with an absorbent material to avoid making it airborne. Carefully scoop the material and absorbent into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels.
-
Dispose: All cleanup materials (absorbent, contaminated PPE, wipes) must be collected and disposed of as hazardous solid waste as described in Protocol 3.2.[6]
Section 5: The Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Logical workflow from waste generation to final EHS collection.
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A Comprehensive Guide to the Safe Handling of 5-Methoxyquinazoline-2,4(1H,3H)-dione
Hazard Assessment and Core Principles
Quinazoline derivatives, as a class of compounds, may present several potential hazards, including skin, eye, and respiratory irritation.[2][3][4][5][6] Some related compounds are also considered harmful if swallowed or inhaled.[1] Therefore, a precautionary approach is paramount. The foundational principle of safe handling is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[7] This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate personal protective equipment (PPE).
Core Directive: Always handle 5-Methoxyquinazoline-2,4(1H,3H)-dione within a certified chemical fume hood to minimize the inhalation of dust particles or aerosols.[8] The work area should be well-ventilated, and emergency equipment, including an eyewash station and safety shower, must be readily accessible.[8]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is a critical barrier between you and the chemical.[7] The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.[9]
Essential PPE for Handling this compound
| Body Part | Equipment | Specifications & Rationale |
| Eyes & Face | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][8] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling quinazoline derivatives.[8] Always inspect gloves for tears or perforations before use.[3][8] Double gloving is recommended, especially during compounding or when handling concentrated solutions.[7] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against spills and contamination of personal clothing.[8] |
| Respiratory | Fume Hood or Respirator | All manipulations of the solid compound that could generate dust must be conducted in a chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2][8] |
Donning and Doffing PPE: A Procedural Imperative
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown: Don the laboratory coat and ensure it is fully buttoned.
-
Gloves: Don the first pair of gloves. If double-gloving, don the second pair, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[7]
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if required.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by grasping the outside of the cuff and peeling it off, turning it inside out. Dispose of it in the designated hazardous waste container.[3] Remove the inner pair using the same technique.
-
Gown: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Eye and Face Protection: Remove the face shield and then the goggles.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[3][8]
Operational Plan: From Receipt to Reaction
A systematic approach to every step of the handling process is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]
-
Segregate it from incompatible materials, such as strong oxidizing agents.[5]
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[8]
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.[8] Use a spatula or other appropriate tool to minimize the generation of airborne particles.
-
Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[8]
-
Reaction Monitoring: Carry out all reactions in a well-ventilated area, preferably within a fume hood.[8]
-
Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination procedure would involve washing with soap and water or an appropriate laboratory disinfectant.[10]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][8] Seek immediate medical attention.[2][4][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4][8] Remove any contaminated clothing.[2][8] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air.[2][4][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[2][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Segregation
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container designated for hazardous chemical waste.[8][11]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[8][12][13]
-
Labeling: The hazardous waste label must include:
Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[11] Never dispose of chemical waste down the drain or in the regular trash.[12]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the critical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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- Angene Chemical. (2021). Safety Data Sheet: 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Phenyl-1,2,4-triazoline-3,5-dione.
- Fisher Scientific. (2024). Safety Data Sheet: 6,7-Dimethoxyquinazoline-2,4-dione.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-chloro-4-fluorobenzyl)-3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazoline-2,4(1H,3H)-dione.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
